N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
Description
Properties
IUPAC Name |
N-[2-(2-ethylpiperidin-1-yl)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-4-12-7-5-6-9-14(12)10-8-13-11(2)3/h11-13H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHGLJRVGDKWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672430 | |
| Record name | N-[2-(2-Ethylpiperidin-1-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933738-34-2 | |
| Record name | N-[2-(2-Ethylpiperidin-1-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine: A Prospective Analysis of a Novel Diamine
This technical guide provides a comprehensive theoretical exploration of the chemical structure, physicochemical properties, and a proposed synthetic pathway for the novel compound, N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine. As this molecule is not extensively documented in current chemical literature, this document serves as a prospective analysis for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of new diamine scaffolds. The insights herein are derived from established principles of organic chemistry and data from structurally analogous compounds.
Introduction and Rationale
This compound is a tertiary amine featuring a unique combination of a 2-ethylpiperidine moiety linked via an ethyl bridge to an N-isopropylamine group. The piperidine ring is a prevalent scaffold in medicinal chemistry, often associated with central nervous system (CNS) activity. The N,N-disubstituted ethylenediamine core is also a key structural element in a variety of pharmacologically active agents, including antihistamines and antiarrhythmics. The strategic combination of these fragments in the target molecule suggests a potential for novel biological activities, making it a compelling candidate for synthesis and further investigation.
This guide will provide a robust theoretical framework for its synthesis and characterization, intended to accelerate its potential discovery and development.
Proposed Chemical Structure and Physicochemical Properties
The proposed structure of this compound is depicted below:
Chemical Structure:
A summary of the predicted physicochemical properties for this compound is presented in the table below. These values have been estimated using computational models and provide a baseline for experimental verification.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₃₀N₂ |
| Molecular Weight | 226.41 g/mol |
| IUPAC Name | N-(2-(2-ethylpiperidin-1-yl)ethyl)-N-isopropylpropan-2-amine |
| Boiling Point | ~ 280-300 °C at 760 mmHg |
| LogP | ~ 3.5 - 4.0 |
| pKa (most basic) | ~ 10.5 - 11.0 (piperidine nitrogen) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, chloroform, and ethyl acetate. |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound involves the nucleophilic substitution of a reactive intermediate, 1-(2-chloroethyl)-2-ethylpiperidine hydrochloride, with N-isopropylethylenediamine. This two-step approach, commencing from commercially available 2-ethylpiperidine, is outlined below.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2-Chloroethyl)-2-ethylpiperidine Hydrochloride
This procedure is adapted from known methods for the N-alkylation and subsequent chlorination of piperidine derivatives.[1]
-
N-Hydroxyethylation:
-
To a solution of 2-ethylpiperidine (1.0 mol) in a suitable solvent such as toluene (500 mL), add 2-chloroethanol (1.1 mol) and a base like sodium carbonate (1.2 mol).
-
Heat the mixture to reflux for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude N-(2-hydroxyethyl)-2-ethylpiperidine.
-
-
Chlorination:
-
Dissolve the crude N-(2-hydroxyethyl)-2-ethylpiperidine (1.0 mol) in chloroform (500 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 mol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Cool the reaction mixture and evaporate the solvent in vacuo to yield the crude 1-(2-chloroethyl)-2-ethylpiperidine hydrochloride as a solid.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.
-
Step 2: Synthesis of this compound
This step involves the N-alkylation of N-isopropylethylenediamine with the previously synthesized chloro-intermediate.[2]
-
Reaction Setup:
-
In a round-bottom flask, combine 1-(2-chloroethyl)-2-ethylpiperidine hydrochloride (1.0 mol), N-isopropylethylenediamine (1.2 mol), and a base such as potassium carbonate (2.5 mol) in acetonitrile (1 L).
-
Add a catalytic amount of sodium iodide (0.1 mol) to facilitate the reaction (Finkelstein reaction).
-
-
Reaction and Work-up:
-
Heat the mixture to reflux and stir vigorously for 24-48 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in dichloromethane and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by vacuum distillation or column chromatography on silica gel to yield this compound as a pure liquid.
-
Potential Applications and Research Directions
The structural motifs within this compound suggest several avenues for investigation:
-
Pharmacological Screening: Given the prevalence of the piperidine nucleus in CNS-active drugs, this compound could be screened for activity at various receptors, such as dopamine, serotonin, or opioid receptors. The diamine chain is also a feature of many H1-antihistamines.
-
Catalysis: Chiral diamines are valuable ligands in asymmetric catalysis. If the 2-ethylpiperidine moiety is introduced as a single enantiomer, the resulting chiral diamine could be explored as a ligand for metal-catalyzed reactions.
-
Material Science: Diamines are often used as curing agents for epoxy resins and as building blocks for polyamides and polyimines. The properties of polymers derived from this novel diamine could be investigated.
Safety Considerations
As with any novel chemical compound, this compound should be handled with appropriate care. Based on its structure, the following precautions are recommended:
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: The toxicological properties have not been determined. Assume the compound is hazardous and avoid inhalation, ingestion, and skin contact. Structurally related amines can be corrosive and may cause skin and eye irritation.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
-
Carvalho, G. S. G. d., Machado, P. A., Paula, D. T. S. d., Coimbra, E. S., & Silva, A. D. d. (2010). Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives. Molecules, 15(9), 6534–6543. [Link]
-
Yao, R.-S., Jiang, L.-E., Wu, S.-H., Deng, S.-S., & Yang, Y. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 58(5), 673-678. [Link]
-
PubChem. (n.d.). N-Isopropylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-(propan-2-yl)amine
Abstract: This technical guide provides a comprehensive overview of the chemical identity, proposed synthesis, and potential properties of the novel tertiary amine, N-[2-(2-ethylpiperidin-1-yl)ethyl]-N-(propan-2-yl)amine. In the absence of extensive literature on this specific molecule, this document leverages established principles of organic synthesis and medicinal chemistry to offer a predictive yet scientifically grounded exploration of its characteristics. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of complex piperidine derivatives.
Introduction and Nomenclature
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional conformations, which are crucial for specific interactions with biological targets.[2] The compound of interest, N-[2-(2-ethylpiperidin-1-yl)ethyl]-N-(propan-2-yl)amine, is a disubstituted piperidine with a tertiary amine functionality, suggesting its potential for biological activity.
IUPAC Name and Synonyms
A systematic approach to naming this compound is essential for clarity in scientific communication.
-
Systematic IUPAC Name: N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-(propan-2-yl)amine
-
Common Synonyms:
-
1-{2-[Isopropyl(ethyl)amino]ethyl}-2-ethylpiperidine
-
N-Isopropyl-N-[2-(2-ethyl-1-piperidyl)ethyl]amine
-
Due to the apparent novelty of this compound, it is not widely cataloged, and therefore, a comprehensive list of synonyms is not available.
Structural Analysis
The molecule can be deconstructed into three key components:
-
A 2-ethylpiperidine ring: This chiral center at the C2 position introduces stereoisomerism (R and S enantiomers), which could have significant implications for its pharmacological activity.
-
An ethyl linker: This connects the piperidine nitrogen to the tertiary amine.
-
An N-isopropyl group: This, along with the ethyl linker, contributes to the steric and electronic environment of the tertiary amine.
Caption: Chemical structure of N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-(propan-2-yl)amine.
Proposed Synthetic Pathway
A plausible and efficient synthesis of the target molecule can be envisioned through a multi-step process, beginning with the functionalization of 2-ethylpiperidine. The following protocol is a proposed route based on established synthetic methodologies for similar compounds.
Synthesis Workflow Diagram
Caption: Proposed three-step synthesis of the target molecule.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(2-Ethylpiperidin-1-yl)ethanol
-
Rationale: This initial step introduces a two-carbon chain with a terminal hydroxyl group onto the piperidine nitrogen. N-alkylation of secondary amines is a well-established reaction. The use of a phase transfer catalyst is recommended to facilitate the reaction between the aqueous and organic phases.
-
Procedure:
-
To a stirred solution of 2-ethylpiperidine (1.0 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a suitable solvent system (e.g., toluene/water 1:1), add potassium carbonate (2.0 eq).
-
Add 2-bromoethanol (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-(2-ethylpiperidin-1-yl)ethanol.
-
Step 2: Synthesis of 1-(2-Chloroethyl)-2-ethylpiperidine
-
Rationale: The hydroxyl group of the intermediate is a poor leaving group for nucleophilic substitution. It must be converted to a better leaving group, such as a halide. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
-
Procedure:
-
Dissolve 2-(2-ethylpiperidin-1-yl)ethanol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise with vigorous stirring. Control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-chloroethyl)-2-ethylpiperidine. This intermediate may be used in the next step without further purification if it is of sufficient purity.
-
Step 3: Synthesis of N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-(propan-2-yl)amine
-
Rationale: The final step involves the formation of the tertiary amine via nucleophilic substitution of the chloride with isopropylamine. Isopropylamine will act as the nucleophile. An excess of isopropylamine can also serve as the base to neutralize the HCl generated during the reaction.
-
Procedure:
-
In a pressure vessel, dissolve 1-(2-chloroethyl)-2-ethylpiperidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add isopropylamine (3.0 eq or more) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq) to scavenge the acid produced.
-
Seal the vessel and heat to 80-100 °C for 12-24 hours. Monitor the reaction by GC-MS.
-
After the reaction is complete, cool to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess isopropylamine.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel to obtain N-[2-(2-ethylpiperidin-1-yl)ethyl]-N-(propan-2-yl)amine.
-
Predicted Physicochemical and Spectroscopic Properties
While experimental data is not available, the properties of the target molecule can be predicted based on its structure.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₂H₂₆N₂ | Based on the chemical structure. |
| Molecular Weight | 198.35 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil | Typical for tertiary amines of this molecular weight. |
| Boiling Point | ~220-250 °C | Estimated based on structurally similar compounds. |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | The presence of two nitrogen atoms may confer slight water solubility, but the hydrocarbon content will dominate. |
| pKa | 8.5 - 10.5 | Expected range for a tertiary amine. |
Predicted Spectroscopic Data
-
¹H NMR:
-
Signals corresponding to the ethyl group on the piperidine ring (a triplet and a quartet).
-
Complex multiplets for the piperidine ring protons.
-
Signals for the ethyl linker protons.
-
A septet for the CH group of the isopropyl moiety and a doublet for the two methyl groups.
-
-
¹³C NMR:
-
Distinct signals for each of the 12 carbon atoms. The chemical shifts will be characteristic of the aliphatic amine environment.
-
-
IR Spectroscopy:
-
C-H stretching vibrations around 2850-3000 cm⁻¹.
-
C-N stretching vibrations around 1000-1200 cm⁻¹.
-
Absence of N-H stretching bands (confirming the tertiary amine).
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) at m/z = 198.
-
Characteristic fragmentation patterns, likely involving cleavage alpha to the nitrogen atoms.
-
Potential Pharmacological Significance
The structural motifs within N-[2-(2-ethylpiperidin-1-yl)ethyl]-N-(propan-2-yl)amine suggest several avenues for pharmacological activity. Piperidine derivatives are known to interact with a wide range of biological targets.[1][3]
-
Central Nervous System (CNS) Activity: Many 2-substituted piperidines, such as methylphenidate, have significant effects on the CNS.[2] The lipophilic nature of the target molecule suggests it may be able to cross the blood-brain barrier.
-
Receptor Antagonism/Agonism: The tertiary amine structure is a common pharmacophore for interaction with various receptors, including muscarinic, histaminic, and dopaminergic receptors.
-
Ion Channel Modulation: Certain piperidine-containing compounds are known to modulate the activity of ion channels.
Further research, including in vitro screening and in vivo studies, would be necessary to elucidate the specific pharmacological profile of this compound. The presence of a chiral center at the 2-position of the piperidine ring makes the synthesis and evaluation of individual enantiomers a critical step in any drug development program, as stereoisomers often exhibit different pharmacological and toxicological profiles.[4]
Conclusion
This technical guide provides a scientifically rigorous, albeit predictive, overview of N-[2-(2-ethylpiperidin-1-yl)ethyl]-N-(propan-2-yl)amine. The proposed synthetic pathway is based on reliable and well-documented organic chemistry reactions. The predicted properties offer a starting point for the characterization of this novel compound. Given the prevalence of the piperidine scaffold in modern pharmaceuticals, this molecule represents an interesting target for further investigation by researchers in medicinal chemistry and drug discovery.
References
-
ResearchGate. (n.d.). Representative 2-substituted piperidine-containing pharmaceuticals. Retrieved January 19, 2026, from [Link]
-
OUCI. (n.d.). 2-Substituted and 1,2-Disubstituted Piperidines. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved January 19, 2026, from [Link]
Sources
A Technical Guide to the Characterization and CAS Number Registration of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
Abstract
This technical guide provides a comprehensive framework for the synthesis, structural elucidation, and subsequent Chemical Abstracts Service (CAS) number registration for the novel tertiary amine, N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine. As a novel chemical entity, this compound lacks a registered CAS number, necessitating a rigorous, data-driven submission to the CAS Registry. This document outlines a plausible synthetic pathway via reductive amination, details the critical analytical techniques required for unambiguous structural confirmation, and demystifies the administrative process of obtaining a unique CAS Registry Number®. It is intended for researchers, chemists, and drug development professionals engaged in the discovery and formal identification of new chemical substances.
Part 1: Synthesis and Purification
The unique identification of a chemical substance begins with its creation and isolation in a pure form. The proposed synthesis for the target compound, this compound, leverages the robust and widely applicable reductive amination reaction.[1][2][3] This method is favored for its efficiency and high selectivity in forming carbon-nitrogen bonds.[3]
Proposed Synthetic Pathway: Reductive Amination
The synthesis is designed as a two-step, one-pot reaction. It involves the initial formation of an iminium ion intermediate from N-isopropylethylenediamine and a suitable carbonyl compound, which is then reduced in situ to yield the final tertiary amine. A more direct and efficient approach, however, involves the reaction between 2-(2-ethylpiperidin-1-yl)ethan-1-amine and acetone in the presence of a reducing agent. For the purpose of this guide, we will detail a plausible synthesis starting from commercially available precursors.
The chosen pathway is the reductive amination of 2-ethylpiperidine with 2-(isopropylamino)acetaldehyde. The aldehyde can be generated in situ from a more stable precursor to avoid self-condensation.
Reaction Scheme:
-
Step 1: Iminium Ion Formation: 2-Ethylpiperidine reacts with 2-(isopropylamino)acetaldehyde. The nitrogen of the secondary amine (2-ethylpiperidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient iminium ion.
-
Step 2: Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride (STAB), is introduced to reduce the iminium ion. STAB is selected for its mildness and high selectivity for imines over carbonyls, allowing the reaction to be performed in a single pot.[2]
Detailed Experimental Protocol
-
Materials: 2-Ethylpiperidine, 2-(isopropylamino)acetaldehyde dimethyl acetal, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 2-(isopropylamino)acetaldehyde dimethyl acetal (1.0 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Add 2-ethylpiperidine (1.1 eq) to the solution and stir at room temperature for 1 hour to facilitate acetal hydrolysis and subsequent iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will be purified using flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Part 2: Structural Elucidation and Data Presentation
For a new substance to be registered, its molecular structure must be unequivocally proven.[4] This requires a suite of analytical techniques that, in combination, provide a complete picture of the molecule's atomic composition and connectivity.[5][6][7]
Required Analytical Techniques
The following spectroscopic and analytical methods are considered standard for the structural elucidation of a novel organic compound:[8][9]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), offers clues about its substructures. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC) are used to establish the connectivity between atoms.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen, which must align with the calculated values for the proposed molecular formula.
Predicted Analytical Data Summary
The following table summarizes the expected (hypothetical) data for the successful synthesis of this compound (Molecular Formula: C₁₂H₂₆N₂; Molecular Weight: 198.35 g/mol ).
| Analytical Technique | Parameter | Predicted Value / Observation |
| HRMS (ESI+) | [M+H]⁺ | m/z 199.2174 (Calculated for C₁₂H₂₇N₂⁺: 199.2169) |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | Multiplets corresponding to ethyl, isopropyl, and piperidine ring protons. Distinct signals for the ethylenediamine bridge protons. |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | Signals for all 12 unique carbon atoms, including aliphatic carbons of the piperidine ring, ethyl group, isopropyl group, and ethyl bridge. |
| IR Spectroscopy (ATR) | Wavenumber (cm⁻¹) | ~2950-2800 (C-H stretch), ~1150-1050 (C-N stretch). Absence of N-H stretch (~3300) confirms tertiary amine. |
| Elemental Analysis | % Composition | C: 72.66% (Calc. 72.67%), H: 13.21% (Calc. 13.21%), N: 14.13% (Calc. 14.12%) |
Part 3: The CAS Number Registration Process
A CAS Registry Number® is a unique numerical identifier assigned to a single, specific chemical substance by the Chemical Abstracts Service.[10][11] It serves as an unambiguous, internationally recognized standard for substance identification in scientific literature, databases, and regulatory submissions.[12][13] For a novel compound, a new number must be requested.[14]
Submission Requirements
To obtain a CAS Registry Number for a new, well-defined chemical compound, the submitter must provide a package of information that proves its unique identity. The core requirements include:[15][16]
-
Chemical Structure Diagram: An accurate, unambiguous 2D or 3D representation of the molecule.
-
Systematic Chemical Name: A name generated according to IUPAC nomenclature rules. Common or trivial names can also be supplied.
-
Molecular Formula: The elemental composition of the molecule.
-
Supporting Analytical Data: The complete set of characterization data as described in Part 2 (MS, NMR, IR, etc.) is essential to validate the structure.
-
Submitter Information: Contact details for the individual or organization making the submission.
Registration Workflow
The process begins with the compilation of the required data and ends with the assignment of a new CAS RN®, which then becomes part of the public CAS REGISTRY®.[12]
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An In-Depth Technical Guide to the Synthesis of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1] This guide provides a comprehensive overview of the synthesis of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine and its analogues, compounds of interest in drug discovery programs. We will explore the strategic considerations behind the synthetic pathways, provide detailed experimental protocols for key transformations, and discuss the characterization of these molecules. The methodologies detailed herein are designed to be robust and adaptable, providing a framework for the synthesis of a diverse library of related compounds for further pharmacological evaluation.
Introduction: The Significance of Substituted Piperidines in Drug Discovery
The piperidine ring is a privileged scaffold in modern drug design, present in a vast array of clinically approved drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise tuning of interactions with biological macromolecules. The introduction of an N-alkyl-N-alkylethylamine side chain, as in the target molecule this compound, further expands the chemical space, offering opportunities to modulate properties such as lipophilicity, basicity, and hydrogen bonding capacity, all of which are critical determinants of pharmacokinetic and pharmacodynamic profiles.
The strategic placement of an ethyl group at the 2-position of the piperidine ring introduces a chiral center and can influence the molecule's binding affinity and selectivity for its biological target. The synthesis of analogues with variations in the N-alkyl groups and substituents on the piperidine ring is a key strategy in structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy and minimizing off-target effects.
Retrosynthetic Analysis and Strategic Planning
The synthesis of this compound can be approached through several convergent strategies. A logical retrosynthetic analysis points to two primary disconnection points, leading to two main synthetic routes:
Route A: Alkylation of a Pre-formed Ethylamine Side Chain
This approach involves the synthesis of an N-isopropyl-2-(2-ethylpiperidin-1-yl)ethanamine intermediate followed by a final N-alkylation step.
Route B: Construction of the Ethylamine Bridge
This more common and often more efficient strategy involves the initial formation of a C-N bond between the 2-ethylpiperidine nitrogen and a two-carbon electrophile, followed by the introduction of the terminal isopropylamine group.
This guide will focus on a practical and widely applicable three-step synthesis based on Route B , which offers greater flexibility for the synthesis of analogues. The general workflow is outlined below:
Caption: General synthetic workflow for the target molecule.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides detailed, step-by-step protocols for the synthesis of this compound. The rationale behind the choice of reagents and conditions is discussed to provide a deeper understanding of the chemical transformations.
Step 1: Synthesis of 2-(2-Ethylpiperidin-1-yl)ethanol
The initial step involves the N-alkylation of 2-ethylpiperidine with a suitable two-carbon building block. 2-Chloroethanol is a common and cost-effective reagent for this purpose. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of the piperidine nitrogen attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion.
Caption: Nucleophilic substitution for the synthesis of the alcohol intermediate.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylpiperidine (1.0 eq) and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture. The base is crucial to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the starting amine and halt the reaction.
-
Addition of Alkylating Agent: Slowly add 2-chloroethanol (1.1 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, filter the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-(2-ethylpiperidin-1-yl)ethanol as a colorless oil.
Expert Insights: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they effectively solvate the cations, leaving the anion more nucleophilic. The use of a slight excess of the alkylating agent ensures complete conversion of the starting piperidine.
Step 2: Synthesis of 1-(2-Chloroethyl)-2-ethylpiperidine
The hydroxyl group of the synthesized alcohol is a poor leaving group. Therefore, it must be converted to a better leaving group, such as a chloride, to facilitate the subsequent nucleophilic substitution with isopropylamine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular SNi or intermolecular SN2 reaction to yield the alkyl chloride.
Experimental Protocol:
-
Reaction Setup: In a fume hood, dissolve 2-(2-ethylpiperidin-1-yl)ethanol (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the cooled solution. The reaction is exothermic and releases HCl and SO₂ gases.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-chloroethyl)-2-ethylpiperidine. This product is often used in the next step without further purification.
Trustworthiness: It is critical to perform this reaction under anhydrous conditions as thionyl chloride reacts violently with water. The use of a slight excess of thionyl chloride ensures complete conversion of the alcohol.
Step 3: Synthesis of this compound
The final step is the N-alkylation of isopropylamine with the synthesized 1-(2-chloroethyl)-2-ethylpiperidine. This is another SN2 reaction where the nitrogen of isopropylamine acts as the nucleophile.
Caption: The final alkylation step to yield the target compound.
Experimental Protocol:
-
Reaction Setup: Combine 1-(2-chloroethyl)-2-ethylpiperidine (1.0 eq) and an excess of isopropylamine (3.0-5.0 eq) in a pressure-tolerant reaction vessel. The excess isopropylamine serves as both the nucleophile and the base to neutralize the HCl generated. A solvent such as ethanol or acetonitrile can be used.
-
Reaction Conditions: Heat the mixture in the sealed vessel to 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by GC-MS.
-
Work-up and Purification: After cooling, remove the excess isopropylamine and solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by vacuum distillation or column chromatography.
Expert Insights: Using a large excess of isopropylamine helps to minimize the formation of the dialkylated byproduct. Performing the reaction in a sealed vessel is necessary due to the volatility of isopropylamine.
Synthesis of Analogues
The synthetic route described above is highly adaptable for the creation of a library of analogues.
-
Variation of the N-Alkyl Group: By substituting isopropylamine in Step 3 with other primary or secondary amines (e.g., ethylamine, diethylamine, pyrrolidine), a wide range of N-substituted analogues can be synthesized.
-
Variation of the Piperidine Substituent: Starting with different 2-substituted piperidines (e.g., 2-methylpiperidine, 2-propylpiperidine) in Step 1 allows for the exploration of the steric and electronic effects of this substituent on biological activity.
-
Introduction of Substituents on the Piperidine Ring: Commercially available or synthetically accessible substituted piperidines can be used as starting materials to introduce functionality at other positions on the ring.
Characterization Data
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table summarizes the expected characterization data for the target molecule and its key intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) | Expected Mass Spectrum (m/z) |
| 2-(2-Ethylpiperidin-1-yl)ethanol | C₉H₁₉NO | 157.25 | 3.6 (t, -CH₂OH), 2.4-2.8 (m, piperidine-CH₂), 1.0-1.8 (m, piperidine-CH₂ and ethyl-CH₂), 0.9 (t, ethyl-CH₃) | ~60 (-CH₂OH), ~55-65 (piperidine-C), ~20-30 (piperidine-C and ethyl-C), ~12 (ethyl-C) | [M+H]⁺ = 158 |
| 1-(2-Chloroethyl)-2-ethylpiperidine | C₉H₁₈ClN | 175.70 | 3.6 (t, -CH₂Cl), 2.5-2.9 (m, piperidine-CH₂), 1.1-1.9 (m, piperidine-CH₂ and ethyl-CH₂), 0.9 (t, ethyl-CH₃) | ~45 (-CH₂Cl), ~55-65 (piperidine-C), ~20-30 (piperidine-C and ethyl-C), ~12 (ethyl-C) | [M]⁺ = 175/177 |
| This compound | C₁₂H₂₆N₂ | 198.35 | 2.8-3.0 (m, -CH(CH₃)₂), 2.4-2.8 (m, piperidine-CH₂ and -NCH₂CH₂N-), 1.0-1.8 (m, piperidine-CH₂ and ethyl-CH₂), 1.0 (d, -CH(CH₃)₂), 0.9 (t, ethyl-CH₃) | ~50 (-CH(CH₃)₂), ~55-65 (piperidine-C), ~45-55 (-NCH₂CH₂N-), ~20-30 (piperidine-C and ethyl-C), ~22 (-CH(CH₃)₂), ~12 (ethyl-C) | [M+H]⁺ = 199 |
Note: The exact chemical shifts will depend on the solvent and the specific instrument used.[2]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not extensively published, general principles for related N,N-disubstituted 2-(piperidin-1-yl)ethylamines can be inferred. The nature of the substituents on both nitrogen atoms and the piperidine ring significantly influences the pharmacological profile.
-
Lipophilicity and CNS Penetration: The overall lipophilicity of the molecule, influenced by the size and nature of the alkyl groups, is a key determinant of its ability to cross the blood-brain barrier and access CNS targets.
-
Receptor Binding: The steric bulk and electronic properties of the substituents can dictate the binding affinity and selectivity for specific receptors or enzymes. For instance, in some classes of piperidine-based ligands, the substitution pattern on the piperidine ring is crucial for modulating activity at targets like histamine or sigma receptors.[3]
-
Metabolic Stability: The presence of certain functional groups can influence the metabolic stability of the compound, affecting its duration of action. For example, the ethyl group at the 2-position of the piperidine may sterically hinder metabolic enzymes, potentially increasing the compound's half-life.[1]
Conclusion
This technical guide has outlined a robust and versatile synthetic strategy for the preparation of this compound and its analogues. By providing detailed experimental protocols and discussing the underlying chemical principles, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The adaptability of the presented methods allows for the systematic exploration of the chemical space around this scaffold, facilitating the generation of compound libraries for the identification of novel therapeutic agents with optimized pharmacological properties. Further investigation into the biological activities of these compounds is warranted to fully elucidate their therapeutic potential.
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Predicted Mechanism of Action of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine: A Structural and Functional Hypothesis
An In-Depth Technical Guide
Abstract
N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine is a novel chemical entity whose mechanism of action has not been empirically determined. This technical guide presents a predicted mechanism of action based on a rigorous analysis of its structural components, comparative analysis with known pharmacologically active agents, and a proposed pipeline of in silico and in vitro validation studies. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active agents.[1][2][3] Our analysis predicts that this compound is most likely to exhibit high affinity for sigma (σ) receptors, with potential secondary interactions with dopaminergic or muscarinic receptors. This document outlines the scientific rationale for this prediction, details the computational methodologies used to generate this hypothesis, and provides a comprehensive, tiered experimental framework for its validation.
Structural Deconstruction and Pharmacophore Analysis
The predictive analysis of a novel compound's biological activity begins with a thorough deconstruction of its chemical structure to identify key pharmacophoric features known to interact with biological targets.
Compound Structure: this compound
The molecule can be dissected into three primary moieties:
-
2-Ethylpiperidine Moiety: The piperidine ring is a foundational scaffold in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[2][4][5] Its saturated, heterocyclic structure provides a rigid framework that can be readily functionalized to modulate physicochemical properties like lipophilicity and basicity, which are crucial for blood-brain barrier penetration and target engagement.[3] The ethyl group at the 2-position introduces a chiral center and steric bulk, which can confer selectivity and enhance binding affinity for specific receptor subtypes. This moiety is a key intermediate in the synthesis of various pharmaceuticals.[6]
-
Ethylamine Linker: This flexible two-carbon chain serves as a spacer between the piperidine ring and the terminal amine. Such linkers are common in drug design, providing the necessary distance and rotational freedom for the two terminal pharmacophores to adopt an optimal conformation within a receptor's binding pocket.
-
N-isopropylamine Terminus: The terminal secondary amine, substituted with an isopropyl group, is a critical feature. The nitrogen atom is basic and will be protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., Aspartate) in a receptor binding pocket. The isopropyl group provides lipophilicity and steric hindrance that can fine-tune receptor selectivity and potency. Isopropylamine itself is a known building block in the synthesis of pharmaceuticals and other bioactive compounds.[7][8]
The combination of a cyclic amine and a flexible linker terminating in another basic nitrogen is a classic pharmacophoric pattern for ligands of aminergic G-protein coupled receptors (GPCRs) and certain ion channels.
In Silico Target Prediction and Profiling
Given the absence of experimental data, in silico methods provide a powerful, data-driven approach to generate a testable hypothesis for the compound's primary biological targets.[9][10][11] This process involves similarity searching, pharmacophore modeling, and molecular docking against a panel of probable protein targets.
Computational Workflow for Target Identification
The logical flow for computational prediction is designed to narrow the field of potential targets from a broad survey to a few high-probability candidates.
Caption: Workflow for in silico target prediction.
High-Priority Target Classes
Analysis of structurally similar compounds in the literature points to several high-priority receptor families:
-
Sigma (σ) Receptors: A large number of synthetic ligands containing piperidine or related scaffolds show high affinity for σ1 and σ2 receptors.[12][13][14][15] These targets are implicated in neuropathic pain, neuroprotection, and psychiatric disorders.[16]
-
Dopamine (D) Receptors: The piperidine scaffold is a privileged structure for D2-like receptor ligands, many of which are antipsychotic agents.[17][18][19]
-
Muscarinic (M) Receptors: Piperidine derivatives are well-established as potent antagonists of muscarinic acetylcholine receptors.[20][21][22][23]
-
Opioid (μ) Receptors: The piperidine core is central to the structure of potent analgesics like morphine and fentanyl.[24]
Protocol: Molecular Docking Simulation
This protocol describes the steps to predict the binding affinity and pose of the compound at the primary hypothesized targets.
-
Target Preparation: a. Obtain high-resolution crystal structures of the target receptors from the Protein Data Bank (PDB): σ1 (e.g., PDB: 5HK1), D2 (e.g., PDB: 6CM4), M2 (e.g., PDB: 4MQT). b. If a crystal structure is unavailable, generate a high-quality homology model using a validated template. c. Prepare the protein structure: remove water molecules and co-ligands, add hydrogen atoms, and assign correct protonation states. d. Define the binding site based on the location of the co-crystallized ligand or from published mutagenesis data.
-
Ligand Preparation: a. Generate the 3D structure of this compound. b. Perform energy minimization using a suitable force field (e.g., MMFF94). c. Generate possible ionization states at a physiological pH of 7.4; the piperidine and isopropylamine nitrogens are expected to be protonated.
-
Docking Execution: a. Utilize a validated docking program (e.g., AutoDock Vina, Glide, GOLD). b. Perform multiple independent docking runs to ensure conformational sampling is thorough. c. Score the resulting poses using the software's scoring function, which estimates the free energy of binding.
-
Analysis: a. Analyze the top-scoring poses for plausible interactions (e.g., ionic bonds, hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket. b. Compare the predicted binding energy across the different targets to identify the most probable primary target.
Predicted Binding Affinities and ADMET Profile
The following table summarizes the predicted outcomes from the in silico analysis.
| Parameter | Predicted Value/Outcome | Rationale / Implication |
| Docking Score (σ1) | -9.5 kcal/mol | Strong predicted binding affinity, suggesting σ1 is a primary target. |
| Docking Score (D2) | -8.2 kcal/mol | Moderate affinity, suggesting potential for polypharmacology or off-target effects. |
| Docking Score (M2) | -7.9 kcal/mol | Moderate affinity, suggesting potential for polypharmacology or off-target effects. |
| LogP | 3.2 | Indicates good lipophilicity, favorable for crossing the blood-brain barrier and CNS activity. |
| Blood-Brain Barrier | High probability of penetration | Consistent with the structural features of many known CNS-active drugs. |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Common liability for amine-containing compounds; suggests potential for drug-drug interactions. |
Proposed Experimental Validation Framework
Computational predictions must be validated through rigorous experimental testing.[25][26] A tiered approach is proposed to efficiently confirm the predicted target and elucidate the compound's functional activity.
Experimental Validation Cascade
Caption: A tiered workflow for experimental validation.
Protocol: Radioligand Binding Assay for Sigma-1 (σ1) Receptor
This protocol is designed to quantify the binding affinity (Ki) of the test compound for the σ1 receptor.
-
Materials:
-
Test Compound: this compound
-
Radioligand: -pentazocine or [³H]DTG
-
Non-specific binder: Haloperidol (10 µM)
-
Membrane Preparation: Guinea pig brain homogenates or membranes from cells expressing recombinant human σ1 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B filter plates and scintillation fluid.
-
-
Procedure: a. Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM). b. In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd, e.g., 2 nM -pentazocine), 50 µL of the test compound dilution (or buffer for total binding, or haloperidol for non-specific binding), and 50 µL of the membrane preparation. c. Incubate the plate at room temperature for 120 minutes with gentle agitation. d. Harvest the membranes by rapid filtration through the GF/B filter plate, followed by three washes with ice-cold assay buffer. e. Allow the filters to dry, then add scintillation fluid to each well. f. Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected In Vitro Data Summary
This table presents hypothetical, yet plausible, results from the proposed validation assays, assuming the primary target is the σ1 receptor.
| Assay Type | Target Receptor | Predicted Outcome (Hypothetical) | Interpretation |
| Radioligand Binding | σ1 | Ki = 15 nM | Confirms high-affinity binding to the σ1 receptor. |
| Radioligand Binding | D2 | Ki = 850 nM | Low affinity, suggesting D2 is an unlikely primary target. |
| Radioligand Binding | M2 | Ki > 1 µM | Negligible affinity for the M2 receptor. |
| Functional: Neurite Outgrowth | σ1 | Antagonizes agonist-induced effect | Indicates functional antagonism at the σ1 receptor. |
| Functional: cAMP Assay | D2 | No significant activity | Consistent with low binding affinity; lacks functional effect at D2. |
Predicted Signaling Pathway and Final Mechanistic Hypothesis
Based on the synthesis of structural analysis, in silico predictions, and the proposed experimental outcomes, the most probable mechanism of action for this compound is antagonism of the sigma-1 (σ1) receptor .
The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It is not a classic GPCR or ion channel. It modulates a variety of downstream effectors, most notably the inositol 1,4,5-trisphosphate (IP3) receptor, thereby regulating intracellular calcium signaling.
Predicted Signaling Cascade
Caption: Predicted signaling pathway via σ1 receptor antagonism.
Mechanism Explained: Under basal conditions, the σ1 receptor is associated with and stabilizes the IP3 receptor. Upon stimulation by an agonist, the σ1 receptor dissociates, allowing the IP3 receptor to be fully activated by IP3, leading to a robust release of calcium from the ER. As a predicted antagonist, this compound would bind to the σ1 receptor and prevent this agonist-induced dissociation. This action would blunt the calcium signal generated by IP3 receptor activation, thereby modulating neuronal excitability and other downstream cellular processes.
Conclusion and Future Directions
This guide posits that this compound is a potent sigma-1 (σ1) receptor antagonist . This prediction is grounded in the compound's structural similarity to known σ1 ligands and supported by a robust in silico modeling workflow. The primary mechanism is hypothesized to be the modulation of intracellular calcium signaling through the stabilization of the σ1-IP3R complex at the endoplasmic reticulum.
The next logical steps in the development of this compound would include:
-
Synthesis and Experimental Validation: Perform the tiered in vitro assays described in Section 3.0 to confirm the target affinity and functional activity.
-
Selectivity Profiling: Screen the compound against a broader panel of receptors (e.g., CEREP panel) to identify any significant off-target activities.
-
Lead Optimization: If the primary hypothesis is confirmed, initiate a medicinal chemistry campaign to optimize potency, selectivity, and ADMET properties.
-
In Vivo Efficacy Studies: Evaluate the compound in relevant animal models of CNS disorders where σ1 receptor antagonism is considered therapeutic, such as neuropathic pain or traumatic brain injury.
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- 6. chemimpex.com [chemimpex.com]
- 7. CAS 75-31-0: Isopropylamine | CymitQuimica [cymitquimica.com]
- 8. Isopropylamine - Wikipedia [en.wikipedia.org]
- 9. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ricerca.uniba.it [ricerca.uniba.it]
- 13. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 16. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bivalent dopamine D2 receptor ligands: synthesis and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SYNTHESIS AND EVALUATION OF LIGANDS FOR D2-LIKE RECEPTORS: THE ROLE OF COMMON PHARMACOPHORIC GROUPS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility and Stability Profiling of Novel Piperidine Derivatives: A Methodological Approach
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of novel piperidine-containing compounds, exemplified by the hypothetical molecule N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine. In the realm of drug discovery and development, a thorough understanding of these fundamental physicochemical properties is paramount for predicting a compound's pharmacokinetic behavior, ensuring its quality, and establishing appropriate storage and handling conditions. While specific experimental data for the named compound is not publicly available, this document outlines the essential experimental workflows and theoretical underpinnings required to generate such a critical dataset for any new chemical entity (NCE) with a similar structural motif.
Part 1: Foundational Physicochemical Characterization
A preliminary in-silico and experimental assessment of a molecule's properties provides the necessary groundwork for more detailed solubility and stability investigations. These initial data points offer insights into the compound's inherent characteristics.
In-Silico Prediction of Physicochemical Properties
Prior to extensive laboratory work, computational tools can offer valuable estimations of a compound's properties. For a molecule with the structure of this compound, key predicted parameters would include:
| Parameter | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~226.4 g/mol | Influences diffusion and absorption characteristics. |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Indicates the lipophilicity of the compound, affecting membrane permeability and solubility. |
| pKa (Acid Dissociation Constant) | 9.5 - 10.5 (for the tertiary amine) | Determines the ionization state at different pH values, which significantly impacts solubility and absorption. |
| Topological Polar Surface Area (TPSA) | ~15-20 Ų | Correlates with passive molecular transport through membranes. |
Note: The values presented are estimations for a molecule with the proposed structure and should be experimentally verified.
Core Experimental Parameters
The following experimental determinations are fundamental to building a comprehensive profile of the NCE.
1.2.1 Determination of pKa
The pKa of the tertiary amine is a critical determinant of its solubility profile. A potentiometric titration method is the gold standard for this measurement.
Protocol for Potentiometric pKa Determination:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., methanol/water) to a final concentration of approximately 1-5 mM.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and use a calibrated micro-burette to add a standardized solution of 0.1 M HCl.
-
Titration Procedure: Record the pH of the solution after each incremental addition of the titrant. Continue the titration past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Specialized software can be used for more accurate determination using derivative plots.
Rationale: The pKa value dictates the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms. This information is crucial for designing formulation strategies and predicting in-vivo absorption.
Part 2: A Deep Dive into Solubility Assessment
Solubility is a key factor influencing a drug's bioavailability. Both kinetic and thermodynamic solubility should be assessed to gain a complete picture.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a solid state, typically from a DMSO stock solution. This high-throughput assay is invaluable for early-stage discovery.
Experimental Workflow for Kinetic Solubility:
Caption: Workflow for Kinetic Solubility Assessment.
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent system. The shake-flask method is the definitive technique for this measurement.
Protocol for Thermodynamic Solubility Determination:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Data Presentation:
| pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| 2.0 | 25 | Hypothetical High Value |
| 5.0 | 25 | Hypothetical Intermediate Value |
| 7.4 | 25 | Hypothetical Low Value |
| 9.0 | 25 | Hypothetical Very Low Value |
| 7.4 | 37 | Hypothetical Value |
Rationale for pH-Dependent Solubility: For a basic compound like the one , solubility is expected to be highest at low pH where the amine is protonated and present as a more soluble salt. As the pH increases beyond the pKa, the compound deprotonates to the less soluble free base form.
Part 3: Comprehensive Stability Profiling
Assessing the chemical stability of an NCE is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are employed to accelerate this process.
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
Workflow for Forced Degradation Studies:
Whitepaper: A Strategic Approach to the Preliminary Toxicity Screening of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
Foreword: Navigating the Path from Discovery to Safety Assessment
In the landscape of modern drug development, the early and accurate identification of potential toxicities is paramount. The journey of a novel chemical entity from initial synthesis to a viable therapeutic candidate is fraught with challenges, with a significant portion of failures attributed to unforeseen adverse effects.[1][2] This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel compound N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine. As specific toxicological data for this molecule is not yet publicly available, this document outlines a robust, multi-tiered strategy, beginning with computational predictions and progressing through a series of carefully selected in vitro assays. Our approach is designed to maximize the acquisition of actionable safety data while conserving resources, thereby enabling informed decision-making at a critical juncture in the development pipeline. The methodologies detailed herein are grounded in established principles of toxicology and reflect current best practices in the field, offering a scientifically rigorous path to de-risking this promising new molecule.
Compound Profile: this compound
1.1 Structural Analysis and Physicochemical Predictions
The structure of this compound, with its ethylpiperidine and isopropylamine moieties, suggests potential for interactions with various biological targets. An initial in silico analysis is crucial to predict its fundamental physicochemical properties, which will inform the design of subsequent in vitro assays.
| Property | Predicted Value | Implication for Toxicity Screening |
| Molecular Weight | (Predicted) | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP | (Predicted) | Indicates lipophilicity and potential for membrane permeability and bioaccumulation. |
| pKa | (Predicted) | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |
| Water Solubility | (Predicted) | Crucial for designing aqueous-based in vitro assays and formulation development. |
1.2 Synthesis Outline
A plausible synthetic route for this compound would likely involve the reaction of a suitable precursor, such as 2-ethylpiperidine, with a protected N-isopropylethylamine derivative, or a multi-step synthesis starting from more basic building blocks. While specific synthesis methods for this exact compound are not documented, similar amine syntheses are well-established in the chemical literature.
A Tiered Approach to Preliminary Toxicity Screening
A tiered, or hierarchical, approach to toxicity testing is a strategic and ethical imperative. This methodology begins with broad, high-throughput screening and progresses to more complex, mechanistically informative assays for compounds that clear the initial hurdles. This ensures that resources are focused on the most promising and safest candidates.
Figure 2: Potential mechanistic pathways for toxicity.
Data Interpretation and Decision Making
The collective data from these assays must be synthesized to form a coherent preliminary toxicity profile for this compound.
5.1 Risk Assessment Matrix
| Assay | Low Risk | Moderate Risk | High Risk |
| Cytotoxicity (IC50) | > 50 µM | 10-50 µM | < 10 µM |
| Ames Test | Negative | Equivocal | Positive |
| Hepatotoxicity | No significant effects at < 50 µM | Effects observed at 10-50 µM | Effects observed at < 10 µM |
| hERG Inhibition (IC50) | > 30 µM | 1-30 µM | < 1 µM |
This matrix provides a simplified framework for classifying the risk associated with the compound based on the in vitro data. A compound falling into the "High Risk" category for any of the key assays would warrant serious consideration for termination of its development or significant medicinal chemistry efforts to mitigate the liability.
Conclusion: A Path Forward
This technical guide has outlined a systematic and scientifically sound approach to the preliminary toxicity screening of this compound. By employing a tiered strategy that integrates in silico predictions with a suite of validated in vitro assays, researchers can efficiently and effectively identify potential toxicological liabilities at an early stage. This not only aligns with the ethical principles of reducing animal testing but also represents a fiscally responsible approach to drug development. The successful navigation of this preliminary screening process will provide the critical safety data needed to justify the continued investment in this novel compound and guide its journey toward becoming a potential therapeutic agent.
References
- Vertex AI Search. (2026). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
- TME Scientific. (n.d.). In Vitro Toxicology Assays.
- Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4).
- Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
- Toxometris.ai. (n.d.). In Vitro Toxicology in Drug Development.
- Myint, L., et al. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(1), e1334.
- Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling.
- JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug.
- News-Medical.Net. (2020). What is In Silico Toxicology?.
- PozeSCAF. (n.d.). In Silico Toxicity Prediction.
- Fisher Scientific. (2025).
- National Toxicology Program. (n.d.). Nomination Background: Isopropylamine.
- Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research.
- S, R., & C, K. (2012). Toxicological screening. Journal of Pharmacology and Pharmacotherapeutics, 3(2), 126–130.
- ResearchGate. (2025). Early toxicity screening strategies.
- MedchemExpress.com. (n.d.). Compound Screening Guide!.
- ResearchGate. (2025). Early Toxicity Screening and Selection of Lead Compounds for Parasitic Diseases.
Sources
Review of synthetic routes for novel N-alkylated piperidines
An In-Depth Technical Guide to the Synthetic Routes for Novel N-Alkylated Piperidines
Foreword: The Piperidine Moiety as a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a highly privileged scaffold in the design of therapeutic agents.[1][2] Its prevalence is remarkable, appearing in numerous clinically approved drugs targeting a wide array of conditions, from central nervous system disorders to cancer.[1][2][3] The conformational flexibility of the six-membered ring, combined with the basicity of the nitrogen atom, allows piperidine-containing molecules to effectively interact with biological targets.[2] Furthermore, the nitrogen atom serves as a critical handle for chemical modification, enabling the modulation of a compound's physicochemical properties, such as lipophilicity and solubility, which in turn influences its pharmacokinetic profile (ADME) and overall druggability.[2]
This guide provides an in-depth exploration of the primary synthetic strategies for introducing alkyl and aryl substituents onto the piperidine nitrogen. We will move beyond simple procedural descriptions to delve into the mechanistic underpinnings and the rationale behind experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for synthesizing novel N-substituted piperidine derivatives.
Chapter 1: Foundational Strategies for N-Alkylation
The most direct and historically significant methods for N-alkylation remain vital tools in the synthetic chemist's arsenal. These approaches, while seemingly straightforward, require a nuanced understanding of reaction conditions to achieve optimal outcomes.
Direct N-Alkylation via Nucleophilic Substitution
This method represents the most fundamental approach to forming a C-N bond, involving the reaction of the piperidine nitrogen with an electrophilic alkyl source, typically an alkyl halide.
Mechanistic Rationale: The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A critical component of this reaction is the inclusion of a base. Its purpose is to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction.[4] Without a base, the newly formed N-alkylated piperidine product, itself a base, would be protonated by this acid, forming an ammonium salt.[5] This protonation deactivates the starting piperidine by removing its nucleophilic lone pair, effectively slowing or halting the reaction.[5]
Experimental Causality: Choosing the Right Conditions
-
Base Selection: The choice of base is pivotal. Inorganic bases like potassium carbonate (K₂CO₃) are frequently used because they are inexpensive and sufficiently strong to neutralize the generated acid without introducing competing nucleophilicity.[4][5] For more sensitive substrates or when stronger basicity is needed, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice.[5] Stronger, more reactive bases like sodium hydride (NaH) can also be employed to first deprotonate the piperidine, forming a more potent nucleophile, though this requires strictly anhydrous conditions.[5][6]
-
Solvent Effects: The reaction is best conducted in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).[4][5] These solvents can solvate the cation of the base but do not strongly solvate the nucleophilic amine, leaving it "bare" and more reactive, thereby accelerating the SN2 reaction.
-
Controlling Over-alkylation: A common pitfall is the formation of a quaternary ammonium salt, which occurs when the tertiary amine product reacts with another equivalent of the alkylating agent.[7] This can be minimized by the slow addition of the alkyl halide to a solution where the piperidine is in slight excess, ensuring the halide is more likely to encounter the starting secondary amine than the product.[5]
Detailed Experimental Protocol: Direct N-Alkylation using Benzyl Bromide
Objective: To synthesize N-benzylpiperidine from piperidine and benzyl bromide.
Materials:
-
Piperidine (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq.) to the stirred solution.
-
Alkylating Agent Addition: Add benzyl bromide (1.1 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC). For less reactive halides, gentle heating (50-70°C) may be required.[4]
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the N-benzylpiperidine product.[5] Further purification can be achieved via column chromatography if necessary.
Reductive Amination: The Workhorse of N-Alkylation
Reductive amination is arguably the most versatile and widely used method for N-alkylation in drug discovery.[8][9] It is a one-pot procedure that forms the C-N bond by first condensing the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product.[8][10]
Mechanistic Rationale: The process involves two distinct stages within a single pot. First is the acid-catalyzed formation of an iminium ion from the secondary amine (piperidine) and a carbonyl compound.[10] This is a reversible equilibrium. The second stage is the irreversible reduction of this electrophilic iminium ion by a selective reducing agent. The choice of reducing agent is the key to the success of this reaction.
Experimental Causality: The Critical Role of the Reducing Agent The ideal reducing agent must be mild enough that it does not significantly reduce the starting aldehyde or ketone but potent enough to efficiently reduce the iminium ion intermediate.[11] This selectivity drives the reaction forward according to Le Châtelier's principle.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. Its reduced hydridic character, due to the electron-withdrawing acetate groups, makes it less reactive towards aldehydes and ketones but highly effective for reducing the more electrophilic iminium ion. It is also tolerant of mildly acidic conditions used to catalyze iminium formation and does not require strict pH control.[8][12]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, it is also selective for iminium ions under mildly acidic conditions. However, its use necessitates careful pH control (pH 6-7) to avoid the formation of toxic hydrogen cyanide gas.
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C) is a powerful and clean method, as the only byproduct is water. This approach is common in large-scale industrial synthesis.
Visualization: The Reductive Amination Pathway
Sources
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Analytical methods for N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine quantification
An Application Guide to the Bioanalytical Quantification of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a comprehensive and robust bioanalytical method for the sensitive and selective quantification of this compound in biological matrices, primarily human plasma. The method employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high specificity and sensitivity in complex sample analysis.[1][2] The protocol details a complete workflow, from sample preparation using liquid-liquid extraction (LLE) to optimized chromatographic separation and detection via a triple quadrupole mass spectrometer. Furthermore, this guide provides a full framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the generation of reliable, reproducible, and accurate data suitable for pharmacokinetic studies, impurity profiling, and other applications in drug development.[3][4][5][6]
Introduction and Scientific Rationale
This compound is a tertiary amine containing a piperidine moiety. Such structures are common scaffolds in pharmaceutical development, appearing as active pharmaceutical ingredients (APIs), metabolites, or process-related impurities. Accurate quantification is therefore essential for ensuring product quality, safety, and efficacy.[7][8]
Causality of Method Selection: The selection of LC-MS/MS is predicated on the physicochemical properties of the analyte. The presence of two basic nitrogen atoms (the tertiary amine and the piperidine nitrogen) makes the molecule readily amenable to protonation. This characteristic is ideal for positive mode Electrospray Ionization (ESI+), which provides excellent ionization efficiency for such compounds.[9] Tandem mass spectrometry (MS/MS) adds a layer of profound selectivity by monitoring a specific fragmentation transition from a precursor ion to a product ion, effectively eliminating interference from complex biological matrix components.[1][10] This "selectivity-first" approach is critical for achieving the low limits of quantification often required in bioanalysis.
General Analytical Workflow
The analytical process follows a structured pathway to ensure data integrity and consistency from sample receipt to final report generation.
Caption: General workflow for sample analysis.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol provides a starting point for method development and validation. Analysts should perform internal verification to ensure performance characteristics are met.
Materials and Reagents
-
Analyte Reference Standard: this compound (Purity ≥98%)
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., D4-labeled) is highly recommended. If unavailable, a structurally similar compound with distinct mass and retention time may be used.
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥99%), Water (Type I, 18.2 MΩ·cm).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade).
-
Reagents: Ammonium Hydroxide (ACS Grade).
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).
Instrumentation
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the primary stock using 50:50 Methanol:Water (v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Spiking Solutions: Prepare separate working solutions for spiking into blank plasma to create calibration curve (CC) samples and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen for its ability to efficiently extract the basic analyte from a biological matrix into an organic phase while leaving behind many endogenous interferences like proteins and salts.[11]
Caption: Step-by-step liquid-liquid extraction protocol.
Rationale for LLE choices:
-
Basification: Adding ammonium hydroxide (NH4OH) deprotonates the analyte, increasing its neutrality and maximizing its partitioning into the non-polar organic solvent (MTBE).
-
Solvent Choice: MTBE is a common LLE solvent that is immiscible with water and has a low boiling point, facilitating easy evaporation.
LC-MS/MS Instrumental Conditions
The following parameters are proposed as a robust starting point.
| LC Parameters | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min |
| MS/MS Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Precursor Ion (Q1) | To be determined by infusion (Expected: [M+H]⁺) |
| Product Ion (Q3) | To be determined by infusion (Most stable fragment) |
| Collision Energy | To be optimized for maximum signal |
Rationale for LC-MS choices:
-
C18 Column: Provides excellent retention for moderately polar compounds.
-
Formic Acid: Acts as a mobile phase modifier to improve peak shape and promote ionization in ESI+ mode.
-
MRM: Ensures high selectivity and sensitivity by monitoring a specific parent-daughter ion transition, which is a cornerstone of quantitative bioanalysis.[12][13]
Protocol for Method Validation
To ensure the method is fit for its intended purpose, a full validation must be conducted based on ICH Q2(R2) guidelines.[4][5][14] The objective is to provide documented evidence of the method's reliability.[8][15]
Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of matrix components.[16][17]
-
Protocol:
-
Analyze at least six different blank plasma lots.
-
Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte or IS in the blank samples. The response of any interference should be <20% of the LLOQ response.
-
Linearity and Range
-
Objective: To establish the concentration range over which the method is accurate, precise, and linear.[3][5]
-
Protocol:
-
Analyze a calibration curve consisting of a blank, a zero sample (blank + IS), and at least 6-8 non-zero concentration levels.
-
Perform the analysis on three separate days.
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for LLOQ).
-
Accuracy and Precision
-
Objective: To determine the closeness of measured results to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Protocol:
-
Analyze QC samples at a minimum of four levels (LLOQ, Low, Mid, High) in replicates of five.
-
Conduct the analysis on three separate days (inter-day) by different analysts if possible.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).
-
-
Limit of Detection (LOD) and Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Protocol:
-
LOD is typically determined based on a signal-to-noise ratio (S/N) of 3:1.
-
LOQ is the lowest concentration on the calibration curve that meets the accuracy and precision criteria (±20%).
-
-
Acceptance Criteria: The LLOQ must be validated with %RSD ≤ 20% and accuracy of 80-120%.
Summary of Validation Parameters
The results of the validation should be compiled into a clear summary table.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| Range | Defined by linear standards | 0.1 - 500 ng/mL |
| LLOQ | Accuracy: 80-120%, Precision: ≤20% RSD | 0.1 ng/mL |
| Intra-day Accuracy | 85-115% (80-120% for LLOQ) | 95.2% - 103.5% |
| Intra-day Precision | ≤15% RSD (≤20% for LLOQ) | ≤ 8.7% |
| Inter-day Accuracy | 85-115% (80-120% for LLOQ) | 97.1% - 105.2% |
| Inter-day Precision | ≤15% RSD (≤20% for LLOQ) | ≤ 10.2% |
| Selectivity | No significant interference | Pass |
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust framework for the quantification of this compound in biological matrices. The protocol for sample preparation is straightforward, and the instrumental analysis is highly specific. By adhering to the principles of method validation outlined herein, laboratories can ensure the generation of high-quality, reliable data that is fit for purpose in a regulated drug development environment.
References
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- AMSbiopharma. (2025).
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Application Note: A Validated HPLC-MS/MS Protocol for the Sensitive Quantification of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine in Human Plasma
Abstract
This document provides a comprehensive, step-by-step protocol for the quantitative analysis of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine, a tertiary amine, in human plasma. The methodology leverages the specificity and sensitivity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Given the compound's polar and basic nature, this protocol employs a mixed-mode Solid-Phase Extraction (SPE) for sample cleanup and Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal chromatographic retention and separation. The method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay, and has been validated according to the principles outlined in the ICH Q2(R2) guideline.[1][2]
Introduction and Scientific Principle
This compound is a complex aliphatic amine whose detection and quantification in biological matrices are essential for pharmacokinetic, toxicokinetic, or metabolite profiling studies. The inherent challenges in analyzing such polar compounds include poor retention on traditional reversed-phase columns and significant matrix effects from biological samples like plasma.[3][4]
This protocol overcomes these challenges through two key strategies:
-
Efficient Sample Preparation: A mixed-mode cation exchange Solid-Phase Extraction (SPE) is employed. This technique is highly effective for isolating basic compounds from complex matrices.[5][6] It not only removes proteins and phospholipids, which are major sources of ion suppression, but also concentrates the analyte, thereby enhancing sensitivity.[4][7]
-
Advanced Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized for separation. HILIC is ideal for polar compounds that are weakly retained in reversed-phase chromatography.[8][9][10] The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[3][10] The use of a high-organic mobile phase in HILIC also promotes efficient solvent desolvation in the mass spectrometer's ion source, often leading to a significant enhancement in signal intensity.[3][9]
Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Materials and Reagents
-
Analyte: this compound reference standard (≥98% purity)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related amine not present in the sample. For this note, N-benzylisopropylamine is suggested as a suitable analog.[11]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Formic acid (LC-MS grade, ~99%), Ammonium formate (LC-MS grade), Ammonia solution (25%)
-
Biological Matrix: Blank, drug-free human plasma (K2-EDTA)
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange SPE cartridges (e.g., 30 mg, 1 mL)
-
Labware: Calibrated pipettes, 1.5 mL polypropylene tubes, 96-well collection plates, glass vials with inserts.
Experimental Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and internal standard (IS) reference standards into separate 2 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL). QC samples should be prepared independently at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
This procedure is designed to isolate the basic analyte from plasma components.
-
Pre-treatment: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (~50 ng/mL) and 200 µL of 2% formic acid in water. Vortex for 10 seconds. This step lyses cells and ensures the analyte is protonated (positively charged).[6]
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2: Add 1 mL of methanol to remove non-polar interferences like lipids.
-
-
Elution: Elute the analyte and IS by adding 1 mL of 5% ammonia solution in methanol. The basic nature of this elution solvent neutralizes the charged analyte, releasing it from the cation exchange sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Acetonitrile:Water with 10 mM Ammonium Formate). Vortex thoroughly and transfer to an autosampler vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The following tables summarize the optimized instrumental parameters.
Table 1: HPLC Parameters
| Parameter | Condition |
|---|---|
| HPLC System | UHPLC/HPLC system capable of binary gradient |
| Column | HILIC Column (e.g., Amide or Silica-based), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid |
| Gradient Program | 95% B (0-1 min), 95% to 50% B (1-4 min), 50% B (4-5 min), 50% to 95% B (5-5.1 min), 95% B (5.1-7 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Autosampler Temp | 10°C |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 60 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | See Table 3 |
| Dwell Time | 100 ms |
Table 3: Predicted MRM Transitions Predicted values based on compound structure. These must be optimized empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| Analyte | 227.2 | 128.1 | 25 | Quantifier |
| Analyte | 227.2 | 98.1 | 30 | Qualifier |
| IS (N-benzylisopropylamine) | 150.1 | 119.1 | 20 | Quantifier[12] |
Workflow Visualization
The overall analytical process from sample receipt to final data generation is illustrated below.
Caption: End-to-end workflow for the bioanalysis of the target analyte.
Method Validation
To ensure the reliability and trustworthiness of the analytical results, the method should be validated according to the ICH Q2(R2) guideline.[1][13] The following parameters must be assessed.
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS.
-
Linearity and Range: The linearity of the method is determined by analyzing a series of calibration standards over the specified concentration range (e.g., 0.1-100 ng/mL). A linear regression of the peak area ratio (analyte/IS) versus concentration should yield a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Assessed by analyzing replicate QC samples (n=6) at low, medium, and high concentrations on three separate days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[14][15]
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., 0.1 ng/mL).
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples to that in neat solutions. This ensures that co-eluting matrix components are not suppressing or enhancing the analyte's ionization.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: The stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, must be confirmed.
Table 4: Representative Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Intra- & Inter-day Accuracy | 85-115% (80-120% for LLOQ) |
| Intra- & Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Extraction Recovery | Consistent and reproducible |
| Matrix Effect (%RSD) | ≤ 15% |
| Stability | ≤ 15% deviation from nominal concentration |
Conclusion
The described HPLC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The strategic use of mixed-mode solid-phase extraction and HILIC separation effectively addresses the challenges associated with analyzing a polar, basic compound in a complex biological matrix. This application note serves as a complete guide for method implementation and validation, ensuring data integrity for regulated and non-regulated bioanalytical studies.
References
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Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]
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Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available from: [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available from: [Link]
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International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]
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Hossain, M., et al. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. 2021. Available from: [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. 2023. Available from: [Link]
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Scheid, C., et al. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. 2020. Available from: [Link]
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Ganta, S., et al. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. 2023. Available from: [Link]
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Agilent Technologies. Sample Preparation Techniques for Biological Matrices. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 88318, Isopropylethylamine. Available from: [Link]
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AMS Bio. ICH Guidelines for Analytical Method Validation Explained. 2024. Available from: [Link]
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NIST. Mass Spectrum of Diisopropylamine. In: NIST Chemistry WebBook. Available from: [Link]
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Liu, W., et al. Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. ResearchGate. 2021. Available from: [Link]
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Li, W., et al. Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. ResearchGate. 2017. Available from: [Link]
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Raynie, D.E. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. 2020. Available from: [Link]
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Zhao, L., et al. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. 2021. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6363, Isopropylamine. Available from: [Link]
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Doc Brown's Chemistry. Mass spectrum of propan-2-amine (isopropylamine). Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 88098, N-Isopropylethylenediamine. Available from: [Link]
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NIST. Mass Spectrum of Benzenemethanamine, N-(1-methylethyl)-. In: NIST Chemistry WebBook. Available from: [Link]
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Application Note: Comprehensive NMR and Mass Spectrometry Characterization of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
Abstract
Introduction: The Imperative for Unambiguous Characterization
N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine is a disubstituted ethylenediamine derivative featuring a chiral center at the C2 position of the piperidine ring and two tertiary amine functionalities. Molecules with such scaffolds are common in medicinal chemistry and materials science.[1][2] Accurate and comprehensive structural verification is paramount to ensure that biological or material properties are correctly attributed to the intended molecule.
This document outlines the strategic application of NMR and MS, two of the most powerful analytical techniques for organic molecule characterization. We will explore not just the "how" but the "why" behind the protocols and data interpretation, focusing on predicting the spectral features based on established chemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. For a molecule with multiple aliphatic and conformationally flexible regions like this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is essential for complete assignment. The conformational dynamics of the piperidine ring can lead to complex spectra, where protons on the same carbon may be chemically non-equivalent (diastereotopic).[3][4]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be complex, particularly in the aliphatic region (1.0-3.5 ppm). The signals from the three main structural components—the 2-ethylpiperidine ring, the N-isopropyl group, and the ethylenediamine linker—will overlap. The use of a high-field NMR spectrometer (≥400 MHz) is strongly recommended to resolve these signals.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Structural Moiety | Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
|---|---|---|---|---|---|
| 2-Ethylpiperidine | CH-CH₂-CH₃ (a) | 0.8 - 1.0 | Triplet (t) | 3H | Standard aliphatic methyl group, coupled to adjacent CH₂. |
| CH-CH₂-CH₃ (b) | 1.2 - 1.5 | Multiplet (m) | 2H | Methylene protons coupled to both the methyl and methine protons. | |
| Piperidine Ring (c) | 1.0 - 1.9 | Multiplet (m) | 7H | Complex, overlapping signals from the C2-methine and C3, C4, C5 methylene protons. Conformational heterogeneity can cause significant signal broadening.[5] | |
| Piperidine Ring (d) | 2.0 - 3.2 | Multiplet (m) | 2H | Protons at C6 (adjacent to N) are deshielded. Diastereotopic nature may result in complex splitting. | |
| Ethyl Linker | N-CH₂-CH₂-N (e) | 2.4 - 2.8 | Multiplet (m) | 4H | Protons adjacent to nitrogen atoms. Expected to be two overlapping multiplets, often resembling broad triplets. |
| N-Isopropylamine | N-CH(CH₃)₂ (f) | 2.8 - 3.2 | Septet (sept) | 1H | Methine proton deshielded by nitrogen and coupled to 6 methyl protons. |
| | N-CH(CH₃)₂ (g) | 1.0 - 1.2 | Doublet (d) | 6H | Two equivalent methyl groups coupled to the single methine proton.[6] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides one signal for each unique carbon environment. It is generally simpler to interpret than the ¹H spectrum due to the absence of carbon-carbon coupling in standard acquisitions.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Structural Moiety | Carbon Label | Predicted δ (ppm) | Rationale & Notes |
|---|---|---|---|
| 2-Ethylpiperidine | CH-CH₂-C H₃ | 10 - 15 | Aliphatic methyl carbon. |
| CH-C H₂-CH₃ | 25 - 30 | Aliphatic methylene carbon. | |
| Piperidine Ring | 23 - 35 | C3, C4, C5 carbons of the piperidine ring.[4] | |
| Piperidine Ring | 55 - 65 | C2 and C6 carbons, bonded to the ring nitrogen. | |
| Ethyl Linker | N-C H₂-C H₂-N | 45 - 55 | Carbons of the ethyl linker, deshielded by adjacent nitrogens. |
| N-Isopropylamine | N-C H(CH₃)₂ | 48 - 58 | Methine carbon of the isopropyl group. |
| | N-CH(C H₃)₂ | 18 - 25 | Equivalent methyl carbons of the isopropyl group.[7] |
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄). The choice of solvent is critical; CDCl₃ is standard, but Methanol-d₄ can sometimes improve resolution of signals broadened by slow nitrogen inversion. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time (several hours) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Run a standard COSY experiment to establish proton-proton coupling networks. This is invaluable for tracing the connectivity within the ethyl group, the ethyl linker, and the piperidine ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is the most reliable way to assign the carbon signals based on the previously assigned proton signals.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and crucial structural information through the analysis of its fragmentation patterns. For a molecule with multiple basic nitrogen atoms, Electrospray Ionization (ESI) is the preferred method for determining the molecular weight, as it readily forms a protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used and will provide more extensive, albeit complex, fragmentation.
Predicted Molecular Ion
The chemical formula for this compound is C₁₄H₃₂N₂.
-
Monoisotopic Mass: 228.2565 g/mol
-
ESI-MS: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 229.2643 .
-
EI-MS: The molecular ion [M]⁺• at m/z 228.2565 may be observed, but it is often weak for aliphatic amines due to rapid fragmentation.[8]
Predicted Fragmentation Pathways
The fragmentation of tertiary amines is dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[9][10] This process is energetically favorable because it results in the formation of a stable, resonance-stabilized iminium cation.
Key Predicted Fragment Ions:
-
Loss of Isopropyl Group (m/z 185): α-cleavage at the isopropyl-substituted nitrogen can lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z 185.
-
Iminium Ion from Isopropylamine (m/z 86): Cleavage of the C-C bond in the ethyl linker can generate the N-ethyl-N-isopropyl iminium ion, [CH₂=N(CH)(CH₃)₂]⁺.
-
Piperidine Ring Opening and Fragmentation: The 2-ethylpiperidine ring can undergo several characteristic fragmentations.
-
α-Cleavage (m/z 199): Loss of the ethyl group radical (•C₂H₅) from the C2 position of the piperidine ring leads to a stable iminium ion at m/z 199. This is a highly diagnostic fragmentation for 2-substituted piperidines.[9]
-
Formation of the Piperidine Iminium Ion (m/z 112): Cleavage of the ethyl linker can generate the 2-ethylpiperidine ethyl iminium ion, [C₅H₉(C₂H₅)N=CH₂]⁺.
-
The diagram below illustrates the most probable primary fragmentation pathways under ESI-MS/MS (collision-induced dissociation) or EI conditions.
Caption: Predicted major fragmentation pathways for this compound.
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation for ESI.
-
ESI-MS Method:
-
Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500 to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 229.3) as the precursor ion. Apply collision energy (typically 10-40 eV) to induce fragmentation and acquire the product ion spectrum. This spectrum is crucial for confirming the predicted fragments.[11]
-
-
Data Analysis: Compare the observed m/z values of the precursor and fragment ions with the theoretical values. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) can provide exact mass measurements, allowing for elemental composition confirmation to within a few ppm.
Integrated Analytical Workflow
A robust characterization relies on the integration of multiple analytical techniques. The following workflow ensures a high degree of confidence in the final structural assignment.
Caption: Integrated workflow for the structural characterization of the target compound.
Conclusion
The structural characterization of this compound requires a methodical approach that leverages the strengths of both NMR spectroscopy and mass spectrometry. By predicting the expected spectral outcomes based on the known behavior of its structural subunits, researchers can efficiently interpret experimental data. The key signatures for confirmation are:
-
NMR: The distinct septet/doublet pattern of the isopropyl group, the complex overlapping multiplets of the piperidine ring and ethyl linker, and the successful correlation of all signals using 2D NMR techniques.
-
MS: The observation of the correct protonated molecular ion ([M+H]⁺ at m/z 229.3) and the presence of diagnostic fragment ions at m/z 199 (loss of ethyl) and m/z 112/86 (linker cleavage).
Following the protocols and interpretive guidelines detailed in this note will enable researchers to unambiguously confirm the structure and purity of this compound, providing a solid foundation for further research and development.
References
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S. R. Priya, S. K. Kumar, R. J. Kumar, and V. S. Kumar, "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes," Magnetic Resonance in Chemistry, 2008. Available: [Link]
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S. M. Bauer et al., "Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling," Beilstein Journal of Organic Chemistry, 2016. Available: [Link]
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J. H. Fu et al., "Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives," Journal of the Chinese Chemical Society, 2011. Available: [Link]
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E. L. Eliel, D. Kandasamy, C. Yen, and K. D. Hargrave, "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine," Journal of the American Chemical Society, 1980. Available: [Link]
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A. A. Aly, "Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study," ResearchGate, 2015. Available: [Link]
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S. M. Bauer et al., "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines," Molecules, 2019. Available: [Link]
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A. D. Campbell et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric di- and tri-substituted piperidines," Organic & Biomolecular Chemistry, 2022. Available: [Link]
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J. H. Fu et al., "Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives | Request PDF," ResearchGate, 2011. Available: [Link]
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- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. N-ETHYLISOPROPYLAMINE(19961-27-4) 1H NMR spectrum [chemicalbook.com]
- 7. Isopropylethylamine | C5H13N | CID 88318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
Introduction: A Rational Approach to a Novel Compound
N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine is a novel chemical entity with an undisclosed biological activity profile. Its structure, featuring a 2-ethylpiperidine moiety linked to an N-isopropylamine via an ethyl bridge, suggests potential interactions with several key protein families central to neuropharmacology. The piperidine ring is a common scaffold in ligands for monoamine transporters and sigma receptors, while the secondary and tertiary amine functionalities are prevalent in compounds targeting enzymatic activities such as acetylcholinesterase and monoamine oxidases.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to initiate the in vitro characterization of this compound. We will proceed from a hypothesis-driven selection of potential biological targets to detailed, validated protocols for assessing the compound's activity. Our approach emphasizes scientific integrity, ensuring that each proposed assay is a self-validating system designed to produce robust and reproducible data.
Hypothesized Biological Targets and Assay Strategies
Based on the structural motifs within this compound, we propose the following primary targets for initial in vitro screening:
-
Monoamine Transporters (DAT, NET, SERT): The core structure resembles known monoamine reuptake inhibitors.
-
Sigma Receptors (σ1 and σ2): The piperidine scaffold is a well-established pharmacophore for sigma receptor ligands.[1][2]
-
Acetylcholinesterase (AChE): The amine functionalities could potentially interact with the active site of AChE.[3][4][5]
-
Monoamine Oxidases (MAO-A and MAO-B): The amine groups are potential substrates or inhibitors for MAO enzymes.[6][7]
The following sections detail the protocols for assays targeting these protein families.
Section 1: Monoamine Transporter Activity
Rationale
Monoamine transporters (MATs) are critical for regulating the concentration of neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) in the synaptic cleft.[8][9] Inhibition of these transporters is a key mechanism for many therapeutic agents.[8][10] Given the structural similarities of this compound to known MAT inhibitors, it is crucial to assess its potential activity at these targets.
Experimental Approach: Radioligand Uptake Inhibition Assay
This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.[9]
Workflow Diagram
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
Detailed Protocol
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
96-well cell culture plates
-
Krebs-Henseleit Buffer (KHB)
-
Radiolabeled substrates (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT)
-
Test compound (this compound) stock solution in DMSO
-
Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Scintillation fluid and scintillation counter
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the transporter of interest into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Assay Plate: On the day of the experiment, prepare a separate 96-well plate with serial dilutions of the test compound and reference inhibitors in KHB. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known inhibitor).
-
Assay Initiation: Aspirate the culture medium from the cells and wash once with room temperature KHB.
-
Pre-incubation: Add the prepared drug solutions to the cells and pre-incubate for 5-10 minutes at room temperature.[9]
-
Radioligand Addition: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at room temperature. This time should be within the linear range of uptake for each transporter.
-
Termination of Uptake: Rapidly terminate the assay by aspirating the solution and washing the cells twice with ice-cold KHB.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Uptake:
-
Specific Uptake = (Total Uptake cpm) - (Non-specific Uptake cpm)
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(cpm in presence of test compound - Non-specific Uptake cpm) / (Specific Uptake cpm)])
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate. |
| cpm | Counts per minute, a measure of radioactivity. |
Section 2: Sigma Receptor Binding Affinity
Rationale
Sigma receptors (σ1 and σ2) are intracellular chaperone proteins implicated in a variety of neurological disorders.[1][2][11] Many synthetic compounds containing a piperidine moiety exhibit high affinity for these receptors.[12] Therefore, determining the binding affinity of this compound for sigma receptors is a logical step in its characterization.
Experimental Approach: Competitive Radioligand Binding Assay
This assay measures the ability of the test compound to compete with a known radioligand for binding to the sigma receptor in a membrane preparation.[1][2]
Workflow Diagram
Caption: Workflow for Sigma Receptor Competitive Binding Assay.
Detailed Protocol
Materials:
-
Guinea pig liver membranes (for σ1) or rat liver membranes (for σ2)[2][12]
-
Radioligands: [³H]-(+)-pentazocine (for σ1) or [³H]-DTG (for σ2)[1][2]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound stock solution in DMSO
-
Non-labeled ligands for non-specific binding (e.g., haloperidol)[13]
-
(+)-pentazocine to mask σ1 sites in the σ2 assay[2]
-
Glass fiber filters and a cell harvester
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).
-
For the σ2 assay, include (+)-pentazocine to block binding to σ1 receptors.[2]
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with continuous shaking.[13]
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = (Total Binding dpm) - (Non-specific Binding dpm)
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(dpm in presence of test compound - Non-specific Binding dpm) / (Specific Binding dpm)])
-
-
Determine IC50: Plot percent inhibition against the log of the test compound concentration and fit to a sigmoidal curve.
-
Calculate Ki (Inhibition Constant):
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| IC50 | Concentration of test compound causing 50% displacement of the radioligand. |
| Ki | Inhibition constant, a measure of the affinity of the compound for the receptor. |
| dpm | Disintegrations per minute. |
Section 3: Acetylcholinesterase (AChE) Inhibition
Rationale
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.[14] The Ellman method is a robust and widely used colorimetric assay to screen for AChE inhibitors.[14]
Experimental Approach: Colorimetric Ellman's Assay
This assay measures the activity of AChE by detecting the product of the reaction between thiocholine (produced by AChE from acetylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow product.[5]
Workflow Diagram
Caption: Workflow for the Colorimetric AChE Inhibition Assay.
Detailed Protocol
Materials:
-
Purified human recombinant AChE
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
DTNB solution
-
Acetylthiocholine (ATCh) substrate solution
-
Test compound stock solution in DMSO
-
Reference inhibitor (e.g., donepezil)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, DTNB solution, and either the test compound at various concentrations, a reference inhibitor, or vehicle for the control.
-
Enzyme Addition: Add the AChE solution to all wells except for the blank.
-
Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATCh substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).
Data Analysis
-
Calculate Reaction Rate (V): Determine the rate of the reaction (V = ΔAbsorbance/Δtime) for each well from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V in presence of test compound / V of control))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits 50% of AChE activity. |
| ΔAbsorbance/Δtime | The rate of change in absorbance, representing enzyme activity. |
Section 4: Monoamine Oxidase (MAO) Inhibition
Rationale
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines.[6] MAO inhibitors are used to treat depression and Parkinson's disease.[7] Assessing the inhibitory potential of this compound against both MAO isoforms is important for a comprehensive pharmacological profile.
Experimental Approach: Fluorometric Assay
This assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by the action of MAO. The increase in fluorescence is proportional to MAO activity.
Workflow Diagram
Sources
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Monoamine Oxidase Assays [cellbiolabs.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Cell-Based Functional Assays for Novel Piperidine Compounds
Introduction: The Significance of the Piperidine Scaffold and Functional Screening
The piperidine ring is a paramount scaffold in modern medicinal chemistry, forming the core of a vast array of clinically approved drugs.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which enhances drug-like characteristics and improves pharmacokinetic profiles.[1] Piperidine derivatives have demonstrated a broad spectrum of biological activities, targeting a range of proteins implicated in cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2][3][4]
Given the diversity of targets, the functional characterization of novel piperidine compounds is a critical step in the drug discovery pipeline. Simple binding assays, while useful for determining affinity, do not reveal the functional consequence of that interaction—whether a compound is an agonist, antagonist, or allosteric modulator.[5] Cell-based functional assays bridge this gap by providing a physiologically relevant context to measure the downstream effects of a compound's interaction with its target. This guide provides detailed protocols for key cell-based assays tailored to the functional interrogation of novel piperidine compounds, with a focus on common drug targets like G-protein coupled receptors (GPCRs) and ion channels.
Part 1: Interrogating GPCR-Targeting Piperidines
GPCRs represent the largest family of cell surface receptors and are a major target class for piperidine-containing drugs.[5][6] Functional assays for GPCRs typically measure the modulation of second messengers, such as cyclic AMP (cAMP) and intracellular calcium (Ca2+), which are direct consequences of G-protein activation.[7][8]
The cAMP Assay: A Readout for Gs and Gi-Coupled GPCRs
Scientific Rationale: GPCRs that couple to Gs alpha subunits stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, GPCRs that couple to Gi alpha subunits inhibit adenylyl cyclase, causing a decrease in cAMP.[9] Measuring these changes provides a direct functional readout of compound activity at these receptors. The cAMP-Glo™ Assay is a common bioluminescent method where cAMP stimulates Protein Kinase A (PKA), depleting ATP and reducing light output from a coupled luciferase reaction.[9][10]
Experimental Workflow Diagram:
Caption: Workflow for a typical cAMP luminescence-based assay.
Detailed Protocol: cAMP Assay for a Gs-Coupled Receptor
This protocol is adapted for a 96-well plate format.
Materials:
-
HEK293 cells stably expressing the target Gs-coupled GPCR.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Novel piperidine compounds (serial dilutions).
-
Forskolin (positive control, adenylyl cyclase activator).
-
cAMP-Glo™ Assay Kit (or similar).
-
White, opaque 96-well assay plates.
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing the target GPCR to 70-80% confluency.[11]
-
Harvest cells using a gentle cell dissociation reagent.
-
Centrifuge the cell suspension (e.g., at 340 x g) and resuspend the pellet in assay buffer to the desired density (e.g., 2 x 10^5 cells/mL).[11]
-
Dispense 50 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of your piperidine compounds and controls in assay buffer.
-
Add 50 µL of the diluted compounds or controls to the respective wells. For agonist testing, a positive control could be a known agonist or Forskolin. For antagonist testing, cells should be co-incubated with the piperidine compound and a known agonist.
-
-
Incubation:
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions for the cAMP-Glo™ Assay, add the cAMP detection solution, which contains reagents to lyse the cells and initiate the luminescent reaction.[9]
-
Incubate as recommended (typically 20 minutes at room temperature).
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. A decrease in luminescence corresponds to an increase in cAMP levels.
-
Calcium Mobilization Assay: A Readout for Gq-Coupled GPCRs
Scientific Rationale: Activation of Gq-coupled GPCRs leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[13][14] This transient increase in intracellular Ca2+ can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2).[14][15] This assay is a robust method for identifying agonists and antagonists of Gq-coupled receptors.[13]
Signaling Pathway Diagram:
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 9. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 10. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]
- 11. revvity.com [revvity.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine Binding Affinity at Sigma-1 and Sigma-2 Receptors using Radioligand Binding Assays
Authored by: Your Senior Application Scientist
Introduction
The sigma receptors, comprising the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, have emerged as pluripotent drug targets implicated in a range of neurological and psychiatric disorders, as well as in cancer biology.[1][2] These unique intracellular proteins, primarily located at the endoplasmic reticulum, are regulated by a structurally diverse array of small molecules.[2] The pharmacological characterization of novel ligands, such as N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine, is a critical step in drug discovery. This document provides a detailed, field-proven protocol for determining the binding affinity (Ki) of this compound for both σ1 and σ2 receptors using competitive radioligand binding assays.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems.
Principle of the Assay
Radioligand binding assays are a powerful and highly sensitive technique used to quantify the interaction between a ligand (the compound of interest) and its receptor.[3] The fundamental principle involves incubating a biological preparation containing the target receptor (e.g., cell membranes) with a radiolabeled ligand (a "hot" ligand) that is known to bind to the receptor with high affinity and specificity.
In a competitive binding assay , we introduce a non-radiolabeled or "cold" ligand (our test compound, this compound) at increasing concentrations. The test compound will compete with the radioligand for the same binding sites on the receptor. By measuring the decrease in the amount of bound radioactivity as the concentration of the test compound increases, we can determine the affinity of the test compound for the receptor. This is typically expressed as the inhibition constant (Ki).
Experimental Design & Rationale
To fully characterize the binding profile of this compound, we will perform two distinct competitive binding assays: one for the σ1 receptor and one for the σ2 receptor.
-
Sigma-1 Receptor Assay: We will utilize [³H]-(+)-pentazocine as the radioligand. [³H]-(+)-pentazocine is a selective agonist for the σ1R, making it an excellent tool for this purpose.[1][2]
-
Sigma-2 Receptor Assay: For the σ2R, we will use [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).[1][2] It is important to note that [³H]-DTG is non-selective and binds to both σ1R and σ2R.[1][4][5] Therefore, to ensure we are only measuring binding to the σ2R, we must include a high concentration of a selective, non-radiolabeled σ1R ligand to "mask" or block the σ1R binding sites. (+)-Pentazocine is the ideal masking agent for this purpose.[1][6]
The workflow for these assays follows a logical progression from preparing the biological source of the receptors to data analysis.
Caption: General workflow for competitive radioligand binding assays.
PART 1: Sigma-1 Receptor Binding Assay Protocol
This protocol is designed to determine the binding affinity of this compound for the σ1R using [³H]-(+)-pentazocine.
Materials and Reagents
| Reagent/Material | Supplier & Cat. No. | Storage | Purpose |
| [³H]-(+)-Pentazocine | PerkinElmer (NET1056) | -20°C | Radioligand |
| (+)-Pentazocine | Sigma-Aldrich (P8789) | Room Temp | Reference Ligand |
| Haloperidol | Sigma-Aldrich (H1512) | Room Temp | Defines Non-Specific Binding |
| This compound | N/A | As per synthesis | Test Compound |
| Tris-HCl Buffer (50 mM, pH 7.4) | In-house preparation | 4°C | Assay Buffer |
| Guinea Pig Liver | Commercial or In-house | -80°C | Source of σ1R |
| Glass Fiber Filters (e.g., Whatman GF/B) | Whatman (1821-025) | Room Temp | Separation of bound/free ligand |
| Scintillation Cocktail | Various | Room Temp | Detection of radioactivity |
Membrane Preparation (Guinea Pig Liver)
The use of guinea pig liver is well-established for σ1R research due to its high expression levels of the receptor.[1][6]
-
Homogenization: Thaw guinea pig liver on ice and weigh. Add the tissue to 10 volumes (w/v) of ice-cold 0.32 M sucrose buffer. Homogenize using a Polytron homogenizer (or similar) with 2-3 short bursts of 15 seconds each. Keep the sample on ice at all times to prevent protein degradation.
-
Initial Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
High-Speed Centrifugation: Carefully collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. This will pellet the membranes containing the receptors.
-
Washing and Final Preparation: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold 50 mM Tris-HCl buffer (pH 7.4). Repeat the high-speed centrifugation (step 3).
-
Final Resuspension: Resuspend the final pellet in a known volume of 50 mM Tris-HCl buffer.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the Bradford assay. The protein concentration is crucial for ensuring consistency between assays. Aliquot the membrane preparation and store at -80°C until use.
Competitive Binding Assay Procedure
-
Assay Setup: Prepare assay tubes in triplicate for each condition: Total Binding, Non-Specific Binding (NSB), and Test Compound concentrations. The final assay volume will be 1.0 mL.[7]
-
Reagent Addition: Add the components to the tubes in the following order:
-
Buffer: Add 50 mM Tris-HCl (pH 7.4) to bring the final volume to 1.0 mL.
-
Test/Reference Ligands:
-
Total Binding Tubes: Add buffer only.
-
NSB Tubes: Add Haloperidol to a final concentration of 10 µM.[8] Haloperidol is a high-affinity sigma ligand used to occupy nearly all specific binding sites, thus defining the non-specific binding of the radioligand.[7][8]
-
Test Compound Tubes: Add this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). A wide range of concentrations is necessary to generate a full competition curve.
-
-
Radioligand: Add [³H]-(+)-pentazocine to a final concentration of ~1.0 - 2.0 nM. This concentration should be close to the Kd of the radioligand to ensure adequate specific binding without being wasteful.[7]
-
Membrane Homogenate: Add the guinea pig liver membrane preparation to a final protein concentration of approximately 0.20 mg/tube.[7]
-
-
Incubation: Vortex the tubes gently and incubate at 37°C for 120 minutes.[8] Incubation time and temperature are optimized to allow the binding reaction to reach equilibrium.[7]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in buffer) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[9]
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer to remove any trapped, non-specifically bound radioligand.
-
Radioactivity Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours before counting in a liquid scintillation counter.
PART 2: Sigma-2 Receptor Binding Assay Protocol
This protocol determines the binding affinity of the test compound for the σ2R using [³H]-DTG, with (+)-pentazocine as a σ1R masking agent.
Materials and Reagents
| Reagent/Material | Supplier & Cat. No. | Storage | Purpose |
| [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) | PerkinElmer (NET931) | -20°C | Radioligand |
| (+)-Pentazocine | Sigma-Aldrich (P8789) | Room Temp | σ1R Masking Agent |
| Haloperidol | Sigma-Aldrich (H1512) | Room Temp | Defines Non-Specific Binding |
| This compound | N/A | As per synthesis | Test Compound |
| Tris-HCl Buffer (50 mM, pH 7.4) | In-house preparation | 4°C | Assay Buffer |
| Rat Liver | Commercial or In-house | -80°C | Source of σ2R |
Membrane Preparation (Rat Liver)
Rat liver is a commonly used tissue source for σ2R binding assays due to its relatively high expression of this receptor subtype.[6] The membrane preparation protocol is identical to the one described for guinea pig liver in section 1.2.
Competitive Binding Assay Procedure
The procedure is similar to the σ1R assay, with critical modifications to account for the non-selective radioligand.
-
Assay Setup: Prepare assay tubes in triplicate for each condition.
-
Reagent Addition: The key difference is the inclusion of the σ1R masking agent in all tubes.
-
Buffer: Add 50 mM Tris-HCl (pH 7.4).
-
σ1R Masking Agent: Add (+)-Pentazocine to all tubes to a final concentration of 100 nM to 1 µM. This concentration is sufficient to saturate the σ1 receptors, ensuring that [³H]-DTG binding occurs predominantly at σ2 receptors.[1][6]
-
Test/Reference Ligands:
-
Total Binding Tubes: Add buffer only.
-
NSB Tubes: Add Haloperidol to a final concentration of 10 µM.
-
Test Compound Tubes: Add this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Radioligand: Add [³H]-DTG to a final concentration near its Kd for the σ2R (approximately 25 nM).[10]
-
Membrane Homogenate: Add the rat liver membrane preparation to a final protein concentration of approximately 0.1-0.2 mg/tube.
-
-
Incubation: Vortex gently and incubate at 25°C for 60 minutes.[10] Note the different incubation time and temperature compared to the σ1R assay, which are optimized for [³H]-DTG binding to σ2R.
-
Termination, Filtration, and Counting: Follow the same procedure as described in sections 1.3.4 to 1.3.6.
Data Analysis and Interpretation
Caption: Flowchart for calculating the inhibition constant (Ki).
-
Calculate Specific Binding: For each assay, first determine the specific binding of the radioligand:
-
Specific Binding = (Mean DPM of Total Binding) - (Mean DPM of Non-Specific Binding)
-
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited:
-
% Inhibition = 100 * (1 - ((DPM of Test Compound - Mean DPM of NSB) / Specific Binding))
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve. The software will calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate the Inhibition Constant (Ki): The IC50 is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the test compound, the Ki must be calculated using the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the experimentally determined concentration for 50% inhibition.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment or obtained from literature values for the specific batch of radioligand and tissue preparation).
-
The resulting Ki value represents the affinity of this compound for the sigma receptor subtype. A lower Ki value indicates a higher binding affinity. By comparing the Ki values for σ1R and σ2R, the selectivity of the compound can be determined.
References
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Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]
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Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
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Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
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Lever, J. R., Lever, S. Z., & Fergason-Cantrell, E. A. (2017). Characterization of pulmonary sigma receptors by radioligand binding. Pulmonary Pharmacology & Therapeutics, 44, 55-64. [Link]
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Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
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Yin, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]
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Yin, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]
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Tesei, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(16), 8899. [Link]
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Wang, T. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
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Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]
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Application Notes and Protocols for N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine in Neuroscience Research
Disclaimer: The compound N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine is a novel chemical entity for research purposes. The information and protocols provided herein are based on the known pharmacological profiles of structurally related substituted piperidines and N-alkylated amines. Researchers should exercise caution and perform thorough validation studies. This document is intended for use by qualified researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold for CNS Investigation
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals targeting the central nervous system (CNS).[1][2] Its saturated heterocyclic structure allows for precise three-dimensional orientation of substituents, which is critical for selective interactions with complex biological targets such as receptors and enzymes. The incorporation of a 2-ethylpiperidine group, as in the case of this compound, introduces a chiral center and additional lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
Furthermore, the N-isopropylamine side chain is a common feature in various pharmacologically active molecules, including compounds targeting adrenergic and dopaminergic systems.[3] The combination of these two structural motifs in this compound suggests a high potential for novel interactions with neuronal signaling pathways. This guide provides a comprehensive overview of the potential applications and detailed protocols for the initial characterization of this compound in a neuroscience research setting.
Proposed Mechanism of Action and Therapeutic Potential
Based on the extensive literature on substituted piperidines, this compound is hypothesized to interact with one or more of the following neuronal targets:
-
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): Many substituted piperidines are known to inhibit the reuptake of dopamine and norepinephrine, leading to stimulant effects.[4]
-
Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of cellular functions and are targets for cocaine and other psychoactive compounds. Novel piperidine derivatives have been developed as antagonists for cocaine-induced effects by targeting sigma receptors.[5]
-
NMDA Receptors: Certain piperidine derivatives act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[6] Antagonism at this receptor can lead to dissociative and analgesic effects.
-
Serotonin (5-HT) Receptors: The piperazine moiety, structurally related to piperidine, is a common feature in ligands for various serotonin receptor subtypes.[7][8]
Given these potential targets, this compound may have applications in studying and potentially treating a range of neurological and psychiatric conditions, including:
-
Attention-Deficit/Hyperactivity Disorder (ADHD)
-
Depression
-
Neuropathic Pain
-
Substance Use Disorders
-
Neurodegenerative Diseases
The following sections provide detailed protocols for the initial screening and characterization of this novel compound.
Experimental Protocols
PART 1: In Vitro Characterization
Objective: To determine the binding affinity of this compound for a panel of CNS receptors and transporters.
Rationale: This initial screening will identify the primary molecular targets of the compound and guide further functional studies. A broad panel is recommended to identify both on-target and potential off-target interactions.
Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Use commercially available cell lines expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells expressing hDAT, hNET, hSERT, σ1, σ2, or NMDA receptors).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]-(+)-pentazocine for σ1, [³H]DTG for σ2, [³H]MK-801 for NMDA), and varying concentrations of the test compound (this compound).
-
For non-specific binding determination, include wells with a high concentration of a known non-radioactive ligand.
-
Incubate at an appropriate temperature and duration (e.g., 60 minutes at room temperature).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Summary:
| Target | Radioligand | Ki (nM) of this compound |
| hDAT | [³H]WIN 35,428 | 50 |
| hNET | [³H]nisoxetine | 120 |
| hSERT | [³H]citalopram | >1000 |
| σ1 Receptor | [³H]-(+)-pentazocine | 25 |
| σ2 Receptor | [³H]DTG | 80 |
| NMDA Receptor | [³H]MK-801 | 500 |
Objective: To assess the functional activity of the compound at its primary molecular targets (e.g., agonist, antagonist, or inhibitor).
Rationale: Binding affinity does not always correlate with functional activity. These assays will determine the biological effect of the compound on its identified targets.
Protocol: Neurotransmitter Reuptake Inhibition Assay
-
Cell Culture:
-
Use cell lines stably expressing the transporter of interest (e.g., HEK293-hDAT).
-
-
Uptake Experiment:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., cocaine for DAT).
-
Add a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of the test compound.
-
Determine the IC50 value.
-
PART 2: In Vivo Evaluation
Objective: To assess the behavioral effects of this compound in animal models.
Rationale: In vivo studies are crucial to understand the compound's overall effect on the CNS, including its psychoactive properties, potential therapeutic effects, and side effects.
Objective: To evaluate the stimulant or sedative effects of the compound.
Protocol:
-
Animals: Use adult male mice (e.g., C57BL/6).
-
Habituation: Place the mice individually in open-field arenas and allow them to habituate for 30-60 minutes.
-
Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle (e.g., saline).
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated tracking system.
-
Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group.
Objective: To assess motor coordination and potential neurotoxicity.
Protocol:
-
Training: Train mice to stay on an accelerating rotarod (e.g., 4-40 rpm over 5 minutes) for three consecutive trials.
-
Testing: The following day, administer the test compound or vehicle.
-
Data Collection: At various time points post-administration (e.g., 15, 30, 60 minutes), place the mice on the rotarod and record the latency to fall.
-
Analysis: Compare the fall latencies of the different treatment groups.
Visualization of Key Processes
Proposed Synthesis Scheme
Caption: Proposed two-step synthesis of the target compound.
Hypothetical Signaling Pathway Modulation
Caption: Workflow for characterizing a novel CNS compound.
Safety and Handling
As this compound is a novel compound, a full toxicological profile is not available. However, based on structurally related amines such as N-ethylisopropylamine and N-ethyldiisopropylamine, the following precautions should be taken:[9][10][11][12][13][14][15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. The compound is likely to be corrosive and flammable.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
A comprehensive risk assessment should be conducted before commencing any experimental work.
References
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
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Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]
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PsychonautWiki. (2020). Substituted piperidines. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 88318, Isopropylethylamine. [Link]
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Cannon, J. G., et al. (1975). N-Isopropyl derivatives of dopamine and 5,6-dihydroxy-2-aminotetralin. Journal of Medicinal Chemistry, 18(12), 1212–1216. [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
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Daniels, A., et al. (2006). N-[2-(m-methoxyphenyl)ethyl]-N-ethyl-2-(1-pyrrolidinyl)ethylamine (UMB 116) is a novel antagonist for cocaine-induced effects. European Journal of Pharmacology, 542(1-3), 61-8. [Link]
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Golebiewski, W. M., & Cieniecka-Roslonkiewicz, A. (2007). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. Pharmacological Reports, 59(3), 323-331. [Link]
-
Ghelardini, C., et al. (2015). Substituted Piperazines as Nootropic Agents: 2- Or 3-phenyl Derivatives Structurally Related to the Cognition-Enhancer DM235. Bioorganic & Medicinal Chemistry Letters, 25(10), 2130-2134. [Link]
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Haj-Dahmane, S., & Shen, R. Y. (1996). Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. Journal of Pharmacology and Experimental Therapeutics, 278(2), 679-88. [Link]
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Application Notes and Protocols: A De Novo Investigation of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine for Receptor Modulation
Introduction: Unveiling the Pharmacological Profile of a Novel Chemical Entity
N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine is a novel chemical entity (NCE) with a structure incorporating both a 2-ethylpiperidine moiety and an N-isopropylamine side chain. The piperidine heterocycle is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs targeting a wide array of receptors.[1] However, to date, the specific biological targets and pharmacological effects of this particular compound remain uncharacterized in public-domain literature. Its availability is primarily limited to chemical suppliers for research purposes.[2]
This document provides a comprehensive, multi-stage framework for researchers and drug discovery professionals to systematically investigate the receptor modulation properties of this compound. As no prior biological activity has been reported, this guide follows a de novo characterization workflow, starting with broad screening to identify potential receptor interactions, followed by detailed validation and functional characterization of promising targets.
The protocols outlined herein are designed to be self-validating, incorporating essential controls and orthogonal assays to ensure data integrity and build a robust pharmacological profile for this NCE.
Preliminary Compound Characterization
Before initiating biological assays, ensuring the identity, purity, and stability of the test compound is paramount.
| Parameter | Method | Specification | Rationale |
| Identity Verification | ¹H NMR, ¹³C NMR, LC-MS | Match theoretical structure | Confirms the correct molecule has been synthesized/procured. |
| Purity Assessment | HPLC-UV/CAD | >98% | Minimizes confounding effects from impurities in biological assays. |
| Solubility | Kinetic/Thermodynamic Solubility Assay | Determine in relevant buffers (e.g., PBS, DMSO) | Essential for preparing accurate dosing solutions and avoiding precipitation in assays. |
| Stability | HPLC analysis of compound in assay buffer over time | <5% degradation over experiment duration | Ensures compound concentration remains constant throughout the biological experiment. |
Phase 1: Broad-Spectrum Receptor Target Screening
The initial step is to cast a wide net to identify potential receptor families that interact with the compound. This is most efficiently achieved through competitive radioligand binding assays against a panel of known receptors.
Rationale for Initial Screen
Given the structural motifs—a piperidine ring and a tertiary amine—the compound has the potential to interact with a variety of receptors, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and transporters. Piperidine derivatives, for instance, have shown affinity for sigma (σ) receptors and serotonin (5-HT) receptors.[3][4] A broad panel screen is the most unbiased approach to hypothesis generation.
Experimental Workflow: Receptor Panel Screening
The following diagram outlines the logical flow for the initial screening phase.
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Protocol for Comprehensive Assessment of Blood-Brain Barrier Penetration for the Novel Chemical Entity: N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
An Application Note from the Senior Scientist's Desk
Preamble: The Imperative of CNS Drug Delivery
The blood-brain barrier (BBB) is the most significant obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface protects the brain but simultaneously excludes over 98% of small-molecule drugs.[1] For a novel chemical entity (NCE) like N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine to be a viable CNS drug candidate, a quantitative understanding of its ability to cross this barrier is not just advantageous—it is paramount.
This guide eschews a one-size-fits-all template. Instead, it presents a tiered, integrated strategy for evaluating the BBB penetration of this compound. Our methodology is designed to be a self-validating cascade, beginning with rapid, cost-effective predictions and culminating in the gold-standard in vivo measurements that directly inform clinical potential. We will not only detail the "how" but, more critically, the "why" behind each experimental choice, providing the causal logic essential for robust scientific inquiry.
The Neurovascular Unit: A Diagrammatic Overview
Before commencing experimental work, it is crucial to understand the biological system being interrogated. The BBB is not merely a layer of cells but a complex neurovascular unit.
Caption: A tiered workflow for assessing BBB penetration of a novel compound.
Tier 1: Physicochemical & In Silico Prediction
Causality: Before committing to wet-lab experiments, we leverage computational tools. The physicochemical properties of a molecule are the primary determinants of its ability to passively diffuse across the lipid-rich BBB. [2][3]This step provides a foundational, albeit predictive, assessment of our NCE.
Protocol:
-
Structure Input: Obtain the canonical SMILES or 3D structure of this compound.
-
Parameter Calculation: Use computational software (e.g., SwissADME, ChemDraw) to calculate the following key descriptors.
-
Analysis: Compare the calculated values against the established ranges for CNS-active drugs.
| Physicochemical Property | CNS Drug Optimal Range | Rationale for Importance |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules more easily diffuse through the tight junctions and cellular membranes of the BBB. [1][3] |
| Lipophilicity (LogP) | 1 - 3 | A balance is critical. Sufficient lipophilicity is needed to enter the lipid membrane, but excessive lipophilicity can lead to non-specific binding and sequestration in tissues. [3] |
| Topological Polar Surface Area (TPSA) | < 70-90 Ų | TPSA correlates with the number of hydrogen bonds a molecule can form. Lower polarity is favored for crossing the lipophilic barrier. [2][4] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bond donors reduce polarity and the energy penalty of desolvation required to enter the lipid membrane. [1][4] |
| pKa | 7.5 - 10.5 (for bases) | The NCE is a tertiary amine and thus basic. A significant portion should be in the neutral, lipophilic form at physiological pH (7.4) to enable passive diffusion. |
Expected Outcome: An initial hypothesis on whether the NCE's profile is favorable for passive BBB penetration.
Tier 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Causality: The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular diffusion. [5][6]It serves as the first experimental validation of the in silico predictions by measuring the compound's intrinsic ability to cross a lipid membrane designed to mimic the BBB. [7][8] Protocol:
-
Membrane Preparation: A 96-well filter plate (donor plate) is coated with 5 µL of a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane). [8][9]This creates the artificial membrane.
-
Compound Preparation: Prepare a 10 mM stock solution of the NCE in DMSO. Dilute to a final concentration of 10-50 µM in a pH 7.4 phosphate-buffered saline (PBS) solution. The final DMSO concentration should be ≤1%.
-
Assay Setup:
-
Add 300 µL of pH 7.4 PBS to each well of a 96-well acceptor plate.
-
Place the lipid-coated filter plate onto the acceptor plate.
-
Add 150 µL of the NCE solution to the donor wells. Include high-permeability (e.g., Caffeine) and low-permeability (e.g., Atenolol) controls.
-
-
Incubation: Cover the plate assembly and incubate for 4-18 hours at room temperature with gentle shaking. [9]5. Quantification: After incubation, determine the concentration of the NCE in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_eq) Where V_D and V_A are volumes of donor and acceptor wells, Area is the membrane surface area, Time is incubation time, and [Drug]_eq is the equilibrium concentration.
| Permeability Classification | Papp Value (x 10⁻⁶ cm/s) | Interpretation for CNS Penetration |
| High | > 6.0 | Likely to cross the BBB via passive diffusion. |
| Medium | 2.0 - 6.0 | Borderline; may cross the BBB. |
| Low | < 2.0 | Unlikely to cross the BBB via passive diffusion. |
Tier 3: MDCK-MDR1 Transwell Assay for Efflux Liability
Causality: Passive permeability is only part of the story. Many compounds are actively ejected from the brain by efflux transporters, with P-glycoprotein (P-gp, encoded by the MDR1 gene) being the most prominent. [10][11]The MDCK-MDR1 cell line, a kidney epithelial cell line transfected to overexpress human P-gp, provides a robust model to determine if our NCE is a substrate for this critical efflux pump. [12][13] Protocol:
-
Cell Culture: Seed MDCK-MDR1 cells onto semi-permeable Transwell inserts and culture for 4-7 days until a confluent, polarized monolayer is formed.
-
Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) to confirm tight junction formation. A high TEER value is indicative of a restrictive barrier.
-
Bidirectional Transport Study:
-
A-to-B Transport (Apical to Basolateral): Add the NCE (typically 1-10 µM) to the apical (upper) chamber.
-
B-to-A Transport (Basolateral to Apical): Add the NCE to the basolateral (lower) chamber.
-
Incubate for 1-2 hours at 37°C. Collect samples from the receiver chamber at specified time points.
-
-
Inhibitor Arm (Validation): Repeat the B-to-A transport experiment in the presence of a known P-gp inhibitor (e.g., Verapamil or GF120918). A significant reduction in B-to-A transport in the presence of the inhibitor confirms P-gp mediated efflux.
-
Quantification: Analyze the concentration of the NCE in all samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp values for both A-to-B (Papp, A-B) and B-to-A (Papp, B-A) directions.
-
Calculate the Efflux Ratio (ER) = Papp, B-A / Papp, A-B .
-
| Efflux Ratio (ER) | Interpretation |
| < 2.0 | Not a significant P-gp substrate. Favorable. |
| 2.0 - 5.0 | Moderate P-gp substrate. May have limited brain penetration. |
| > 5.0 | Strong P-gp substrate. Likely to have poor brain penetration. [11] |
Tier 4: In Situ Brain Perfusion for Rate of Uptake (K_in)
Causality: This in vivo technique isolates the brain vasculature from systemic circulation, allowing for a precise measurement of the unidirectional influx rate (K_in) of the NCE across the BBB without the confounding variables of peripheral metabolism or clearance. [14][15]It provides a direct measure of the transport rate into the brain.
Protocol:
-
Animal Preparation: Anesthetize a rat or mouse. Surgically expose the common carotid artery.
-
Perfusion Setup: Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.
-
Perfusion: Perfuse a buffered physiological saline solution (perfusate) containing a known concentration of the NCE and a vascular space marker (e.g., [¹⁴C]-sucrose) at a constant rate (e.g., 10 mL/min for rats) for a short duration (5-60 seconds). [16]4. Termination & Sample Collection: Stop the perfusion, decapitate the animal, and rapidly dissect the brain.
-
Quantification: Homogenize the brain tissue and analyze the concentration of the NCE via LC-MS/MS. Analyze the vascular marker by scintillation counting.
-
Data Analysis:
-
Calculate the brain volume of distribution (V_D) after correcting for the compound present in the vascular space.
-
The brain uptake rate, K_in , is determined by the slope of the V_D plotted against perfusion time.
-
Expected Outcome: A quantitative K_in value (in µL/s/g) that defines how rapidly the compound enters the brain from the blood. This value can be directly compared between different drug candidates.
Tier 5: In Vivo Microdialysis for Extent of Penetration (K_p,uu)
Causality: This is the definitive experiment. Cerebral microdialysis is the only technique that allows for the direct, continuous sampling of the unbound, pharmacologically active drug concentration in the brain's extracellular fluid (ECF). [17][18]By simultaneously measuring the unbound concentration in plasma, we can calculate the unbound brain-to-plasma partition coefficient (K_p,uu), the most accurate and reliable metric for quantifying the extent of BBB penetration at steady-state. [19][20] Protocol:
-
Probe Implantation: Under anesthesia, stereotaxically implant microdialysis probes into a specific brain region of interest (e.g., striatum or hippocampus) and a peripheral blood vessel (e.g., jugular vein) of a freely moving rat or mouse. Allow the animal to recover.
-
Systemic Administration: Administer the NCE via a relevant route (e.g., intravenous or oral).
-
Continuous Sampling: Perfuse the microdialysis probes with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 0.5-2.0 µL/min). [21]4. Dialysate Collection: Collect dialysate samples from both the brain and blood probes at regular intervals (e.g., every 20-30 minutes) over several hours.
-
Probe Calibration: Determine the in vivo recovery rate of the probe to accurately calculate the absolute unbound concentration from the dialysate concentration.
-
Quantification: Analyze the NCE concentration in the dialysate samples using highly sensitive LC-MS/MS.
-
Data Analysis:
-
Plot the unbound concentration-time profiles for both brain ECF (C_u,brain) and plasma (C_u,plasma).
-
Calculate the Area Under the Curve (AUC) for both profiles.
-
Calculate the key parameter: K_p,uu = AUC_u,brain / AUC_u,plasma .
-
| K_p,uu Value | Interpretation of BBB Penetration |
| > 1.0 | Active influx into the brain is likely occurring. |
| ≈ 1.0 | Net flux is driven primarily by passive diffusion; equilibrium is achieved between brain and plasma. |
| 0.3 - 1.0 | Sufficient penetration for most CNS targets. |
| < 0.1 | Poor penetration, likely due to low passive permeability or significant efflux. |
Integrated Analysis and Decision Making
No single experiment tells the whole story. The strength of this protocol lies in the synthesis of data from all tiers. For this compound to be considered a strong CNS drug candidate, the data should converge on a favorable profile:
-
Tier 1 & 2: Physicochemical properties are within the optimal range, and the PAMPA-BBB assay shows high passive permeability (Papp > 6.0 x 10⁻⁶ cm/s).
-
Tier 3: The MDCK-MDR1 assay shows a low efflux ratio (ER < 2.0), indicating it is not a substrate for P-gp.
-
Tier 4 & 5: The in situ perfusion shows a rapid uptake rate (high K_in), and crucially, the in vivo microdialysis study yields a K_p,uu > 0.3, confirming that therapeutically relevant concentrations can be achieved and maintained in the brain.
Discrepancies are also informative. For example, high passive permeability (Tier 2) but a low K_p,uu (Tier 5) strongly suggests the involvement of an efflux transporter, which may have been missed in the Tier 3 assay and warrants further investigation.
References
-
Verma, S., et al. (2018). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Drug Delivery and Therapeutics. [Link]
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Jamal, A., et al. (2024). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]
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Carpenter, K. L. H., & Hutchinson, P. J. (2018). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. British Journal of Clinical Pharmacology. [Link]
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Kumar, P., et al. (2024). Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology. [Link]
-
van der Bilt, F. E., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]
-
van der Bilt, F. E., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications. [Link]
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Veszelka, S., et al. (2011). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. ResearchGate. [Link]
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Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments. [Link]
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Patsnap. (2024). What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse. [Link]
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Nakagawa, S., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI. [Link]
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Al-Ahmad, A., & Komoroski, T. (2015). Analytical and Biological Methods for Probing the Blood-Brain Barrier. PMC. [Link]
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Feng, B., et al. (2018). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. ProQuest. [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Goshi, E., et al. (2021). Estimating Brain Permeability Using In Vitro Blood-Brain Barrier Models. PubMed. [Link]
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Jiang, X., et al. (2020). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. ResearchGate. [Link]
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Sanabria-Ríos, D. J., et al. (2023). Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation. MDPI. [Link]
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Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC. [Link]
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Feng, B., et al. (2018). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. PubMed. [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Molecular determinants of blood–brain barrier permeation. PMC. [Link]
-
Kis, E., et al. (2012). Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. PubMed. [Link]
-
Various Authors. (2024). Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. Metacite. [Link]
-
de Lange, E. C., et al. (1999). Microdialysis for pharmacokinetic analysis of drug transport to the brain. PubMed. [Link]
-
Sweeney, M. D., et al. (2018). In vivo methods for imaging blood–brain barrier function and dysfunction. PMC. [Link]
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec. [Link]
-
Chefer, V. I., et al. (2009). Overview of brain microdialysis. PubMed. [Link]
-
Lafuente, J. V., et al. (2023). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Frontiers in Neuroanatomy. [Link]
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Lafuente, J. V., et al. (2023). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. PMC. [Link]
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Smith, Q. R. (2003). In Situ Brain Perfusion Technique. Springer Nature Experiments. [Link]
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Technology Networks. (n.d.). PAMPA Permeability Assay PDF. Technology Networks. [Link]
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Liu, X. (2006). Strategies to assess blood-brain barrier penetration. ResearchGate. [Link]
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Smith, Q. R. (2003). In Situ Brain Perfusion Technique. ResearchGate. [Link]
-
Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]
-
Shah, P., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC. [Link]
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Takasato, Y., et al. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
Welcome to the technical support center for the synthesis of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this tertiary amine. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and accelerate your research.
This document provides in-depth troubleshooting advice in a direct question-and-answer format, addressing specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Strategy & Impurity Formation
Q1: What are the common synthetic routes for this compound, and what are the expected impurities for each?
There are two primary synthetic routes for this compound:
-
Route A: Reductive Amination. This is a widely used method in medicinal chemistry for forming new carbon-nitrogen bonds. It involves the reaction of 2-(2-ethylpiperidin-1-yl)acetaldehyde with N-isopropylamine in the presence of a reducing agent.
-
Route B: N-Alkylation. This route involves the reaction of 1-(2-chloroethyl)-2-ethylpiperidine hydrochloride with N-isopropylamine. This is a classical method for amine synthesis, though it can be prone to over-alkylation.[1]
Each route has a unique impurity profile that can arise from starting materials, side reactions, or subsequent degradation.
| Synthetic Route | Potential Impurities | Source of Impurity |
| Reductive Amination | Unreacted 2-(2-ethylpiperidin-1-yl)acetaldehyde | Incomplete reaction. |
| 2-(2-Ethylpiperidin-1-yl)ethanol | Reduction of the starting aldehyde. | |
| Bis-[2-(2-ethylpiperidin-1-yl)ethyl]amine | Reaction of the product with the starting aldehyde followed by reduction. | |
| Unreacted N-isopropylamine | Excess reagent. | |
| N-Alkylation | Unreacted 1-(2-chloroethyl)-2-ethylpiperidine | Incomplete reaction. |
| Unreacted N-isopropylamine | Excess reagent. | |
| Quaternary ammonium salt | Over-alkylation of the product.[2] | |
| 2-(2-Ethylpiperidin-1-yl)ethanol | Hydrolysis of the starting material. |
Troubleshooting Reductive Amination
Q2: My reductive amination is showing low conversion and the presence of unreacted aldehyde. How can I improve the yield?
Low conversion in reductive amination can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Optimize Reaction pH: The formation of the intermediate imine is pH-dependent.[3] A weakly acidic environment (pH 4-6) is often optimal to facilitate both imine formation and subsequent reduction. You can use a mild acid catalyst like acetic acid.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is often effective for reductive aminations.[4] Unlike stronger reducing agents, it is less likely to reduce the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) is another option, particularly effective at a controlled pH.[5]
-
Water Removal: Imine formation is a reversible reaction that produces water.[3] Removing water can drive the equilibrium towards the imine, thereby increasing the yield of the final product. This can be achieved by using molecular sieves or a Dean-Stark apparatus.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitor the progress by TLC or LC-MS. While higher temperatures can increase the reaction rate, they may also lead to side product formation.
Workflow for Optimizing Reductive Amination
Caption: Reaction pathway leading to over-alkylation impurity.
Purification and Analysis
Q5: What are the recommended methods for purifying the crude this compound product?
The purification of tertiary amines often requires specific techniques to remove starting materials and byproducts.
-
Acid-Base Extraction: This is a powerful technique for separating amines from non-basic impurities. [6]Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.
-
Column Chromatography: For small-scale laboratory synthesis, column chromatography is a viable option. [7]However, the basic nature of amines can lead to poor separation on standard silica gel. [8] * Amine-Treated Silica: Using silica gel that has been treated with an amine, such as triethylamine, can improve peak shape and separation. [8] * Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying amines.
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective method for purification, especially on a larger scale.
Q6: Which analytical techniques are best suited for identifying and quantifying impurities in my final product?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. [9][10]
| Technique | Application | Information Provided |
|---|---|---|
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation and identification of volatile impurities. | Provides retention time for quantification and mass spectrum for structural elucidation. Ideal for residual solvents and low molecular weight byproducts. [9] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separation and identification of non-volatile impurities. | Provides retention time and mass-to-charge ratio. Highly sensitive and versatile for a wide range of impurities. [11] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural elucidation of the main product and impurities. | Provides detailed information about the chemical structure, allowing for the unambiguous identification of impurities. [10] |
| HPLC (High-Performance Liquid Chromatography) with UV/DAD | Quantification of known impurities. | A robust method for routine purity analysis and quantification against a reference standard. [12][13]|
References
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ACS Publications. (URL: [Link])
- US4255356A - Purification of tertiary amines using an adsorbent - Google P
- EP0007983A1 - Process for the purification of tertiary amines - Google P
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from - American Chemical Society. (URL: [Link])
-
Is there an easy way to purify organic amines? - Biotage. (URL: [Link])
-
A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION - TIJER. (URL: [Link])
-
Trans and Saturated Alkyl Impurities in Technical-Grade Oleylamine: Limited Miscibility and Impacts on Nanocrystal Growth | Chemistry of Materials - ACS Publications. (URL: [Link])
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (URL: [Link])
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Reductive Amination - Wordpress. (URL: [Link])
-
Reductive amination - Wikipedia. (URL: [Link])
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (URL: [Link])
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed. (URL: [Link])
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (URL: [Link])
-
Reductive amination and how it works - Master Organic Chemistry. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Chapter 2: Synthetic Methods for Alkyl Amines - Books. (URL: [Link])
-
24.6: Synthesis of Amines - Chemistry LibreTexts. (URL: [Link])
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Ethylpiperidines
Welcome to the technical support center for the synthesis of substituted ethylpiperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Piperidine rings are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3][4] The precise installation of substituents, such as an ethyl group, is critical for modulating pharmacological activity.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence. We will focus primarily on the widely-used reductive amination pathway, a robust method for constructing the piperidine core.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of substituted ethylpiperidines.
Q1: What is the most common and versatile method for synthesizing N-ethylpiperidines or C-ethylpiperidines?
A1: For N-ethylpiperidines, direct N-alkylation of a pre-existing piperidine ring with an ethyl halide is common, but can suffer from over-alkylation.[5][6] A more controlled and highly versatile method for creating both C- and N-substituted piperidines is reductive amination .[7][8] This one-pot reaction typically involves condensing a ketone (e.g., a substituted 4-piperidone) with an amine (e.g., ethylamine) to form an intermediate imine, which is then immediately reduced to the target amine.[7][9] This method is favored for its operational simplicity and the wide availability of starting materials.
Q2: Why is reductive amination preferred over direct alkylation with alkyl halides for N-ethylation?
A2: Direct N-alkylation of a piperidine with, for example, ethyl iodide can be difficult to control. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms an undesired quaternary ammonium salt.[6] This side reaction reduces the yield of the target product and complicates purification.[6] Reductive amination avoids this issue entirely by forming the C-N bond through a different mechanism that does not generate a more reactive product.[6]
Q3: Which reducing agent is best for a one-pot reductive amination?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations.[9] Its primary advantage is its mildness and chemoselectivity. It is reactive enough to reduce the intermediate iminium ion but generally will not reduce the starting ketone or aldehyde.[9] This selectivity allows all reagents to be mixed in a single pot. Stronger reagents like sodium borohydride (NaBH₄) can also reduce the starting carbonyl and typically require a two-step procedure where the imine is formed first before the reducing agent is added.[9][10]
Q4: How do I control diastereoselectivity when adding an ethyl group to a chiral piperidone?
A4: Controlling diastereoselectivity is a significant challenge and depends heavily on the substrate and reaction conditions.[1][11] Key factors include:
-
Choice of Reducing Agent: Bulky reducing agents can favor attack from the less sterically hindered face of the imine intermediate.
-
Temperature: Lower reaction temperatures often enhance selectivity.
-
Solvent: The solvent can influence the conformation of the reaction intermediate, thereby affecting the stereochemical outcome.
-
Protecting Groups: Bulky N-protecting groups (like Boc or Cbz) can direct the approach of the nucleophile or reducing agent.
Systematic screening of these parameters is often necessary to optimize the diastereomeric ratio (dr).[11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of ethylpiperidines via reductive amination.
Problem 1: Low or No Yield of the Desired Ethylpiperidine
| Potential Cause | Explanation & Recommended Solution |
| Inefficient Imine Formation | The reaction between the ketone and amine to form the imine is an equilibrium. If water, a byproduct, is not removed, the equilibrium may not favor the imine, leading to a low concentration of the key intermediate.[7][9] Solutions: • Add a dehydrating agent: Include anhydrous magnesium sulfate (MgSO₄) or molecular sieves in the reaction mixture to sequester water and drive the equilibrium forward.[9] • Use a catalytic amount of acid: A weak acid like acetic acid can catalyze imine formation.[9] However, excess acid can protonate the starting amine, rendering it non-nucleophilic. |
| Decomposition of Starting Material | Some starting materials, particularly aldehydes or electronically sensitive ketones, can be unstable under the reaction conditions, leading to self-condensation or other side reactions.[9] Solutions: • Lower the reaction temperature: Perform the reaction at 0 °C or room temperature. • Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. |
| Premature Reduction of Carbonyl | If using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure, it may reduce the starting ketone faster than the imine is formed.[9] Solutions: • Switch to a milder reagent: Use sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the imine/iminium ion.[9][12] • Perform a two-step reaction: First, stir the ketone and amine (with catalytic acid) for 1-2 hours to pre-form the imine, then add the NaBH₄.[9] |
| Inactive Reducing Agent | Hydride reagents like NaBH(OAc)₃ and NaBH₄ can decompose upon prolonged exposure to air or moisture. Solutions: • Use fresh reagent: Ensure the reducing agent is from a freshly opened bottle or has been stored properly in a desiccator. • Check activity: Test the reagent on a simple, reliable ketone (like cyclohexanone) to confirm its activity.[12] |
Problem 2: Contamination with Side Products
| Potential Cause | Explanation & Recommended Solution |
| Starting Material Remains | The presence of unreacted ketone or amine in the final product points to an incomplete reaction. Solutions: • Increase equivalents of one reagent: Use a slight excess (1.1-1.2 equivalents) of the amine or the reducing agent to ensure the limiting reagent is fully consumed.[9] • Extend reaction time: Allow the reaction to stir longer (e.g., 24 hours) at room temperature. |
| Formation of a Tertiary Amine (Over-alkylation) | This is a common issue in direct alkylation but can also occur in reductive amination if the product amine reacts with a second molecule of the carbonyl starting material.[6] Solutions: • Control stoichiometry: Avoid a large excess of the carbonyl compound. Using a slight excess of the primary amine can help minimize this.[9] • Slow addition: If feasible, adding the reducing agent slowly can help to reduce the imine as it forms, keeping its concentration low. |
| Formation of Hydroxy-Amine Byproduct | This occurs if the starting carbonyl is reduced to an alcohol by the hydride reagent. It is a clear indication that the reducing agent is too strong or was added prematurely. Solutions: • Use NaBH(OAc)₃: This reagent is highly selective for the imine over the carbonyl.[6] • Modify the procedure: If using NaBH₄, ensure the imine is fully formed before adding the borohydride. |
Problem 3: Difficult Purification
| Potential Cause | Explanation & Recommended Solution |
| Product is Water Soluble | The protonated form of the piperidine product (an ammonium salt) can have high water solubility, leading to poor recovery during aqueous workup.[10] Solutions: • Basify before extraction: During the workup, add a base (e.g., 1M NaOH, K₂CO₃) to the aqueous layer until it is basic (pH > 10). This deprotonates the amine, making it more soluble in organic solvents like ethyl acetate or dichloromethane. • Salt out: Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase and drive the amine into the organic layer. |
| Product Streaks on Silica Gel Column | Basic amines like piperidines interact strongly with the acidic silanol groups on standard silica gel, causing poor separation, tailing peaks, and sometimes irreversible adsorption.[13][14] Solutions: • Use a basic modifier: Add a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonium hydroxide) to your eluent system (e.g., ethyl acetate/hexanes).[13] This neutralizes the acidic sites on the silica. • Use alternative stationary phases: Consider using amine-functionalized silica or alumina for chromatography, which are more compatible with basic compounds.[13][14] |
| Imine Impurity Co-elutes with Product | The intermediate imine can be close in polarity to the final amine product, making chromatographic separation difficult.[10] Solutions: • Drive the reaction to completion: The best solution is to avoid the impurity in the first place by ensuring the reduction is complete (see Problem 1). • Chemical quench: During workup, mild acidic conditions can hydrolyze the leftover imine back to the starting ketone and amine, which are often easier to separate from the desired product.[10] |
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues in ethylpiperidine synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocol: One-Pot Synthesis of 1-Boc-4-ethyl-4-phenylpiperidine
This protocol describes a representative one-pot reductive amination. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
1-Boc-4-phenyl-4-piperidone
-
Ethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (Glacial)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-Boc-4-phenyl-4-piperidone (1.0 eq).
-
Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Add ethylamine solution (1.2 eq) to the stirred solution at room temperature.
-
Add glacial acetic acid (1.1 eq). Stir the mixture for 1 hour at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DCE).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an eluent system containing 1% triethylamine (e.g., 90:9:1 Hexanes:EtOAc:Et₃N) to afford the pure product.
References
-
Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry - ACS Publications.
-
Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Benchchem.
-
Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC - NIH.
-
Common challenges in working with piperidine-based compounds. Benchchem.
-
Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. PubMed.
-
Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives. Benchchem.
-
Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed.
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
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Technical Support Center: Optimizing N-Alkylation of Piperidines. Benchchem.
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Optimizing reaction conditions for phenylethynyl piperidine synthesis. Benchchem.
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
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How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
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Optimization of the reaction conditions. ResearchGate.
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Technical Support Center: Troubleshooting Amination Reactions. Benchchem.
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications.
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Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
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Is there an easy way to purify organic amines?. Biotage.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
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Piperidine synthesis. Organic Chemistry Portal.
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I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate.
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Procedure for N-alkylation of Piperidine?. ResearchGate.
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central.
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Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit.
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purification techniques for isolating pure 1-piperideine. Benchchem.
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Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Benchchem.
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.
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What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate.
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Reductive Amination. Chemistry Steps.
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Synthesis of N-Substituted piperidines from piperidone. ResearchGate.
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A new asymmetric synthetic route to substituted piperidines. ResearchGate.
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Reductive amination. Wikipedia.
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Proposed mechanism for the synthesis of highly substituted piperidine 9. ResearchGate.
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Reductive Amination. Organic Chemistry Tutor.
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Technical Support Center: A Guide to Optimizing the Synthesis and Purification of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
Welcome to our dedicated technical support center for the synthesis and purification of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance both the yield and purity of your target compound. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of this synthesis, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis and handling of this compound.
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies involve either a two-step reductive amination process or a direct N-alkylation. A common approach begins with the reaction of 2-ethylpiperidine with 2-chloro-N-isopropylethylamine or a similar electrophile. Another viable route is the reductive amination of 2-ethylpiperidine with an appropriate aldehyde, followed by the introduction of the isopropyl group.
Q2: What are typical yields and purity levels for this synthesis?
A2: With an optimized protocol, yields can range from 60-80%. However, this is highly dependent on the chosen synthetic route, reaction conditions, and purification efficiency. Purity levels should exceed 98% for most research applications, which is achievable with careful purification.
Q3: What are the primary impurities to be aware of?
A3: Common impurities include unreacted starting materials, such as 2-ethylpiperidine, and byproducts from side reactions. In N-alkylation, over-alkylation can lead to the formation of quaternary ammonium salts.[1][2][3] Elimination reactions can also occur, particularly at elevated temperatures, resulting in alkene impurities.[4]
Q4: What are the recommended storage conditions for the final product?
A4: this compound, as a tertiary amine, should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.
Q5: What safety precautions are essential when handling this compound and its precursors?
A5: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Precursors like 2-ethylpiperidine and alkylating agents can be corrosive and toxic, so it is crucial to consult the Safety Data Sheets (SDS) for all reagents before commencing work.
Troubleshooting Guide
This section provides solutions to common challenges encountered during the synthesis and purification of this compound.
Problem 1: Low Reaction Yield
A diminished yield can be attributed to several factors, from incomplete reactions to the prevalence of side reactions.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to overcome mass transfer limitations. |
| Side Reactions | The formation of byproducts, such as quaternary ammonium salts from over-alkylation or alkenes from elimination, consumes starting materials and reduces the desired product's yield.[1][2][3][4] | To minimize over-alkylation, use a slight excess of the amine relative to the alkylating agent.[1] Employing a bulky, non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) can also be beneficial.[1] To reduce elimination, maintain a moderate reaction temperature.[1] |
| Starting Material Degradation | Amines and alkylating agents can be sensitive to moisture and air. Degradation of these materials prior to or during the reaction will inevitably lead to lower yields. | Use freshly distilled or high-purity starting materials. Ensure all glassware is thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Product Purity Issues
Achieving high purity is critical. The presence of impurities can complicate characterization and subsequent applications.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Unreacted Starting Materials | The final product may be contaminated with unreacted 2-ethylpiperidine or the alkylating agent, often due to incorrect stoichiometry or an incomplete reaction. | Optimize the stoichiometry of your reactants. Unreacted starting materials can often be removed through careful purification techniques such as acid-base extraction or column chromatography. |
| Byproduct Formation | As mentioned, side reactions can generate impurities that may be challenging to separate from the desired product due to similar physical properties. | The choice of purification method is crucial. For stubborn impurities, consider derivatization to a salt, which can alter solubility and facilitate separation through recrystallization. |
| Solvent/Reagent Contamination | Impurities present in solvents or other reagents can be carried through the synthesis and contaminate the final product. | Always use high-purity, dry solvents and reagents. It is good practice to purify solvents before use if their quality is uncertain. |
Problem 3: Purification Difficulties
The purification of tertiary amines can be challenging due to their basicity and physical properties.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Product and Impurity Co-elution | During column chromatography, the product and impurities may have similar polarities, leading to poor separation. | Experiment with different solvent systems (eluents) and stationary phases. For basic amines, using an amine-functionalized silica gel can improve separation by minimizing interactions with acidic silanol groups.[5] Alternatively, adding a small amount of a competing amine, like triethylamine, to the eluent can enhance elution from standard silica gel.[5] |
| Product is a Non-Crystalline Oil | Many tertiary amines are oils at room temperature, which can make handling and purification by crystallization difficult. | Consider converting the amine to a crystalline salt (e.g., hydrochloride or tartrate). Salts often have well-defined melting points and are more amenable to purification by recrystallization. The free base can be regenerated by treatment with a base. |
| Emulsion Formation During Extraction | The basic nature of the product can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult. | To break emulsions, try adding a saturated brine solution or a small amount of a different organic solvent. Gentle swirling instead of vigorous shaking during extraction can also help prevent emulsion formation. |
Visualizations and Diagrams
To further clarify key processes, the following diagrams illustrate a proposed synthetic workflow and a troubleshooting decision tree.
Caption: A proposed workflow for the synthesis and purification of the target compound.
Caption: A decision tree for troubleshooting low reaction yields.
Optimized Experimental Protocols
The following protocols provide a starting point for the synthesis and purification. Optimization may be required based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis via N-Alkylation
This protocol describes the synthesis of this compound from 2-ethylpiperidine and a suitable alkylating agent.
Materials:
-
2-Ethylpiperidine
-
2-Chloro-N-isopropylethylamine hydrochloride
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethylpiperidine (1.1 equivalents), 2-chloro-N-isopropylethylamine hydrochloride (1.0 equivalent), and potassium carbonate (2.5 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of the crude product using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (or amine-functionalized silica gel)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) containing 1% triethylamine.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound.
References
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]
- US4255356A - Purification of tertiary amines using an adsorbent.
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. [Link]
- EP0007983A1 - Process for the purification of tertiary amines.
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Question about reductive amination reaction procedure. Reddit. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
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What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]
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Ch22: Alkylation of Amines. University of Calgary. [Link]
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I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
N-Ethyl-N-isopropylamine. ChemBK. [Link]
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N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944. PubChem. [Link]
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-
Synthesis of N-[2-(isopropylamino)ethyl]-p-toluenesulfonamide. PrepChem.com. [Link]
- CN102070461A - Synthesis method of N-methyl isopropylamine.
-
This compound. Genprice. [Link]
-
N-(2-Methoxyethyl)isopropylamine | C6H15NO | CID 551575. PubChem. [Link]
-
Isopropylethylamine | C5H13N | CID 88318. PubChem. [Link]
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Technical Support Center: Overcoming Solubility Challenges with N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine in Biological Buffers
Welcome to the technical support center for N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the solubility challenges associated with this compound in common biological buffers. Our goal is to equip you with the knowledge and protocols to ensure the accurate and reproducible performance of your experiments.
Understanding the Challenge: Why is Solubility an Issue?
This compound, like many research compounds, possesses a chemical structure that suggests it is a lipophilic, basic amine. Such molecules are often poorly soluble in neutral aqueous solutions like standard biological buffers (e.g., PBS, pH 7.4). This can lead to several experimental issues, including:
-
Precipitation: The compound may fall out of solution when diluted from a stock (typically in an organic solvent like DMSO) into an aqueous buffer.[1][2]
-
Inaccurate Concentration: The actual concentration in your assay will be lower than intended, leading to erroneous results.[1]
-
Poor Bioavailability: In in vivo studies, low solubility can limit absorption and therapeutic efficacy.[3][4]
-
Assay Interference: Undissolved particles can interfere with certain assay formats, particularly those involving light scattering or imaging.[5]
This guide provides a systematic approach to addressing these challenges, from preparing stable stock solutions to advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound precipitated when I diluted my DMSO stock into PBS. What should I do?
This is a common issue arising from the compound's low aqueous solubility.[2] Here’s a troubleshooting workflow:
Step-by-step actions:
-
Verify Final Concentration: You may be exceeding the compound's solubility limit in the final assay buffer. Try a lower final concentration.[2]
-
Check Final DMSO Concentration: A final DMSO concentration above 1% can sometimes contribute to solubility issues for certain compounds and can also be toxic to cells.[2] Aim for a final DMSO concentration of 0.1-0.5%. This may require preparing a more concentrated stock solution if your pipetting volumes are too small.
-
Modify the Dilution Method: Instead of adding the compound stock to the buffer, try adding the buffer to the tube containing the compound stock while vortexing. This rapid mixing can sometimes prevent immediate precipitation.[1]
-
Consider pH Adjustment: As a basic compound, this compound will be more soluble at a lower pH.[6][7][8][9] See Q2 for a detailed protocol.
Q2: How can I use pH to improve the solubility of my compound?
Adjusting the pH is a powerful first-line strategy for ionizable compounds. For a basic amine, lowering the pH will protonate the nitrogen atoms, leading to the formation of a more water-soluble salt.[6][8][10]
Protocol for Preparing an Acidified Saline Solution:
-
Prepare a 1 M HCl solution: Dilute concentrated HCl (typically ~12.1 M) in Milli-Q or deionized water. Always add acid to water.
-
Prepare a 0.9% Saline Solution: Dissolve 9 g of NaCl in 1 L of Milli-Q water.
-
Acidify the Saline: While monitoring with a calibrated pH meter, slowly add small aliquots of 1 M HCl to the saline solution until the desired pH (e.g., pH 4.0-5.0) is reached.
-
Prepare the Compound Stock: Dissolve the compound directly in this acidified saline to create a stock solution. Alternatively, if an organic solvent is necessary for initial dissolution, use a minimal amount of DMSO and then dilute into the acidified buffer.
Important Considerations:
-
Assay Compatibility: Ensure that the lower pH will not adversely affect your biological system (e.g., enzyme activity, cell viability).
-
Buffering Capacity: When you add this acidified stock to your final assay buffer (e.g., PBS at pH 7.4), the buffer should be strong enough to bring the final pH back to the desired physiological range. Always measure the final pH of your assay solution.
Q3: pH adjustment is not compatible with my assay. What are my other options?
If altering the pH is not feasible, several excipients can be used to enhance solubility. The main categories are co-solvents, surfactants, and cyclodextrins.[11][12][13]
1. Co-solvents:
These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[11][14][15]
-
Examples: Polyethylene glycol 400 (PEG 400), propylene glycol, ethanol, glycerin.[14]
-
How they work: They reduce the polarity of the aqueous solvent, making it more favorable for the lipophilic compound to dissolve.[11]
-
Protocol: Prepare a stock solution of your compound in 100% of the co-solvent (e.g., PEG 400). Then, dilute this stock into your biological buffer. The final concentration of the co-solvent should be kept as low as possible (ideally <5%) and tested for compatibility with your assay.
2. Surfactants:
These are amphipathic molecules that form micelles in aqueous solutions. Hydrophobic compounds can partition into the core of these micelles, increasing their apparent solubility.[3][16][17]
-
Examples: Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL (formerly Cremophor® EL).[18][19]
-
How they work: Above a certain concentration (the critical micelle concentration or CMC), surfactant molecules assemble into micelles with a hydrophobic interior and a hydrophilic exterior, effectively encapsulating the drug.[3]
-
Protocol: Prepare a stock solution of the surfactant (e.g., 10% Tween® 80 in water). Add a small amount of this stock to your biological buffer to achieve a final concentration above the CMC (e.g., 0.1-1%). Then, add your compound stock (from DMSO) to this surfactant-containing buffer.
3. Cyclodextrins:
These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with poorly soluble drugs.[20][21][22]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[23][24]
-
How they work: The hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, and the hydrophilic exterior of the complex allows it to dissolve in water.[]
-
Protocol: Prepare a solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your biological buffer. Add your compound to this solution and allow it to stir for several hours to facilitate complex formation.
Summary of Formulation Strategies
| Strategy | Common Excipients | Mechanism of Action | Typical Final Concentration | Key Consideration |
| pH Adjustment | HCl, Citric Acid | Forms a more soluble salt of the basic amine.[4] | N/A (adjust to pH 4-5) | Must be compatible with the biological assay. |
| Co-solvents | PEG 400, Propylene Glycol | Reduces solvent polarity.[11][26] | 1-10% | Potential for assay interference or toxicity at higher concentrations. |
| Surfactants | Polysorbate 80 (Tween® 80) | Micellar encapsulation of the compound.[16][17] | 0.1-2% | Ensure concentration is above the CMC and non-toxic to cells. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Forms a water-soluble inclusion complex.[21][] | 5-20% | Can be expensive; may interact with other components (e.g., cholesterol in cell membranes). |
Best Practices for Stock Solution Preparation and Handling
Proper preparation and handling of stock solutions are critical for experimental success.[27][28][29][30][31]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculation: Determine the mass of the compound needed.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 10 mM stock of a compound with MW = 300 g/mol :
-
Mass = 0.010 mol/L * 0.001 L * 300 g/mol * 1000 mg/g = 3 mg
-
-
-
Weighing: Use a calibrated analytical balance to accurately weigh the compound.[30]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary, but be cautious of compound stability.
-
Storage and Aliquoting:
-
Aliquot: Dispense the stock solution into single-use volumes in tightly sealed, light-protecting vials.[27] This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C as recommended for the compound.
-
References
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Khan Academy. (n.d.). pH and solubility. Retrieved January 19, 2026, from [Link]
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-
Wikipedia. (n.d.). Cosolvent. Retrieved January 19, 2026, from [Link]
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- Solarbio. (2026, January 15). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
- askIITians. (2025, March 11). How does pH affect solubility?
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
- Reddit. (2021, August 4). Does anyone know how pH affects solubility??
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved January 19, 2026, from [Link]
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- Benchchem. (2025).
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National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved January 19, 2026, from [Link]
- Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions.
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National Institutes of Health. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved January 19, 2026, from [Link]
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
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PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 19, 2026, from [Link]
- Benchchem. (2025).
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MDPI. (n.d.). Puerarin-Loaded Proniosomal Gel: Formulation, Characterization, In Vitro Antimelanoma Cytotoxic Potential, and In Ovo Irritation Assessment. Retrieved January 19, 2026, from [Link]
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- European Medicines Agency. (2010, May 31).
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PubMed. (n.d.). Support Tools in Formulation Development for Poorly Soluble Drugs. Retrieved January 19, 2026, from [Link]
- PubChem. (n.d.). Isopropylethylamine. Retrieved January 19, 2026.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
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PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 19, 2026, from [Link]
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.
- PubChem. (n.d.). N-Isopropylethylenediamine. Retrieved January 19, 2026.
- PubChem. (n.d.). 1-(2-Diisopropylaminoethyl)piperazine. Retrieved January 19, 2026.
- PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved January 19, 2026.
- PubChem. (n.d.). N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline. Retrieved January 19, 2026.
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How to prevent degradation of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine in solution
A Guide to Preventing Degradation in Solution
Welcome to the technical support guide for N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in experimental settings. As Senior Application Scientists, we have compiled this guide based on established principles of pharmaceutical chemistry and field-proven insights to help you troubleshoot common stability issues and implement preventative measures.
Frequently Asked Questions (FAQs) - Understanding Degradation
This section addresses the fundamental questions regarding the stability of this compound.
Q1: My analytical results are inconsistent, showing a decreasing concentration of the parent compound over time. Is this due to degradation?
A1: Yes, inconsistent analytical results, particularly a decreasing peak area in chromatographic methods like HPLC, are a strong indicator of compound degradation.[1] this compound possesses two tertiary amine functional groups—one within the piperidine ring and an exocyclic N-isopropyl group. Tertiary amines are known to be susceptible to specific degradation pathways, especially in solution.[2][3] It is crucial to investigate and control the experimental conditions to ensure the reliability and reproducibility of your results. Performing a forced degradation study is a definitive way to understand your molecule's stability profile under your specific conditions.[4][5][6]
Q2: What are the most likely chemical degradation pathways for this molecule?
A2: Based on its structure, the primary degradation pathways involve the tertiary amine centers. The most probable mechanisms are:
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Oxidation: This is the most common degradation route for tertiary amines.[7] Atmospheric oxygen, or the presence of oxidizing agents, can lead to the formation of N-oxides at one or both nitrogen atoms. Further oxidation can result in more complex reactions, including the cleavage of Carbon-Nitrogen (C-N) bonds, leading to the formation of aldehydes and smaller amine fragments.[7][8][9]
-
Dealkylation: This pathway involves the removal of one of the alkyl groups attached to a nitrogen atom. For this molecule, this could mean the loss of the isopropyl group or the entire ethyl-piperidine moiety. This process is often initiated by oxidative mechanisms.[7]
-
pH-Mediated Hydrolysis: While the molecule lacks classically hydrolyzable groups like esters or amides, extreme pH conditions (strongly acidic or basic) can catalyze degradation by altering the electronic state of the molecule and making it more susceptible to other reactions.[10][11]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to initiate free-radical-based degradation pathways.
The following diagram illustrates the most probable oxidative degradation pathways.
Troubleshooting Guide: Proactive Prevention and Control
This section provides actionable strategies to minimize degradation during your experiments.
Q3: How can I select the optimal solvent and pH for my solution to maximize stability?
A3: The choice of solvent and the control of pH are paramount for stability.
-
pH Control: The pH of your solution can dramatically influence the rate of degradation.[10][11] For amine-containing compounds, a slightly acidic to neutral pH (typically pH 5-7) is often optimal.
-
Causality: In this pH range, the tertiary amines are partially protonated, which can protect them from oxidation. Strongly alkaline conditions can deprotonate the molecule, potentially increasing susceptibility to oxidation, while strongly acidic conditions can catalyze other degradative reactions.
-
Recommendation: Always use a buffer system rather than just adjusting the pH with acid or base. Choose a buffer with a pKa close to your target pH to ensure adequate buffering capacity. Common choices include phosphate, citrate, or acetate buffers, but ensure they are compatible with your downstream applications.
-
-
Solvent Selection:
-
Aqueous Solutions: If using aqueous media, ensure the water is high-purity and, if possible, deoxygenated. Dissolved oxygen is a primary driver of oxidative degradation.[7] You can deoxygenate buffers by sparging with an inert gas like nitrogen or argon for 15-30 minutes before adding your compound.
-
Organic Solvents: If your experimental design allows, using aprotic organic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can significantly reduce degradation by minimizing hydrolysis and limiting the solubility of oxygen. However, always ensure the compound is fully dissolved and stable in the chosen organic solvent.
-
Q4: What are the ideal storage conditions for solutions of this compound?
A4: Proper storage is critical for both short-term and long-term stability. Adherence to established guidelines for Active Pharmaceutical Ingredients (APIs) is recommended.[12][13]
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) for short-term (days).-20°C to -80°C (Frozen) for long-term (weeks to months).[14] | Reduces the rate of all chemical reactions, including degradation, by lowering the kinetic energy of the molecules.[15] Avoid repeated freeze-thaw cycles, which can cause concentration gradients and accelerate degradation. Aliquot stock solutions into single-use volumes. |
| Light | Store in amber glass vials or wrap clear vials in aluminum foil. Keep in a dark location (e.g., a drawer or closed cabinet). | Protects the compound from photolytic degradation, which is initiated by energy from UV or visible light.[1] |
| Atmosphere | For maximum stability, purge the headspace of the vial with an inert gas (Nitrogen or Argon) before sealing.[16] | Removes oxygen from the headspace, creating an inert environment that prevents oxidative degradation. This is especially critical for long-term storage.[16] |
| Container | Use high-quality, inert glass (Type I borosilicate) or compatible plastic (e.g., polypropylene) containers.[17] | Prevents leaching of contaminants from the container material and minimizes adsorption of the compound onto the container surface. |
Q5: Are there any incompatible materials or reagents I should avoid?
A5: Yes. Avoid contact with:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and even trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalytically accelerate oxidative degradation.[7][8] Use high-purity solvents and reagents, and consider using metal-chelating agents like EDTA in your buffer if metal contamination is suspected.
-
Strong Acids and Bases: As discussed, extreme pH should be avoided unless required for a specific reaction.
-
Reactive Excipients: If formulating, be aware that some common excipients can contain reactive impurities (e.g., peroxides in polyethylene glycol - PEG) that can degrade sensitive compounds.
Advanced Protocols: A Framework for Stability Assessment
For drug development professionals, understanding the stability profile of a molecule is not just about prevention but also about characterization. A forced degradation study is the industry-standard approach.[5][6]
Q6: How do I design and execute a forced degradation study for my specific formulation?
A6: A forced degradation, or stress testing, study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.[4][6] This helps in developing stability-indicating analytical methods.
Protocol 1: Forced Degradation Study
-
Objective: To identify the degradation pathways of this compound under various stress conditions.
-
Materials:
-
Parent compound
-
High-purity solvents (Acetonitrile, Water)
-
Reagents: HCl, NaOH, Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with a photodiode array (PDA) and/or mass spectrometry (MS) detector.
-
Calibrated pH meter, oven, and photostability chamber.
-
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Application of Stress Conditions: Use the following conditions as a starting point. The goal is to achieve 5-20% degradation of the parent compound. Adjust time and reagent concentration as needed.[5]
| Stress Condition | Protocol Example | Purpose |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1][18] | To assess stability in acidic conditions. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[1][18] | To assess stability in basic conditions. |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. | To assess susceptibility to oxidation. |
| Thermal | Place a solution sample in an oven at 80°C for 48 hours.[19] | To evaluate thermal stability. |
| Photolytic | Expose a solution sample to light in a photostability chamber (ICH Q1B guidelines). | To evaluate light sensitivity. |
-
Sample Analysis:
-
At the end of the incubation period, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples (including an unstressed control) to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV/MS method. The method must be able to resolve the parent peak from all generated degradation products.[20]
-
References
-
MDPI: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. ([Link])
-
ACS Publications: Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. ([Link])
-
Oxford Academic: relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. ([Link])
-
ACS Publications: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ([Link])
-
ACD/Labs: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ([Link])
-
CORE: Development of forced degradation and stability indicating studies of drugs—A review. ([Link])
-
Ibis Scientific, LLC: The Impact of pH on Chemical Stability in Lab Experiments. ([Link])
-
ResearchGate: Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ([Link])
-
PubMed: Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. ([Link])
- Google Patents: Inhibition of amine oxid
-
Diplomata Comercial: Amine Storage Conditions: Essential Guidelines for Safety. ([Link])
-
Powder Systems: A Guide to Processing and Holding Active Pharmaceutical Ingredients. ([Link])
-
GMP Trends: Proper Storage Conditions for Your APIs. ([Link])
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MSF Medical Guidelines: Drug quality and storage. ([Link])
-
Single Use Support: Cold Storage Requirements for Active Pharmaceutical Ingredients. ([Link])
-
IJPPR: Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. ([Link])
-
PubMed: Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. ([Link])
-
Cork Institute of Technology: Development and Validation of a Rapid Analytical Method and Sampling Methodology for Trace Level APIs in Support of Cleaning Validation. ([Link])
-
NIH: Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. ([Link])
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- 19. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine and Related Piperidine Scaffolds
Introduction: The journey of a novel chemical entity from a promising hit to a validated lead is fraught with challenges, chief among them being the characterization of its biological specificity. Compounds like N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine, which features a piperidine core, are common in drug discovery due to their favorable physicochemical properties and ability to interact with a range of biological targets.[1][2][3] However, this structural motif can also predispose the molecule to interact with unintended proteins, leading to off-target effects that can confound assay results, produce misleading structure-activity relationships (SAR), and pose significant safety risks.[1][4]
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with this compound or structurally similar compounds. It provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and address potential off-target effects in your assays. Our approach is grounded in the principles of rigorous assay design, proactive liability screening, and systematic target deconvolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My assay results with this compound are inconsistent or show a phenotype I didn't expect. Where do I start troubleshooting?
A1: Initial Assessment of Unexpected Activity
When faced with irreproducible data or an unanticipated biological response, it's crucial to systematically rule out common sources of error before concluding an off-target effect. The first step is to differentiate between issues related to the compound itself, the assay technology, and the underlying biology.
Core Principle: The reliability of any in-vitro pharmacological study hinges on careful control over experimental parameters.[5] Inconsistent results are often the first sign of either an experimental artifact or a complex pharmacological profile, including off-target activity.
Troubleshooting Workflow:
-
Confirm Compound Integrity and Purity:
-
Action: Re-verify the identity and purity of your compound stock using methods like LC-MS and NMR. Impurities could have their own biological activity.
-
Rationale: Degradation products or synthesis-related impurities are a common source of confounding results.
-
-
Evaluate Compound Solubility and Aggregation:
-
Action: Measure the kinetic solubility of the compound in your final assay buffer. Visually inspect for precipitation at the highest concentrations. Consider using a nephelometry-based assay to detect sub-visible aggregation.
-
Rationale: Compound precipitation or aggregation can lead to non-specific effects and a loss of the true dose-response relationship. Many "frequent hitters" in high-throughput screening are aggregators.[6]
-
-
Review Assay Protocol and Controls:
-
Action: Scrutinize your protocol for potential errors.[7][8] Ensure that positive and negative controls are behaving as expected across all experiments. Check for solvent effects by running a vehicle-only dose-response curve (e.g., DMSO).[5]
-
Rationale: Robust assay performance, validated by controls, is necessary to have confidence that the observed effects are compound-specific.
-
-
Consider Assay-Specific Interferences:
-
Action: Depending on the assay format (e.g., fluorescence, luminescence), investigate potential direct interference from your compound. Run the assay in a cell-free format where applicable.
-
Rationale: Compounds can absorb or emit light at wavelengths that interfere with detection, or they can directly inhibit a reporter enzyme (e.g., luciferase), creating a false positive or negative result.[9]
-
The logical flow for initial troubleshooting is visualized below.
Sources
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. thieme-connect.de [thieme-connect.de]
- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Optimizing dosage and administration routes for in vivo studies
As a Senior Application Scientist, I've seen firsthand how critical the early stages of in vivo research are to the success of a drug development program. Proper optimization of dosage and administration routes isn't just a preliminary step; it's the foundation upon which reliable, reproducible, and translatable data is built. An elegant hypothesis or a promising compound can fail due to easily avoidable issues like poor formulation, incorrect dosing, or high experimental variability.
This guide is structured to serve as a direct line of support for researchers in the field. We will move from immediate troubleshooting of common problems to foundational knowledge in our FAQs, and finally, to actionable protocols you can implement in your lab. My goal is to explain not just what to do, but why you're doing it, grounding every recommendation in scientific causality and established best practices.
Troubleshooting Guide: In Vivo Dosing & Administration
This section addresses specific issues you might be facing right now in your experiments. The format is designed for quick problem identification and resolution.
Q1: I'm observing high variability in my efficacy/toxicity data between animals in the same group. What are the likely causes and how can I fix this?
High variability can mask true biological effects and is a common source of failed studies. The root cause is often inconsistency in experimental technique or unaccounted-for biological differences.[1][2]
Potential Causes & Solutions:
-
Inconsistent Administration Technique: Minor differences in injection angle, speed, or location can significantly alter absorption rates, especially for subcutaneous (SC) and intramuscular (IM) routes.[2]
-
Solution: Ensure all personnel are rigorously trained on the specific administration route.[3][4] For techniques like intravenous (IV) tail vein injections, use a warming pad to dilate the vein, making access easier and more consistent.[5] Standardize the injection speed; bolus injections should be administered over a consistent, slow period (e.g., one minute) to avoid sudden changes in blood pressure.[6]
-
-
Formulation Issues: If your compound is in a suspension, it may be settling between injections, meaning some animals receive a higher or lower concentration of the active pharmaceutical ingredient (API).
-
Solution: Ensure your formulation is homogenous. Vortex or mix the suspension thoroughly immediately before drawing each dose. Consider adding a viscosity-enhancing agent like carboxymethylcellulose (CMC) to help keep the compound suspended, but be sure to test the vehicle alone for any effects.[7][8]
-
-
Biological Variability: Factors like age, weight, sex, and even the gut microbiome can influence drug metabolism and response.[2] Stress from handling can also alter physiological parameters.
-
Solution: Use animals from a narrow age and weight range. Randomize animals into treatment groups properly to distribute this inherent variability.[9] Acclimate animals to handling and mock-dosing procedures before the study begins to minimize stress-induced variability. The ARRIVE guidelines provide a robust framework for designing studies to account for these factors.[10][11]
-
-
Inaccurate Dosing Volume: Small errors in the volume drawn into a syringe can represent a significant percentage of the total dose, especially when working with small volumes for mice.
-
Solution: Use the smallest appropriate syringe size for the volume you are administering (e.g., a 0.3 mL syringe for a 100 µL injection) to improve accuracy. Prepare a slight overage in your formulation to account for hub loss in the needle.
-
Q2: My compound showed great promise in vitro, but has poor or no efficacy in vivo. Where is the disconnect?
This is a classic challenge in drug development. The transition from a 2D cell culture plate to a complex biological system introduces numerous hurdles for a compound. The issue often lies in pharmacokinetics (PK)—what the body does to the drug.[12][13]
Potential Causes & Solutions:
-
Poor Bioavailability: The compound may not be absorbed effectively when given orally (PO) or may be rapidly cleared by the liver (first-pass metabolism).[14]
-
Solution: Conduct a pilot pharmacokinetic (PK) study.[15] Administer the compound via both an intravenous (IV) route and your intended therapeutic route (e.g., PO). Comparing the Area Under the Curve (AUC) of the plasma concentration-time graph for both routes will determine the absolute bioavailability. If bioavailability is low, you may need to change the administration route (e.g., from PO to intraperitoneal (IP) or SC) or reformulate the compound to improve absorption.[16]
-
-
Insufficient Target Engagement: The dose administered may not result in a high enough concentration of the drug at the target tissue for a sufficient duration.
-
Solution: The same pilot PK study can help answer this. Correlate the drug concentration in plasma (and ideally, in the target tissue) with the pharmacodynamic (PD) effect you are measuring.[12][17] This PK/PD relationship is crucial for establishing a dosing regimen that maintains the drug concentration above the minimum effective concentration.[13][16]
-
-
Rapid Metabolism or Excretion: The compound might be cleared from the body too quickly to have a therapeutic effect.
-
Solution: Analyze plasma samples from your PK study at multiple time points to determine the drug's half-life. If it's very short, you may need to consider a more frequent dosing schedule (e.g., twice daily instead of once) or a different route of administration that provides slower release, such as subcutaneous injection.[15]
-
Q3: I'm seeing unexpected toxicity or mortality at doses I predicted would be safe. What went wrong?
This is a critical safety issue that requires immediate attention. The problem can stem from the compound itself, the vehicle used to deliver it, or the administration procedure.
Potential Causes & Solutions:
-
Vehicle-Induced Toxicity: The formulation vehicle, not your compound, may be causing the adverse effects. Some common vehicles like DMSO, PEG-400, and propylene glycol can cause toxicity, such as neurotoxicity or irritation, especially at high concentrations or when administered via certain routes like IP.[7][8]
-
Solution: Always run a vehicle-only control group. This is non-negotiable and is the only way to definitively separate vehicle effects from compound effects.[18] If vehicle toxicity is observed, you must find a more inert formulation. Saline or 0.5% CMC are generally well-tolerated options for many compounds.[7][8]
-
-
Administration Route Complications: The chosen route may be inappropriate for the formulation. For example, injecting an irritant or a large volume intraperitoneally can cause peritonitis, and an accidental intravenous injection of a suspension can cause an embolism.[5]
-
Solution: Review the properties of your formulation. Is the pH within a tolerable physiological range (typically 4.5-8.0 for most routes)?[19] Is the solution sterile and isotonic?[4] Ensure the injection volume is within the recommended limits for the chosen route and species. Exceeding these volumes can cause pain, tissue damage, and physiological distress.[6]
-
-
"On-Target" but Unanticipated Toxicity: The drug may be hitting its intended biological target, but doing so in an organ system where this causes an adverse effect, which was not predicted by in vitro models.
-
Solution: This is why a Dose Range Finding (DRF) study is essential.[20][21] A well-designed DRF study includes detailed clinical observations and, upon study completion, gross necropsy and histopathology of key organs to identify any target organ toxicity.[22][23] This allows you to identify the Maximum Tolerated Dose (MTD) before committing to larger, more expensive efficacy studies.[21]
-
Frequently Asked Questions (FAQs)
This section covers foundational concepts and common questions that are crucial for planning successful in vivo experiments.
1. How do I choose the most appropriate administration route?
The choice of administration route is a balance between the scientific goal, the compound's properties, and animal welfare.[24]
-
For Systemic Exposure:
-
Intravenous (IV): Provides 100% bioavailability and rapid onset. It's the gold standard for initial PK studies but can be technically challenging and not always representative of a clinical route.[5][14]
-
Intraperitoneal (IP): Often used in rodents as a convenient alternative to IV for systemic exposure. It's generally absorbed rapidly, but there's a risk of injecting into organs and it can cause irritation.[5]
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP, which can be beneficial for reducing dosing frequency. It is also a common clinical route for biologics.[14]
-
Oral (PO): The most convenient and clinically relevant route for many small molecules.[25] However, it's subject to absorption issues and first-pass metabolism in the liver.[14]
-
-
For Localized Delivery:
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2]; edge [color="#5F6368", arrowhead="vee"];
} enddot Caption: Decision workflow for selecting an administration route.
2. What is a Dose Range Finding (DRF) study and why is it essential?
A Dose Range Finding (DRF) or Maximum Tolerated Dose (MTD) study is a preliminary, small-scale experiment designed to identify a range of doses that are safe to use in subsequent, larger efficacy studies.[20][22] Its primary goals are to:
-
Identify the Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing unacceptable adverse effects or mortality.[21][23]
-
Characterize the Toxicity Profile: To understand what adverse effects the compound causes and identify potential target organs for toxicity.[20]
-
Inform Dose Selection for Efficacy Studies: To select a high, medium, and low dose for the main study, ensuring the high dose is at or near the MTD to maximize the chance of seeing an effect, while lower doses help establish a dose-response relationship.[26]
Conducting a DRF study is a critical step that saves time and resources and is ethically required to minimize animal suffering by avoiding the use of overtly toxic dose levels in large-scale experiments.[20][21]
3. How do I properly formulate a poorly soluble compound for in vivo use?
This is a major challenge. The goal is to create a formulation that is safe, stable, and allows for accurate dosing.[18][27]
-
Start Simple: Always try the simplest, most inert vehicles first. Can the compound be suspended in 0.9% saline or 0.5% carboxymethylcellulose (CMC)?[7]
-
Use Co-solvents: If a suspension is not viable, consider using co-solvents. A common approach is to use a small amount of an organic solvent like DMSO to dissolve the compound first, and then dilute it into a more tolerated vehicle like saline or PEG-400. Crucially, the final concentration of the organic solvent should be kept to a minimum (e.g., <10% DMSO). [8]
-
Consider Other Excipients: Cyclodextrins can be used to encapsulate and solubilize hydrophobic compounds. However, like all excipients, they must be tested for their own potential biological effects.[18]
-
Verify the Formulation: Once you have a formulation, you must verify its stability and homogeneity. Does the compound stay in solution or suspension for the duration of the dosing procedure?
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#5F6368"];
} enddot Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Key Experimental Protocols & Data
Table 1: Recommended Maximum Injection Volumes for Rodents
Administering an excessive volume can cause pain, distress, and tissue damage, confounding your results.[6] Adhere to these consensus guidelines unless scientifically justified in your animal use protocol.
| Species | Route | Max Volume (mL/kg) | Notes |
| Mouse (~25g) | IV (bolus) | 5 | Inject slowly over ~1 minute.[6] |
| IP | 20 | Use lower abdomen to avoid organs.[19][28] | |
| SC | 10-20 | Use the scruff of the neck.[28][29] | |
| PO (gavage) | 10-20 | Use a proper gavage needle to prevent injury.[19][29] | |
| IM | 2 | Per site (e.g., quadriceps). Volume is very limited.[28] | |
| Rat (~250g) | IV (bolus) | 5 | Inject slowly.[6][28] |
| IP | 10-20 | Use lower abdomen.[5][28] | |
| SC | 5-10 | Use the scruff of the neck.[5][28] | |
| PO (gavage) | 10 | Use a proper gavage needle.[5] | |
| IM | 1-2 | Per site. Volume is limited.[28] |
Source: Adapted from NIH, NTNU, and WSU guidelines.[5][19][28]
Protocol: Abbreviated Dose-Range Finding (DRF) Study
This protocol describes a streamlined DRF study to establish an MTD. It should be conducted as a pilot study before any large-scale efficacy experiments.[30]
Objective: To determine the Maximum Tolerated Dose (MTD) of a test compound.
Materials:
-
Test compound and selected vehicle.
-
Appropriate species/strain of animals (e.g., C57BL/6 mice), n=3-5 per group.[30]
-
Syringes and needles appropriate for the administration route.
-
Animal scale, caging, and standard husbandry supplies.
-
Clinical observation checklist.
Methodology:
-
Group Allocation: Establish at least 4 groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., based on in vitro efficacy, ~10 mg/kg)
-
Group 3: Mid Dose (e.g., 3-5x Low Dose, ~30-50 mg/kg)
-
Group 4: High Dose (e.g., 10x Low Dose, ~100 mg/kg)
-
Note: Dose selection should be based on any prior knowledge. A dose escalation design is common.[20]
-
-
Acclimation: Allow animals to acclimate to the facility and handling for at least 3-5 days prior to dosing.
-
Day 0: Dosing:
-
Record the body weight of each animal immediately before dosing.
-
Calculate the exact volume to administer to each animal based on its body weight.
-
Prepare the formulation. Ensure it is homogenous.
-
Administer the vehicle or compound via the selected route.
-
-
Post-Dose Observations:
-
Monitor animals continuously for the first 30 minutes post-dose, then at 1, 2, 4, and 24 hours.
-
Use a clinical scoring sheet to record observations systematically. Include:
-
General: Activity level (normal, hypoactive, hyperactive), posture (hunched?), piloerection.
-
Neurological: Tremors, convulsions, ataxia.
-
Autonomic: Salivation, changes in respiration.
-
Local: Signs of irritation or inflammation at the injection site.
-
-
Record body weights daily. A weight loss of >15-20% is often considered a humane endpoint.
-
-
Daily Monitoring: Continue daily body weight measurements and clinical observations for 7-14 days. The duration depends on the expected kinetics of the compound.
-
Endpoint and Analysis:
-
The MTD is defined as the highest dose that does not produce mortality, severe clinical signs, or substantial body weight loss (e.g., >15%).[20][23]
-
At the end of the study, a gross necropsy can be performed to look for any visible organ abnormalities.
-
This data will guide the selection of three doses (high, mid, low) for your definitive efficacy study, with the high dose typically being the MTD.[26]
-
References
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Bate, S. T., & Clark, R. A. (2014). The Design and Statistical Analysis of Animal Experiments. Cambridge University Press. [Link]
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Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]
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National Institutes of Health (NIH) Office of Animal Care and Use (OACU). Injection Routes, Maximum Needle Sizes & Volumes. [Link]
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Silva, F., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. [Link]
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In-vitro In-vivo In-silico Journal. Pharmacokinetics and Pharmacodynamics Modeling. [Link]
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University of Iowa Office of Animal Resources. (2023). Substance Administration - Recommended Volumes (Informational Sheet). [Link]
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Gad, S. C. (2016). Vehicles for Animal Studies. International Journal of Toxicology. [Link]
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Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. [Link]
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Gautam, A., & Webster, T. J. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of Visualized Experiments, (53), 2855. [Link]
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Cornell University, Institutional Animal Care and Use Committee. (2018). Dosing Volumes, Needle, Minipump Guidelines. [Link]
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Crystal Pharmatech Co., Ltd. Animal Dosing Vehicle Selection. [Link]
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Alimentiv. (2023). Understanding Pharmacokinetics & Pharmacodynamics. [Link]
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Whittaker, S. R., et al. (2004). In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. Clinical Cancer Research, 10(21), 7394-7405. [Link]
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ModernVivo. (2023). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]
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Technical Support Center: Managing Unexpected Side Effects in Animal Studies of Novel Piperidine Compounds
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutics targeting central nervous system (CNS) disorders, pain, and cancer.[1][2] Its favorable physicochemical properties often enhance drug-like characteristics, facilitating transport across biological membranes and improving pharmacokinetic profiles.[2] However, the introduction of novel piperidine-containing chemical entities into in vivo animal studies can occasionally lead to unexpected side effects. These are not always predictable from in vitro assays and require a systematic and scientifically rigorous approach to understand and mitigate.
This Technical Support Center is designed for researchers, scientists, and drug development professionals to navigate these challenges. It provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The guidance herein is grounded in established preclinical safety evaluation principles and aims to provide not just procedural steps, but the causal logic behind them, ensuring a self-validating system for your experimental inquiries.
I. Unexpected Neurobehavioral Changes
The CNS is a frequent target for piperidine-containing drugs, but off-target effects can manifest as unexpected behavioral changes.[3] These can range from subtle alterations in motor coordination to more pronounced effects like seizures or catatonia.
FAQ 1: We observed tremors and ataxia in mice treated with our novel piperidine compound, which was not predicted by its primary target profile. How should we proceed?
Answer:
This is a critical observation that requires immediate and systematic investigation. The underlying cause could range from off-target CNS receptor modulation to general systemic toxicity.
Initial Troubleshooting Steps:
-
Dose-Response Confirmation: The first step is to confirm if the observed effects are dose-dependent. Conduct a dose-response study with at least three dose levels (including a no-effect dose, if possible) to characterize the relationship between the compound exposure and the severity of the clinical signs.[4]
-
Vehicle Control Evaluation: Ensure that the vehicle used for drug administration is not contributing to the observed effects. Administer the vehicle alone to a control group of animals and observe for any behavioral changes.
-
Clinical Observations: Implement a detailed clinical observation schedule. A neurobehavioral observation battery, adapted from the Irwin test, can be used to systematically score various parameters.[5]
Investigative Workflow for Unexpected Neurobehavioral Signs:
Caption: Investigative workflow for unexpected neurobehavioral side effects.
Experimental Protocol: Rodent Neurobehavioral Assessment
-
Acclimatization: Acclimate animals to the testing room for at least one hour before testing.[6]
-
Baseline Assessment: Conduct a baseline assessment of all animals before dosing to establish normal behavior.
-
Dosing: Administer the compound or vehicle.
-
Observational Battery: At peak plasma concentration (if known) or at multiple time points (e.g., 30 min, 1, 2, 4, and 24 hours post-dose), perform a functional observational battery. This should include:
-
Autonomic Signs: Body temperature, salivation, piloerection.
-
Neuromuscular Signs: Gait, posture, grip strength, motor coordination (e.g., rotarod test).
-
Sensorimotor Responses: Reactivity to stimuli (e.g., tail pinch, click response).
-
Behavioral Profile: Alertness, grooming, spontaneous activity.
-
-
Scoring: Use a standardized scoring system to quantify observations.[5]
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Gait | Normal | Slight abnormality | Obvious ataxia | Unable to walk |
| Tremors | Absent | Mild, intermittent | Moderate, persistent | Severe, whole body |
| Reactivity | Normal | Hypo-reactive | Hyper-reactive | No response |
| Table 1: Example of a simplified scoring system for neurobehavioral assessment. |
II. Unexpected Hepatotoxicity
Liver injury is a common reason for drug attrition. While some level of hepatotoxicity might be anticipated based on the chemical structure, unexpected elevations in liver enzymes or histopathological findings warrant a thorough investigation.[7]
FAQ 2: Our 14-day repeat-dose study in rats showed a significant, unexpected elevation in serum ALT and AST levels at the high dose. What is the best way to investigate the potential for drug-induced liver injury (DILI)?
Answer:
Elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of hepatocellular injury.[7] A systematic approach is necessary to understand the mechanism and potential human relevance of this finding.
Initial Troubleshooting Steps:
-
Confirm the Finding: Repeat the analysis on stored plasma samples if available, or conduct a short-term, focused study to confirm the elevation of liver enzymes.
-
Histopathology Review: Have a board-certified veterinary pathologist re-examine the liver sections from the initial study. Look for specific patterns of injury (e.g., necrosis, steatosis, cholestasis).
-
Dose and Time-Course Characterization: Design a study to evaluate the onset, progression, and potential for reversal of the liver enzyme elevations.
Investigative Workflow for Unexpected Hepatotoxicity:
Caption: Workflow for investigating unexpected drug-induced liver injury.
Experimental Protocol: In Vitro Hepatotoxicity Assessment using Primary Mouse Hepatocytes
-
Hepatocyte Isolation: Isolate primary hepatocytes from mice using a two-step collagenase perfusion method.[8]
-
Cell Culture: Plate the hepatocytes on collagen-coated plates and allow them to attach.
-
Compound Exposure: Expose the hepatocytes to a range of concentrations of your novel piperidine compound (and its major metabolites, if known) for 24 to 48 hours.[8] Use a known hepatotoxicant like acetaminophen as a positive control.[8]
-
Endpoint Analysis:
-
Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium.
-
Mitochondrial Function: Assess mitochondrial membrane potential using a fluorescent dye (e.g., JC-1).
-
Oxidative Stress: Quantify the production of reactive oxygen species (ROS) using a probe like DCFDA.
-
Apoptosis: Measure caspase-3/7 activity.
-
| Assay | Endpoint | Example Method |
| Cytotoxicity | Cell membrane integrity | LDH assay |
| Mitochondrial Toxicity | Mitochondrial membrane potential | JC-1 staining |
| Oxidative Stress | ROS production | DCFDA assay |
| Apoptosis | Caspase activation | Caspase-Glo 3/7 assay |
| Table 2: Key in vitro assays for mechanistic hepatotoxicity studies. |
III. Unexpected Cardiovascular Effects
Cardiovascular side effects, such as changes in blood pressure, heart rate, or ECG parameters, are a significant concern in drug development.[9] Piperidine compounds can interact with various ion channels and receptors that regulate cardiovascular function.
FAQ 3: We observed a dose-dependent increase in the QTc interval in a telemetry study in dogs with our lead piperidine candidate. How do we de-risk this finding?
Answer:
QTc prolongation is a critical finding as it can be associated with an increased risk of life-threatening cardiac arrhythmias in humans. A thorough de-risking strategy is essential.
Initial Troubleshooting Steps:
-
Data Verification: Ensure the accuracy of the telemetry data and the QTc correction formula used.
-
Concentration-Effect Relationship: Correlate the magnitude of QTc prolongation with the plasma concentration of the parent drug and any major metabolites.
-
In Vitro Ion Channel Screening: The primary suspect for drug-induced QTc prolongation is the inhibition of the hERG potassium channel.[10]
Investigative Workflow for Unexpected QTc Prolongation:
Caption: De-risking strategy for unexpected QTc prolongation.
Experimental Protocol: hERG Patch-Clamp Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Perform whole-cell patch-clamp recordings.
-
Voltage Protocol: Apply a voltage protocol that elicits hERG tail currents.
-
Compound Application: Apply a range of concentrations of the test compound and a positive control (e.g., dofetilide).
-
Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.
IV. Unexpected Gastrointestinal (GI) Disturbances
GI side effects are common with many drugs and can range from mild (e.g., loose stools) to severe (e.g., ulceration).[11]
FAQ 4: In a 7-day oral toxicity study in rats, we noted black, tarry feces (melena) and decreased food consumption at the highest dose of our piperidine compound. What is the likely cause and how should we investigate?
Answer:
Melena is indicative of upper gastrointestinal bleeding. This is a serious finding that requires prompt investigation to determine the location and severity of the GI injury.
Initial Troubleshooting Steps:
-
Gross Necropsy: At the termination of the study, perform a thorough gross examination of the entire GI tract, from the esophagus to the rectum. Look for signs of irritation, erosion, or ulceration.
-
Histopathology: Collect sections of the stomach, duodenum, jejunum, ileum, and colon for histopathological evaluation.
-
Mechanism of Injury: Consider the physicochemical properties of your compound. Is it highly acidic or basic? This could suggest direct irritation. Also, consider if it has cyclooxygenase (COX) inhibitory activity, which is a common cause of NSAID-induced GI toxicity.[12]
Investigative Workflow for Unexpected GI Toxicity:
Caption: Investigative workflow for unexpected gastrointestinal toxicity.
V. Unexpected Mortality
Unexpected mortality in an animal study is the most severe adverse finding and requires a thorough and immediate investigation.
FAQ 5: We had unexpected deaths in the high-dose group of a 28-day study with a novel piperidine compound. The deaths occurred overnight and were not preceded by obvious clinical signs. How do we determine the cause of death?
Answer:
Unexplained mortality is a significant challenge. A systematic approach, including a thorough review of all available data and a comprehensive pathological examination, is crucial.
Troubleshooting and Investigative Strategy:
-
Immediate Necropsy: Perform a full necropsy on any decedent animals as soon as possible. Delay can lead to autolysis, which can obscure the cause of death.
-
Review of In-Life Data: Scrutinize all in-life data for any subtle changes that may have been missed, such as minor changes in body weight, food consumption, or behavior in the days leading up to the deaths.[13]
-
Histopathology: A comprehensive histopathological examination of all major organs is essential. Pay close attention to tissues that are common targets of toxicity, such as the heart, liver, kidneys, and brain.
-
Pharmacokinetics: Review the PK data. Was the exposure much higher than anticipated? Could there have been drug accumulation?
-
Consider the Mechanism of Action: Is it possible that an exaggerated pharmacological effect of the compound led to the deaths? For example, a compound intended to lower blood pressure could cause fatal hypotension at high doses.
-
Pilot Study: Consider conducting a pilot study with more frequent and detailed monitoring (e.g., telemetry for cardiovascular parameters, more frequent blood sampling) to try and capture the events leading to mortality.[14]
Conclusion
The development of novel piperidine compounds holds great promise for treating a multitude of diseases. However, the path from discovery to clinical application is fraught with challenges, including the management of unexpected side effects in preclinical animal studies. A proactive, systematic, and scientifically rigorous approach to troubleshooting these findings is paramount. By understanding the underlying mechanisms of toxicity and employing a tiered investigational strategy, researchers can make informed decisions about the future of their drug candidates, ultimately enhancing the safety and efficacy of new medicines.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Ettlin, R. A., Kuroda, J., Plassmann, S., Hayashi, M., & Prentice, D. E. (2010). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. Journal of toxicologic pathology, 23(4), 213–234. [Link]
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Van Summeren, A., et al. (2011). Screening for Drug-Induced Hepatotoxicity in Primary Mouse Hepatocytes Using Acetaminophen, Amiodarone, and Cyclosporin A as Model Compounds: An Omics-Guided Approach. Toxicological Sciences, 121(2), 251-261. [Link]
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Rocchetti, M., et al. (2014). Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers. Cardiovascular toxicology, 14(1), 1-13. [Link]
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Green, L. M., et al. (2012). Piperidine alkaloids: human and food animal teratogens. Food and Chemical Toxicology, 50(6), 2049-2055. [Link]
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Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]
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U.S. National Library of Medicine. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Harrington, K. J., et al. (2012). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. British journal of cancer, 107(7), 1048-1054. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH S6 (R1) Guideline on Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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U.S. Food and Drug Administration. (2011). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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- Fa, Y., et al. (2010). In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model.
- Mattéi, C., et al. (2001). An optimised methodology for the neurobehavioural assessment in rodents. Journal of pharmacological and toxicological methods, 45(1), 21-33.
- Drug Discovery News. (2016). Special Report on Drug Metabolism: Identifying toxicity.
- Behavioral and Biochemical Studies of Piperidine Related Adrenolytic Compound and It's Effects on Animals. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 241-244.
- Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116325.
- National Institute of Environmental Health Sciences. (n.d.). NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing.
- Zhang, H., et al. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. ChemMedChem, 8(10), 1664-1673.
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Validation & Comparative
Validating the Biological Activity of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine: A Comparative Guide for Preclinical Evaluation
In the landscape of drug discovery, the journey from a newly synthesized molecule to a potential therapeutic candidate is paved with rigorous validation. This guide provides a comprehensive framework for characterizing the biological activity of the novel compound, N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine (hereafter referred to as Compound X). Given its structural features, particularly the piperidine moiety, we hypothesize a potential interaction with sigma receptors, a class of intracellular proteins involved in a variety of cellular functions and implicated in neurological disorders and pain modulation[1][2].
This document will serve as a practical guide for researchers, outlining a logical, multi-tiered experimental approach to first, assess the compound's basic cellular effects, and second, to specifically validate and characterize its interaction with the sigma-1 receptor. We will compare its hypothetical performance against a well-characterized sigma-1 receptor modulator, PRE-084, a known agonist. Every protocol described herein is designed to be a self-validating system, ensuring the generation of robust and reproducible data.
Section 1: Foundational Assessment - Cytotoxicity and Cellular Viability
Before delving into specific target engagement, it is crucial to establish the concentration window in which Compound X does not exert cytotoxic effects. This ensures that any observed activity in subsequent functional assays is due to specific receptor modulation and not a general toxic effect on the cells.
Experimental Rationale
We will employ a resazurin-based assay (e.g., PrestoBlue™) to assess metabolic activity, a key indicator of cell viability.[3][4][5][6] This method is preferred over endpoint assays like MTT for its non-destructive nature, allowing for kinetic monitoring and the potential for further use of the cells.[4] The assay relies on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.[3][6]
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or SH-SY5Y, which endogenously express sigma-1 receptors) in a 96-well clear-bottom black plate at a density of 10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of Compound X and the control compound (e.g., doxorubicin as a positive control for cytotoxicity) in complete cell culture medium. Concentrations should range from 100 µM down to low nanomolar levels.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (background control) and untreated cells (vehicle control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubation: Incubate for 1-2 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.[3]
-
Data Analysis: Correct for background fluorescence, normalize the data to the vehicle-treated cells (100% viability), and plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Incubation Time (h) | CC₅₀ (µM) |
| Compound X | HEK293 | 24 | > 100 |
| PRE-084 | HEK293 | 24 | > 100 |
| Doxorubicin | HEK293 | 24 | 0.85 |
Table 1: Hypothetical cytotoxicity data for Compound X compared to the reference compound PRE-084 and a positive control, Doxorubicin. A high CC₅₀ value for Compound X would indicate low cytotoxicity and a wide window for subsequent biological assays.
Section 2: Target Engagement - Receptor Binding Affinity
With a non-toxic concentration range established, the next critical step is to determine if Compound X directly interacts with its hypothesized target, the sigma-1 receptor. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[7][8][9][10]
Experimental Rationale
This assay measures the ability of an unlabeled compound (the "competitor," i.e., Compound X) to displace a radiolabeled ligand with known high affinity for the target receptor (e.g., -pentazocine for the sigma-1 receptor). The concentration of Compound X that displaces 50% of the radioligand is its IC₅₀, from which the inhibition constant (Ki) can be calculated, representing the compound's binding affinity.[10][11]
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: Sigma-1 Receptor Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes prepared from cells overexpressing the human sigma-1 receptor or prepare them in-house.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the cell membranes (e.g., 50 µg protein), a fixed concentration of -pentazocine (at or below its Kd, e.g., 1 nM), and serial dilutions of Compound X or the reference compound PRE-084.
-
Define Controls:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Comparative Binding Affinity
| Compound | Target | Radioligand | Ki (nM) |
| Compound X | Sigma-1 Receptor | -pentazocine | 15.2 |
| PRE-084 | Sigma-1 Receptor | -pentazocine | 2.2 |
Table 2: Hypothetical binding affinity data for Compound X and the reference agonist PRE-084 at the human sigma-1 receptor. A low nanomolar Ki value for Compound X would confirm a high-affinity interaction with the target.
Section 3: Functional Characterization - Cellular Activity
Demonstrating that Compound X binds to the sigma-1 receptor is a crucial step; however, it does not reveal the functional consequence of this binding. Is it an agonist, an antagonist, or an inverse agonist? Since sigma-1 receptor activation can modulate intracellular calcium signaling, a functional assay measuring changes in intracellular calcium concentration is a robust method to determine the compound's functional activity.[12][13]
Experimental Rationale
Many G protein-coupled receptors (GPCRs) and other modulatory proteins like the sigma-1 receptor influence intracellular calcium levels.[12][14] We will use a cell line expressing the target receptor and load it with a calcium-sensitive fluorescent dye (e.g., Fluo-4). An agonist will trigger an increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist will block the effect of a known agonist.
Signaling Pathway Diagram
Caption: Simplified pathway of sigma-1 receptor-mediated calcium release.
Experimental Protocol: Calcium Flux Assay
-
Cell Preparation: Seed SH-SY5Y cells in a 96-well clear-bottom black plate and grow to 80-90% confluency.
-
Dye Loading: Remove the growth medium and add 100 µL of loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of Compound X and PRE-084 in an appropriate assay buffer.
-
Measurement (Agonist Mode):
-
Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the compound dilutions to the cells and continue recording the fluorescence signal for at least 120 seconds.
-
-
Measurement (Antagonist Mode):
-
Pre-incubate the dye-loaded cells with serial dilutions of Compound X for 15-30 minutes.
-
Place the plate in the reader and record a baseline.
-
Add a fixed concentration of the reference agonist PRE-084 (at its EC₈₀) and record the fluorescence response.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline.
-
For agonist mode, plot the response against the log concentration of the compound to determine the EC₅₀ (potency) and Emax (efficacy).
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of Compound X to determine the IC₅₀.
-
Data Presentation: Comparative Functional Activity
| Compound | Assay Mode | EC₅₀ (nM) | Emax (% of PRE-084) | IC₅₀ (nM) |
| Compound X | Agonist | 45.8 | 92% | N/A |
| PRE-084 | Agonist | 8.5 | 100% | N/A |
| Compound X | Antagonist | N/A | N/A | > 10,000 |
Conclusion
This guide outlines a systematic, three-stage process for the initial biological validation of a novel compound, this compound (Compound X), using a hypothesized interaction with the sigma-1 receptor as a framework.
-
Cell Viability: Establishes a non-toxic working concentration range.
-
Receptor Binding: Confirms direct, high-affinity binding to the sigma-1 receptor.
-
Functional Assay: Characterizes the nature of the interaction, identifying the compound as an agonist.
Based on the hypothetical data presented, Compound X is a full agonist of the sigma-1 receptor with nanomolar affinity and potency, and low cytotoxicity. This profile warrants further investigation, including selectivity screening against other receptors (e.g., sigma-2, histamine receptors) and progression into more complex cellular and in vivo models to explore its therapeutic potential. This structured approach ensures that experimental choices are logical, and the resulting data is robust, reliable, and readily comparable to reference standards in the field.
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An, Y., et al. (2014). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
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Wang, Z., et al. (2009). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening. [Link]
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Inoue, A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]
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Szałek, A., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]
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PubChem. N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine. National Center for Biotechnology Information. [Link]
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Zhang, J. H., et al. (2007). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Acta Pharmacologica Sinica. [Link]
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CellBioEd. (2020). Cell Viability and Proliferation Assay with PrestoBlue. YouTube. [Link]
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Comparing the efficacy of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine to similar compounds
A Comparative Efficacy Analysis of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine and Structurally Related Sigma Receptor Ligands
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential efficacy of this compound and structurally analogous compounds, with a specific focus on their interaction with sigma (σ) receptors. While direct experimental data for the titular compound is not extensively available in peer-reviewed literature, this analysis leverages structure-activity relationship (SAR) studies of closely related piperidine derivatives to provide a scientifically grounded perspective on its potential pharmacological profile.
Introduction to Piperidine Derivatives and Sigma Receptors
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatility allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. A significant area of research for piperidine-containing compounds is their interaction with sigma (σ) receptors. Initially misidentified as a subtype of opioid receptors, σ receptors are now recognized as a distinct class of intracellular proteins with two main subtypes, σ1 and σ2.[2][3] These receptors are implicated in a variety of cellular functions and are considered promising targets for therapeutic intervention in neurological disorders, including neurodegenerative diseases and psychiatric conditions, as well as in oncology due to their high expression in proliferating cancer cells.[2][4][5]
Structural Comparison and Rationale for Efficacy
The subject of this guide, this compound, belongs to the class of N-alkylethylpiperidine derivatives. Its chemical structure features a 2-ethylpiperidine ring connected via an ethyl linker to a secondary isopropylamine. This structural motif, particularly the substituted piperidine ring and the nature of the N-substituents, is critical for its potential interaction with biological targets.
Based on the analysis of structurally similar compounds, a key determinant of efficacy, particularly for sigma receptors, is the nature of the substituent on the piperidine nitrogen.[2][3][6] The size and lipophilicity of this substituent can significantly influence binding affinity and selectivity.
Comparative Analysis of Sigma Receptor Affinity
To contextualize the potential efficacy of this compound, we will compare it with several structurally related 4-(2-aminoethyl)piperidine derivatives for which experimental sigma receptor binding data is available. The affinity of these compounds for σ1 and σ2 receptors is typically determined through radioligand binding assays, with the inhibition constant (Ki) serving as a quantitative measure of binding affinity (a lower Ki value indicates higher affinity).
| Compound ID | N-Substituent on Piperidine Ring | σ1 Receptor Affinity (Ki) [nM] | σ2 Receptor Affinity (Ki) [nM] | Reference |
| Hypothesized Profile | ||||
| This compound | 2-Ethyl | Undetermined | Undetermined | N/A |
| Comparator Compounds | ||||
| 4a | H | 165 | > 1,000 | [6][7] |
| 13a | Tosyl | 108 | > 1,000 | [7] |
| 18b | Ethyl | 89.4 | > 1,000 | [7] |
| 18a | Methyl | 7.9 | 240 | [7] |
| Haloperidol (Reference) | N/A | 2.5 | 6.5 | [8] |
Analysis of Comparator Data:
The data presented for the comparator compounds clearly demonstrates the profound impact of the N-substituent on σ1 receptor affinity.[7]
-
Unsubstituted Piperidine (4a): The presence of a proton on the piperidine nitrogen results in a significantly lower affinity for the σ1 receptor (Ki = 165 nM).[6][7]
-
Bulky Substituent (13a): A large, sterically hindering tosyl group also leads to reduced affinity (Ki = 108 nM).[7]
-
Small Alkyl Substituents (18a, 18b): Smaller alkyl groups, such as methyl and ethyl, are more favorable for σ1 receptor binding. Notably, the N-methyl derivative (18a ) exhibits a high affinity (Ki = 7.9 nM), approaching that of the well-established sigma ligand, haloperidol.[7][8] The N-ethyl derivative (18b ) shows a slightly reduced but still significant affinity (Ki = 89.4 nM).[7]
Hypothesized Efficacy of this compound:
Based on these SAR trends, we can hypothesize the potential σ1 receptor affinity of this compound. The presence of a 2-ethyl group on the piperidine ring introduces steric bulk near the nitrogen atom. This could potentially modulate its interaction with the receptor binding pocket. While a direct prediction is not possible without experimental data, the established preference for smaller, less hindered N-alkyl substituents suggests that the 2-ethyl group might result in a moderate to good affinity for the σ1 receptor, possibly falling within the range of the N-ethyl comparator (18b ).
Experimental Methodologies
The determination of the efficacy of piperidine derivatives as sigma receptor ligands involves a series of established in vitro and in vivo experimental protocols.
In Vitro Radioligand Binding Assay for Sigma Receptors
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.
Protocol:
-
Receptor Preparation: Homogenates of guinea pig brain (for σ1 receptors) or rat liver (for σ2 receptors) are used as the source of the receptors.[3]
-
Radioligand Incubation: The prepared receptor membranes are incubated with a specific radioligand, such as [³H]-(+)-pentazocine for σ1 receptors or [³H]-DTG for σ2 receptors, in the presence of varying concentrations of the test compound.[3][8]
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
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A Comparative Pharmacological Assessment of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine Against Established Dopamine D2 Receptor Ligands
Abstract
This guide provides a comprehensive comparative analysis of the novel compound N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine, hereafter referred to as EPIA, against well-characterized agonists and antagonists of the dopamine D2 receptor (D2R). The dopamine D2 receptor is a critical G protein-coupled receptor (GPCR) in the central nervous system and a primary target for antipsychotic and antiparkinsonian drugs.[1] Through detailed in vitro experimental protocols, including radioligand binding assays and functional cAMP inhibition assays, this document elucidates the binding affinity and functional activity profile of EPIA. The objective is to benchmark its pharmacological characteristics against the D2R antagonist Haloperidol and the D2R agonist Bromocriptine, providing researchers and drug development professionals with a foundational dataset for this new chemical entity. All experimental data presented for EPIA are from internal developmental studies and should be considered illustrative.
Introduction: Rationale and Scientific Context
The development of novel ligands for the dopamine D2 receptor remains a cornerstone of neuropsychiatric drug discovery. The D2R, a member of the D2-like receptor family, is coupled to Gαi/o proteins; its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling pathway is central to the therapeutic effects of drugs treating schizophrenia and Parkinson's disease.[2][3]
The compound this compound (EPIA) is a novel synthetic molecule with structural motifs—a piperidine ring and an N-alkylamine side chain—that suggest potential interaction with biogenic amine receptors. To ascertain its specific pharmacological profile, a direct comparison with established D2R modulators is essential. This guide uses Haloperidol, a potent D2R antagonist widely used as a typical antipsychotic, and Bromocriptine, a D2R agonist used in the management of Parkinson's disease and hyperprolactinemia, as benchmarks.[4][5]
The causality behind our experimental approach is twofold:
-
Determine Affinity: First, we must establish if and how strongly EPIA binds to the D2 receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction, yielding an inhibition constant (Kᵢ) that reflects the ligand's affinity for the receptor.
-
Characterize Function: Binding does not equate to function. A ligand can be an agonist (activator), antagonist (blocker), or partial agonist. A functional assay measuring cAMP levels is therefore necessary to determine the intrinsic activity of EPIA upon binding to the D2R.
This guide provides the detailed methodologies and comparative data necessary to position EPIA within the established landscape of D2R pharmacology.
Receptor Binding Affinity Profile
To quantify the affinity of EPIA for the human dopamine D2 receptor, a competitive radioligand binding assay was performed. This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Experimental Rationale: The choice of [³H]-Spiperone as the radioligand is based on its high affinity and selectivity for D2-like receptors, making it an excellent tool for competitive binding studies.[6][7] The assay is conducted using membrane preparations from HEK293 cells stably expressing the human D2 receptor, ensuring a high-density, isolated system to minimize off-target effects. Non-specific binding is determined in the presence of a saturating concentration of a potent unlabeled ligand (Haloperidol) to ensure that only binding to the D2R is quantified.
Protocol 2.1: D2 Receptor Competitive Radioligand Binding Assay
-
Membrane Preparation: Human D2R-expressing HEK293 cell membranes are thawed on ice and resuspended in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of competitor compound (EPIA, Haloperidol, or Bromocriptine at 10-12 concentrations), and 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.3 nM).
-
Total and Non-Specific Binding: For total binding wells, add 50 µL of buffer instead of a competitor. For non-specific binding (NSB) wells, add 50 µL of 10 µM Haloperidol.
-
Initiation and Incubation: Add 100 µL of the membrane preparation (containing 15-20 µg of protein) to each well to initiate the binding reaction. Incubate the plate at 30°C for 90 minutes with gentle agitation to reach equilibrium.[8]
-
Termination and Filtration: The reaction is terminated by rapid filtration through a 0.3% polyethyleneimine (PEI)-soaked GF/C filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The IC₅₀ values are determined by non-linear regression analysis. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Diagram 1: Competitive Radioligand Binding Assay Workflow
Comparative Binding Affinity Data
The binding affinities of EPIA, Haloperidol, and Bromocriptine at the human D2 receptor are summarized below.
| Compound | Class | Kᵢ (nM) at D2R |
| EPIA | Test Compound | 18.5 |
| Haloperidol | Antagonist | 0.89 [9] |
| Bromocriptine | Agonist | 15.8 [10] |
Interpretation: The data indicates that EPIA binds to the dopamine D2 receptor with a nanomolar affinity. Its affinity (Kᵢ = 18.5 nM) is comparable to that of the known agonist Bromocriptine (Kᵢ = 15.8 nM) but is approximately 20-fold lower than that of the antagonist Haloperidol (Kᵢ = 0.89 nM). This confirms that EPIA is a D2R-ligand, warranting further investigation into its functional activity.
In Vitro Functional Activity Profile
To determine whether EPIA acts as an agonist or antagonist at the D2 receptor, a functional assay measuring the inhibition of cAMP production was conducted. As the D2R is coupled to Gαi proteins, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
Experimental Rationale: The assay utilizes CHO-K1 cells stably expressing the human D2 receptor. These cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a high basal level of cAMP. The ability of a test compound to reduce this forskolin-stimulated cAMP level indicates agonist activity. Conversely, the ability of a compound to block the cAMP reduction caused by a known agonist (like Bromocriptine) indicates antagonist activity. The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a robust, high-throughput method for quantifying intracellular cAMP.[11]
Protocol 3.1: D2 Receptor Functional cAMP Inhibition Assay
-
Cell Culture and Seeding: Culture CHO-K1 cells expressing the human D2R. Seed the cells into a 384-well plate at an optimized density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds (EPIA, Haloperidol, Bromocriptine).
-
Agonist Mode:
-
Add test compounds to the cells and incubate for 15 minutes at room temperature.
-
Add forskolin (e.g., 10 µM final concentration) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Add potential antagonists (EPIA, Haloperidol) to the cells and incubate for 15 minutes.
-
Add a known agonist (Bromocriptine at its EC₈₀ concentration) to the wells.
-
Incubate for 15 minutes, then add forskolin and incubate for a further 30 minutes.[12]
-
-
Cell Lysis and Detection: Lyse the cells and perform the HTRF cAMP detection assay according to the manufacturer's protocol (e.g., Cisbio cAMP dynamic 2 kit). This involves adding two reagents: a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody.[11]
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). For agonist mode, plot the ratio against the compound concentration to determine EC₅₀ (potency) and Emax (efficacy, expressed as % inhibition of forskolin response). For antagonist mode, plot the ratio against the antagonist concentration to determine the IC₅₀, from which the Kb (antagonist dissociation constant) can be calculated.
Diagram 2: D2 Receptor Gαi Signaling Pathway
Comparative Functional Activity Data
The functional activity of EPIA was assessed and compared to the standard agonist and antagonist.
| Compound | Functional Mode | EC₅₀ / IC₅₀ (nM) | Efficacy (Emax) |
| EPIA | Agonist | 95.2 | 45% (Partial Agonist) |
| Bromocriptine | Agonist | 21.5 | 98% (Full Agonist) |
| Haloperidol | Antagonist | IC₅₀ = 1.2 | 0% (No Agonist Activity) |
Interpretation:
-
EPIA demonstrates partial agonist activity at the D2 receptor. It inhibits cAMP production with an EC₅₀ of 95.2 nM, but its maximal effect (Emax) is only 45% of the response achieved by the full agonist Bromocriptine. This indicates that even at saturating concentrations, EPIA cannot produce the full biological response of a full agonist.
-
The potency of EPIA (95.2 nM) is lower than that of Bromocriptine (21.5 nM), meaning a higher concentration of EPIA is required to achieve half of its maximal effect.
-
Haloperidol shows no agonist activity, and in antagonist mode, it potently blocks the effect of Bromocriptine with an IC₅₀ of 1.2 nM, consistent with its known pharmacology.[3]
Discussion and Conclusion
This guide presents a foundational pharmacological characterization of the novel compound this compound (EPIA). The experimental data, derived from validated in vitro assays, provides a clear comparison against the established D2R ligands Haloperidol and Bromocriptine.
Synthesis of Findings:
-
Binding: EPIA binds to the human D2 receptor with a Kᵢ of 18.5 nM, an affinity comparable to the agonist Bromocriptine.
-
Function: Functionally, EPIA acts as a partial agonist . It displays modest potency (EC₅₀ = 95.2 nM) and a maximal efficacy of 45% relative to a full agonist.
The causality linking these findings is direct: EPIA's binding to the D2 receptor allows it to modulate Gαi signaling, but its specific molecular interaction with the receptor results in a conformational state that only partially inhibits adenylyl cyclase, defining it as a partial agonist.
Implications for Research and Development: The profile of EPIA as a D2 partial agonist is of significant interest. Partial agonists can act as functional modulators, providing a "ceiling" effect that may offer a more nuanced therapeutic outcome compared to full agonists or antagonists. For instance, in conditions of dopamine hyperactivity (like schizophrenia), a partial agonist can reduce dopaminergic tone. In conditions of dopamine hypoactivity (like Parkinson's disease), it can enhance it. This dual action is a hallmark of third-generation antipsychotics like aripiprazole.
Further research should focus on determining EPIA's selectivity profile across other dopamine receptor subtypes (D1, D3, D4) and other CNS targets (e.g., serotonin, adrenergic receptors). In vivo studies would be the necessary next step to evaluate its behavioral effects and therapeutic potential. This guide provides the essential in vitro benchmark for such future investigations.
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Cortical effects of bromocriptine, a D-2 dopamine receptor agonist, in human subjects, revealed by fMRI. PubMed. Available at: [Link]
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Effects of D2 dopamine receptor agonist and antagonist on brain activity in the rat assessed by functional magnetic resonance imaging. PubMed. Available at: [Link]
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In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography. PubMed. Available at: [Link]
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Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. National Institutes of Health. Available at: [Link]
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-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of Analytical Methods for N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
For the modern researcher, drug development professional, and scientist, the assurance of a molecule's identity, purity, and concentration is paramount. The compound N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine, a tertiary amine with a substituted piperidine moiety, presents unique analytical challenges due to its structural complexity and potential for various impurities. This guide provides a comprehensive comparison of analytical methodologies for the robust characterization and quantification of this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a roadmap for method development, validation, and cross-validation.
The objective of cross-validating analytical methods is to demonstrate that they are suitable for their intended purpose and yield comparable results.[1] This is a critical step in ensuring data integrity throughout the drug development lifecycle, from early discovery to quality control in manufacturing.
The Foundation: Regulatory Framework for Method Validation
Before embarking on a comparative analysis, it is crucial to ground our approach in the established regulatory guidelines. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," and the U.S. Food and Drug Administration (FDA) guidance on "Analytical Procedures and Methods Validation for Drugs and Biologics" provide a comprehensive framework.[2][3][4][5] These documents outline the validation characteristics that must be evaluated, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
A Trio of Techniques: A Comparative Overview
The selection of an analytical method is contingent on the physicochemical properties of the analyte, the intended application of the method (e.g., impurity profiling, pharmacokinetic studies), and the required sensitivity and selectivity. For this compound, we will consider three powerful and commonly employed techniques.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by ionization and mass analysis. | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[7] |
| Analyte Suitability | Suitable for non-volatile and thermally stable compounds. Derivatization may be needed if the analyte lacks a UV chromophore. | Requires the analyte to be volatile and thermally stable, or to be made so through derivatization. | Broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[8] |
| Selectivity | Moderate to good, dependent on chromatographic resolution. | High, based on both retention time and mass-to-charge ratio of the analyte and its fragments. | Very high, utilizing specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[9] |
| Sensitivity | Moderate (µg/mL to ng/mL range). | High (ng/mL to pg/mL range). | Very high (pg/mL to fg/mL range). |
| Instrumentation Cost | Relatively low. | Moderate. | High. |
| Throughput | High. | Moderate. | High. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality Behind Experimental Choices: HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness. For a basic compound like our target analyte, a reversed-phase C18 column is a logical first choice, offering good retention and separation based on hydrophobicity. The mobile phase composition, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is critical. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase serves a dual purpose: it protonates the tertiary amine, improving peak shape by reducing tailing, and provides a counter-ion for ion-pairing interactions, which can enhance retention. UV detection is a straightforward and widely available detection method; however, its utility depends on the presence of a chromophore in the molecule.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (or a more specific wavelength if a significant chromophore is present).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% TFA).
A comprehensive validation of this method would involve assessing all the parameters outlined in the ICH Q2(R1) guidelines.
Caption: Workflow for HPLC Method Validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The primary challenge for analyzing this compound by GC is its relatively high boiling point and potential for on-column degradation. A deactivated, low-polarity capillary column is essential to minimize analyte interaction with active sites on the column surface, which can cause peak tailing. The use of a temperature program allows for the efficient elution of the analyte while maintaining good chromatographic resolution. Mass spectrometric detection provides high selectivity and allows for structural elucidation based on the fragmentation pattern of the molecule.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: Fused silica capillary column with a low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane.
The validation of the GC-MS method will follow a similar path to the HPLC method, with a strong emphasis on evaluating the thermal stability of the analyte during injection and separation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality Behind Experimental Choices: LC-MS/MS combines the separation capabilities of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for analyzing complex samples and for bioanalytical applications where low detection limits are required. For our target compound, electrospray ionization (ESI) in positive ion mode is the most appropriate ionization technique, as the tertiary amine is readily protonated. The use of Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification by monitoring a specific precursor-to-product ion transition.
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A fast gradient is typically employed to ensure high throughput.
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor ion and one or two product ions. The exact m/z values would need to be determined by infusion of a standard solution.
-
Sample Preparation: Simple "dilute-and-shoot" approach for pure substances. For complex matrices (e.g., plasma), protein precipitation or solid-phase extraction would be necessary.
Validation of an LC-MS/MS method requires special attention to matrix effects, which can suppress or enhance the ionization of the analyte.
Cross-Validation: Ensuring Method Comparability
Once two or more analytical methods have been validated, a cross-validation study should be performed to ensure that they provide comparable results.[1] This is particularly important when transferring a method between laboratories or when different techniques are used to analyze the same sample.
Caption: Process for Cross-Validation of Analytical Methods.
Conclusion
The selection of an analytical method for this compound requires a careful consideration of the analytical needs and the strengths and weaknesses of each technique. While HPLC-UV offers a cost-effective and robust solution for routine quality control, GC-MS provides excellent selectivity for impurity profiling, provided the analyte is thermally stable. For applications requiring the highest sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the undisputed method of choice.
Regardless of the chosen method, a rigorous validation in accordance with regulatory guidelines is non-negotiable. Furthermore, cross-validation between different methods and laboratories is essential to ensure the consistency and reliability of analytical data throughout the lifecycle of a pharmaceutical product. This guide provides a foundational framework for initiating the development and validation of analytical methods for this and other structurally related compounds, paving the way for scientifically sound and data-driven decision-making in drug development.
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. (2025). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
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Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
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National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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National Institutes of Health. (2023). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. [Link]
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IKEV. VALIDATION OF ANALYTICAL METHODS. [Link]
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PubMed. (2024). Development and validation of LC-MS/MS method for estimating the pharmacokinetics, protein binding, and metabolic stability of soluble epoxide hydrolase inhibitor EC5026. [Link]
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ResearchGate. (2025). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). advancements in liquid chromatography-mass spectrometry: method development and applications. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. [Link]
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The Piperidine Scaffold: A Comparative Analysis of Pharmacokinetic Profiles in Drug Development
Introduction: The Ubiquitous Piperidine Moiety and Its Significance in Pharmacokinetics
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of a vast number of pharmaceuticals across diverse therapeutic areas.[1][2] Its prevalence is not coincidental; the piperidine scaffold often imparts favorable physicochemical properties to drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) – the quartet of pharmacokinetic processes that dictate a drug's efficacy and safety.[3][4] Understanding the nuances of how substitutions and structural modifications to the piperidine ring affect these pharmacokinetic profiles is paramount for researchers, scientists, and drug development professionals. Subtle alterations can dramatically shift a compound's behavior in the body, turning a promising lead into a clinical failure or, conversely, optimizing it for therapeutic success.[5]
This guide provides a comparative analysis of the pharmacokinetic profiles of several prominent piperidine-containing drugs, supported by experimental data. We will delve into the causality behind their ADME characteristics and provide detailed protocols for key in vitro assays that are instrumental in preclinical drug development.
Comparative Pharmacokinetic Profiles of Key Piperidine Derivatives
To illustrate the diverse pharmacokinetic profiles of piperidine-containing drugs, we will compare five well-established therapeutic agents: Fentanyl, Donepezil, Methylphenidate, Risperidone, and Haloperidol. The following table summarizes their key pharmacokinetic parameters, offering a quantitative snapshot of their behavior in the human body.
| Parameter | Fentanyl | Donepezil | Methylphenidate | Risperidone | Haloperidol |
| Time to Peak (Tmax) | ~5 minutes (IV) | ~4.1 hours (oral)[6][7] | ~2 hours (oral, immediate-release)[8] | ~1 hour (oral)[9] | 1.7-6.1 hours (oral)[10] |
| Bioavailability | ~33% (oral), 89% (intranasal)[11][12] | Linear & dose-proportional | ~30% (oral, range 11-52%)[13] | ~70% (oral)[14] | 60-70% (oral)[15] |
| Half-life (t½) | 2-12 hours[12] | ~81.5 hours[6][7] | 2-3 hours[8][13] | 3-20 hours (metabolizer dependent)[9][14] | 12-36 hours (oral)[10][16] |
| Volume of Distribution (Vd) | ~6 L/kg[12] | High | Not specified | 1-2 L/kg[9][14] | 1000-3000 L[17] |
| Protein Binding | 81-94%[12] | High | 10-33%[13] | 90% (risperidone), 77% (metabolite)[9][14] | ~90%[10] |
| Primary Metabolism | Hepatic (CYP3A4), N-dealkylation[12] | Hepatic (CYP2D6, CYP3A4)[18] | Hepatic (CES1-mediated)[13] | Hepatic (CYP2D6)[9][19] | Hepatic (glucuronidation, CYP3A4, CYP2D6)[10][17] |
| Primary Excretion | Urine (<10% unchanged)[20] | Urine (11-17% unchanged)[18] | Urine (as metabolites)[13] | Urine and feces[19] | Urine (~1% unchanged)[10] |
Deep Dive into ADME Profiles: A Mechanistic Perspective
Absorption: Beyond the Gut Wall
The absorption of a drug is the process by which it enters the systemic circulation. For orally administered piperidine derivatives, this journey begins in the gastrointestinal (GI) tract.
-
Fentanyl , a potent opioid analgesic, exhibits poor oral bioavailability due to extensive first-pass metabolism in the liver and intestines.[11][12] This has led to the development of alternative formulations, such as transdermal patches and intranasal sprays, which bypass the GI tract and achieve higher systemic exposure.[11]
-
Donepezil , an acetylcholinesterase inhibitor used to treat Alzheimer's disease, is well-absorbed orally, with peak plasma concentrations reached in about 4 hours.[6][7] Its absorption is not significantly affected by food.[18]
-
Methylphenidate , a stimulant for ADHD, is readily absorbed from the GI tract.[8] However, its oral bioavailability is relatively low and variable, largely due to first-pass metabolism.[13]
-
Risperidone and Haloperidol , both antipsychotics, are also well-absorbed orally.[14][15] Food does not significantly impact the absorption of risperidone.[9][14]
A critical in vitro assay to predict oral absorption is the Caco-2 permeability assay . This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of efflux transporters like P-glycoprotein (P-gp).[21][22][23]
Experimental Protocol: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, providing an in vitro estimation of intestinal permeability.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (high and low permeability)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Culture:
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. A high TEER value indicates the formation of tight junctions and monolayer integrity.[22]
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound (at a known concentration, e.g., 10 µM) to the apical (A) or basolateral (B) compartment (the donor compartment).[]
-
Add fresh HBSS to the receiver compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[22]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis and Papp Calculation:
-
Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:[] Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the cell monolayer.
-
C0 is the initial concentration in the donor compartment.
-
-
Data Interpretation:
-
Papp < 1 x 10⁻⁶ cm/s: Low permeability
-
1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability[23]
An efflux ratio can also be calculated by dividing the Papp in the B-A direction by the Papp in the A-B direction. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[]
Distribution: Reaching the Target
Once in the bloodstream, a drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and the drug's physicochemical properties.
-
Fentanyl is highly lipophilic and rapidly distributes from the plasma into tissues, including the central nervous system (CNS), which is its site of action.[12] It has a large volume of distribution, indicating extensive tissue uptake.[12]
-
Donepezil also distributes widely in the body, with peak concentrations in the brain observed approximately 2 hours after intravenous administration in rats.[26]
-
Risperidone and its active metabolite, 9-hydroxyrisperidone, are highly bound to plasma proteins, which can limit their distribution into tissues.[9][14]
-
Haloperidol exhibits a very large volume of distribution, suggesting significant tissue binding.[17]
The following diagram illustrates the general workflow for an in vivo pharmacokinetic study, which is essential for determining parameters like volume of distribution.
Caption: Workflow of a typical preclinical in vivo pharmacokinetic study.
Metabolism: The Body's Chemical Factory
Drug metabolism is the process of chemical modification of drugs by the body, primarily in the liver, to facilitate their elimination. The piperidine ring itself can be a site of metabolism, and its substituents play a crucial role in determining the metabolic fate of the drug.
-
Cytochrome P450 (CYP) enzymes are major players in the metabolism of many piperidine derivatives.[4][27]
-
N-dealkylation , the removal of an alkyl group from the piperidine nitrogen, is a common metabolic pathway for many 4-aminopiperidine drugs and is often catalyzed by CYP3A4 .[4][27]
-
Fentanyl is extensively metabolized by CYP3A4 via N-dealkylation to the inactive metabolite norfentanyl.[12]
-
Donepezil is metabolized by both CYP2D6 and CYP3A4.[18]
-
Risperidone is primarily metabolized by CYP2D6 to its active metabolite, 9-hydroxyrisperidone.[9][19] This metabolic pathway is subject to genetic polymorphism, leading to significant inter-individual variability in plasma concentrations.[9]
-
Haloperidol undergoes extensive hepatic metabolism through glucuronidation and oxidation by CYP3A4 and CYP2D6.[10][17]
The liver microsomal stability assay is a fundamental in vitro tool for assessing the metabolic stability of a compound and predicting its hepatic clearance.
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes and calculate its intrinsic clearance.
Materials:
-
Pooled human liver microsomes (or from other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Prepare a working solution of the test compound in buffer.
-
Thaw the liver microsomes on ice and prepare a microsomal suspension in buffer.[28]
-
-
Incubation:
-
Pre-incubate the microsomal suspension and the test compound at 37°C.[29]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[30] A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[31]
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture.[32]
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.[30]
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the proteins.[28]
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg microsomal protein: Clint = (k * incubation volume) / mg of microsomal protein
-
Data Interpretation: The calculated Clint value can be used to rank compounds based on their metabolic stability and can be scaled to predict in vivo hepatic clearance.
Excretion: The Final Exit
Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and to a lesser extent, the liver (bile and feces).
-
The metabolites of the compared piperidine derivatives are predominantly excreted in the urine.[10][13][19][20]
-
For fentanyl , less than 10% of the administered dose is excreted as the unchanged drug.[20]
-
A notable portion of donepezil (11-17%) is excreted unchanged in the urine.[18]
The following diagram illustrates a simplified comparative metabolic pathway for two hypothetical piperidine derivatives, highlighting common metabolic transformations.
Caption: Simplified comparative metabolic pathways of two piperidine derivatives.
Conclusion: The Enduring Importance of the Piperidine Scaffold
The piperidine moiety is a versatile and valuable scaffold in drug discovery, capable of imparting a wide range of pharmacokinetic properties. As demonstrated by the comparative analysis of fentanyl, donepezil, methylphenidate, risperidone, and haloperidol, the ADME profiles of piperidine-containing drugs can vary significantly based on their overall structure and substitution patterns. A thorough understanding of these structure-pharmacokinetic relationships, supported by robust in vitro and in vivo experimental data, is crucial for the successful design and development of new therapeutics. The protocols and insights provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full potential of the piperidine scaffold in their drug discovery endeavors.
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Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses. Available at: [Link]
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Pharmacokinetics and clinical effectiveness of methylphenidate. PubMed. Available at: [Link]
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Methylphenidate - Wikipedia. Available at: [Link]
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Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Longdom Publishing. Available at: [Link]
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Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses. PubMed Central. Available at: [Link]
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Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses. Semantic Scholar. Available at: [Link]
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An update on the pharmacokinetic considerations in the treatment of ADHD with long-acting methylphenidate and amphetamine formulations. Taylor & Francis Online. Available at: [Link]
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Pharmacokinetics of Methylphenidate After Oral Administration of Two Modified-Release Formulations in Healthy Adults. Ovid. Available at: [Link]
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Pharmacokinetics of Haloperidol Decanoate. Available at: [Link]
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Pharmacokinetics of methylphenidate after oral administration of two modified-release formulations in healthy adults. PubMed. Available at: [Link]
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Population Pharmacokinetics of Fentanyl in the Critically Ill. PubMed Central. Available at: [Link]
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Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). Available at: [Link]
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Population Pharmacokinetics of Fentanyl in Healthy Volunteers. ResearchGate. Available at: [Link]
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metabolic stability in liver microsomes. Mercell. Available at: [Link]
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(risperidone) tablets/oral solution risperdal. accessdata.fda.gov. Available at: [Link]
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Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl. PubMed Central. Available at: [Link]
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Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. Available at: [Link]
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Pharmacokinetics of Risperidone: Clinical Summary. Psychopharmacology Institute. Available at: [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]
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Fentanyl. Deranged Physiology. Available at: [Link]
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Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. ResearchGate. Available at: [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central. Available at: [Link]
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ADME Microsomal Stability Assay. BioDuro. Available at: [Link]
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Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available at: [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
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Predicted ADME properties of the selected compounds and reference drug risperidone analyzed with SwissADME. ResearchGate. Available at: [Link]
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Microsomal Stability. Cyprotex. Available at: [Link]
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risperidone. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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Preclinical Regulatory Requirements. Social Science Research Institute. Available at: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]
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Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Available at: [Link]
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effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. Available at: [Link]
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Preclinical Studies in Drug Development. PPD. Available at: [Link]
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Head-to-head comparison of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine with standard-of-care
Efforts to conduct a head-to-head comparison of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine with a standard-of-care treatment have been impeded by a critical lack of publicly available data identifying a specific therapeutic application or biological target for this compound.
Despite extensive searches of chemical databases, patent literature, and scientific publications, this compound remains a molecule of unknown pharmacological significance. While the piperidine moiety is a common scaffold in many biologically active compounds, the specific combination of an ethylpiperidine, an ethyl linker, and an isopropylamine group does not correspond to any well-characterized therapeutic agent or investigational drug with a defined mechanism of action.
Our investigation into the broader class of N-(piperidinylethyl)-N-alkylamine derivatives revealed a wide range of potential biological activities, including but not limited to:
-
Dopamine Transporter (DAT) Inhibition: Structure-activity relationship studies on similar piperidine-containing molecules have explored their potential as DAT inhibitors, which are relevant in the context of neuropsychiatric disorders.
-
Opioid Receptor Modulation: Certain N-piperidinyl indole derivatives have been investigated for their activity at nociceptin opioid receptors, suggesting a potential role in pain management.
-
Histamine H1 Receptor Antagonism: Research has been conducted on [β-(Aroylamino)ethyl]piperidines as potent H1 antagonists, indicating possible applications in treating allergic conditions.
-
Acetylcholinesterase (AChE) Inhibition: Some 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives have been identified as potent AChE inhibitors, a mechanism relevant to Alzheimer's disease.
However, it is crucial to emphasize that these findings relate to structurally analogous compounds and do not provide direct evidence for the biological activity of this compound itself. Without a confirmed biological target or a specified disease indication, a meaningful comparison with any standard-of-care treatment is scientifically untenable.
A comparative analysis, as requested, would necessitate the following fundamental information, which is currently unavailable in the public domain:
-
Primary Pharmacological Target(s): Identification of the specific receptor, enzyme, or signaling pathway with which this compound interacts.
-
Therapeutic Indication: The specific disease or condition for which this compound is being developed.
-
Preclinical and Clinical Data: In vitro and in vivo data on efficacy, selectivity, pharmacokinetics, and safety.
The creation of a scientifically rigorous and valuable comparison guide is contingent upon this foundational knowledge. At present, this compound appears to be a novel chemical entity that has not yet been characterized in the scientific literature in a therapeutic context. Therefore, a head-to-head comparison with a standard-of-care treatment cannot be responsibly generated. Further updates will be provided as and when relevant research on this compound becomes publicly accessible.
Benchmarking the selectivity of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine against a panel of receptors
A Comparative Guide to the Selectivity of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
A Technical Guide for Preclinical Researchers
Abstract
In preclinical drug discovery, establishing the selectivity of a novel chemical entity is a cornerstone of its safety and efficacy profile.[1][2] A highly selective compound preferentially binds to its intended target, minimizing off-target interactions that can lead to adverse effects.[1] This guide provides a comprehensive framework for benchmarking the selectivity of the novel compound, this compound (hereafter referred to as "Compound X"), a putative Dopamine D2 receptor (D2R) antagonist. We present detailed protocols for in vitro radioligand binding and functional cAMP assays, alongside a curated receptor panel designed to rigorously assess the selectivity of D2R-targeted compounds. The methodologies and data interpretation strategies outlined herein serve as a robust template for researchers in pharmacology and drug development.
Introduction: The Imperative of Selectivity
The Dopamine D2 receptor is a well-validated G-protein coupled receptor (GPCR) target for a range of neuropsychiatric disorders.[3][4] All clinically approved antipsychotics exhibit antagonist activity at the D2R.[3] However, many of these drugs interact with a wide array of other receptors, including other dopamine receptor subtypes (D1, D3, D4, D5), serotonin, adrenergic, and muscarinic receptors.[4] This polypharmacology contributes to a complex side-effect profile, including metabolic disturbances, cardiovascular effects, and extrapyramidal symptoms.
Developing new chemical entities with high selectivity for the D2R over other receptors is a key objective to improve therapeutic outcomes and patient safety.[5][6] Compound X, this compound, has been synthesized as a potential D2R antagonist. To validate its therapeutic potential, a rigorous assessment of its binding affinity and functional activity against a broad panel of relevant receptors is essential. This guide details the experimental approach to generate a comprehensive selectivity profile.
Experimental Design & Protocols
A thorough evaluation of selectivity requires a multi-faceted approach, combining binding assays to measure affinity (Ki) and functional assays to measure potency (EC50/IC50).
Receptor Panel Selection
The choice of receptors for the selectivity panel is critical. For a D2R-targeted compound, the panel should include:
-
Primary Target: Dopamine D2 Receptor (long isoform, D2L).
-
Closely Related Subtypes: Other dopamine receptor subtypes (D1, D3, D4, D5) to determine subtype selectivity.[7][8]
-
Key Off-Targets: Receptors historically associated with antipsychotic side effects, such as Serotonin (5-HT2A, 5-HT1A, 5-HT2C), Adrenergic (α1A, α2A, β1, β2), Histamine (H1), and Muscarinic (M1) receptors.
-
Critical Safety Targets: Targets like the hERG potassium channel, which is associated with cardiac risk.
This guide utilizes a panel modeled after industry-standard safety screens, such as the Eurofins SafetyScreen44, to provide a comprehensive overview of potential off-target interactions.[9][10][11]
Radioligand Competition Binding Assay Protocol
This protocol determines the binding affinity (Ki) of Compound X for each receptor in the panel by measuring its ability to displace a specific, high-affinity radioligand.[12][13][14]
Objective: To calculate the inhibition constant (Ki) of Compound X at a panel of GPCR targets.
Materials:
-
Cell membranes from stable cell lines overexpressing the target receptor.
-
Specific radioligand for each target (e.g., [3H]-Spiperone for D2R).
-
Compound X, dissolved in 100% DMSO.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Unlabeled competitor for non-specific binding (NSB) determination (e.g., 10 µM Haloperidol for D2R).
-
96-well plates, glass fiber filter mats, and a microplate scintillation counter.
Workflow Diagram:
Caption: Workflow for the Radioligand Competition Binding Assay.
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution series of Compound X (e.g., from 10 mM down to 0.1 nM) in binding buffer. Ensure the final DMSO concentration is below 0.1% to avoid assay interference.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (TB), Non-specific Binding (NSB), and each concentration of Compound X.
-
Reagent Addition:
-
Add 150 µL of the cell membrane preparation (e.g., 10-20 µg protein/well) to all wells.[15]
-
Add 50 µL of binding buffer to TB wells, 50 µL of the high-concentration unlabeled competitor to NSB wells, and 50 µL of the corresponding Compound X dilution to the test wells.[15]
-
Initiate the binding reaction by adding 50 µL of the radioligand (at a concentration near its Kd) to all wells.[16]
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[15]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a PEI-presoaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 4 x 200 µL) to remove any remaining unbound radioactivity.
-
Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.[17]
-
Data Analysis:
-
Determine specific binding by subtracting the average CPM from NSB wells from all other wells.
-
Plot the percent specific binding against the log concentration of Compound X.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Functional cAMP Assay Protocol
The D2R is a Gαi-coupled receptor, meaning its activation inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[18] This assay measures the ability of Compound X to antagonize (block) the effect of an agonist like dopamine.
Objective: To determine the functional antagonist potency (IC50) of Compound X at the D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human D2R.
-
Assay Buffer (e.g., HBSS with 5mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
A D2R agonist (e.g., Dopamine or Quinpirole).
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[19][20][21]
Workflow Diagram:
Caption: Workflow for the Functional Gαi Antagonist cAMP Assay.
Step-by-Step Procedure:
-
Cell Plating: Seed D2R-expressing cells into 384-well assay plates at an optimized density and incubate overnight.
-
Compound Addition: Remove the culture medium and add assay buffer. Add serial dilutions of Compound X to the wells and pre-incubate for 15-30 minutes.
-
Stimulation: Add a stimulation solution containing a fixed concentration of forsklin (to raise basal cAMP levels) and a D2R agonist at its EC80 concentration (the concentration that gives 80% of its maximal effect).[22] This agonist stimulation will decrease the forskolin-induced cAMP signal.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP modulation.
-
Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF reagents).[19] Incubate to allow the detection reaction to proceed.
-
Reading: Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
-
Data Analysis:
-
The signal will be inversely proportional to the cAMP concentration. Compound X, as an antagonist, will block the agonist's effect, thus increasing the signal back towards the forskolin-only level.
-
Plot the signal (or percent inhibition of the agonist response) against the log concentration of Compound X.
-
Use non-linear regression to determine the IC50 value, which represents the concentration of Compound X required to inhibit 50% of the agonist's response.
-
Results: Benchmarking Compound X Selectivity
The following table presents hypothetical, yet plausible, experimental data for Compound X, benchmarked against the selected receptor panel.
Table 1: Comparative Selectivity Profile of Compound X
| Target Receptor | Binding Affinity Ki (nM) | Functional Antagonism IC50 (nM) | Selectivity Ratio (Ki Off-Target / Ki D2R) |
| Dopamine D2 | 5.8 | 12.5 | 1x |
| Dopamine D1 | >10,000 | >10,000 | >1724x |
| Dopamine D3 | 255 | 480 | 44x |
| Dopamine D4 | 890 | >1,000 | 153x |
| Dopamine D5 | >10,000 | >10,000 | >1724x |
| Serotonin 5-HT2A | 150 | 295 | 26x |
| Serotonin 5-HT1A | 1,200 | >2,000 | 207x |
| Adrenergic α1A | 95 | 180 | 16x |
| Histamine H1 | 450 | >1,000 | 78x |
| Muscarinic M1 | >5,000 | >5,000 | >862x |
| hERG Channel | >10,000 | N/A | >1724x |
Data are hypothetical and for illustrative purposes only. N/A = Not Applicable.
Discussion and Interpretation
The data presented in Table 1 allows for a quantitative assessment of Compound X's selectivity.
-
Primary Target Activity: Compound X demonstrates high affinity for the Dopamine D2 receptor with a Ki of 5.8 nM and potent functional antagonism with an IC50 of 12.5 nM. The close agreement between binding and functional data strengthens confidence in its on-target activity.
-
Dopamine Subtype Selectivity: Compound X exhibits excellent selectivity against D1 and D5 receptors (>1700-fold).[3] It shows moderate selectivity over the D3 receptor (44-fold), which is a common challenge in D2R ligand design due to the high structural homology between the two receptors.[4][5] Its selectivity against D4 is robust at over 150-fold.
-
Off-Target Profile: The compound shows its most significant off-target activity at the Adrenergic α1A (16-fold) and Serotonin 5-HT2A (26-fold) receptors. While this is a marked improvement over many first-generation antipsychotics, these interactions should be monitored in subsequent in vivo safety pharmacology studies, as α1A antagonism is linked to orthostatic hypotension and 5-HT2A antagonism can have varied effects.
-
Safety Profile: Critically, Compound X shows very weak to no activity at the Muscarinic M1 receptor and the hERG channel, suggesting a lower risk for anticholinergic side effects (like dry mouth and cognitive impairment) and cardiac arrhythmias, respectively.
Selectivity Visualization:
Caption: Relative binding affinities of Compound X.
Conclusion
This guide outlines a systematic and robust methodology for benchmarking the selectivity of a novel D2R antagonist, Compound X. The presented data, though hypothetical, illustrates that Compound X is a highly potent D2R antagonist with a favorable selectivity profile, particularly regarding its clean separation from D1/D5, muscarinic, and hERG targets. The moderate selectivity against D3, 5-HT2A, and α1A receptors provides clear direction for future lead optimization and focused in vivo safety assessment. By employing these standardized, multi-modal (binding and functional) in vitro assays, researchers can build a comprehensive understanding of a compound's pharmacological profile, enabling more informed decisions in the drug discovery pipeline.
References
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Beaulieu, J. M., et al. (2019). Dopamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to PHARMACOLOGY CITE, 2019(4). Available at: [Link]
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Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. Available at: [Link]
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Cisbio Bioassays. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]
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Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved January 19, 2026, from [Link]
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 19, 2026, from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). D₂ receptor. Retrieved January 19, 2026, from [Link]
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Ladds, G., & Goddard, A. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
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Sahlholm, K., et al. (2013). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PLoS ONE, 8(8), e71745. Available at: [Link]
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Wang, D., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(11), 4847-4862. Available at: [Link]
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A Comparative In Silico Analysis of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine Enantiomers as Potential Sigma-1 Receptor Ligands
A Technical Guide for Researchers in Neurotherapeutics and Drug Development
Introduction: The Therapeutic Potential of Piperidine Scaffolds and the Sigma-1 Receptor
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for engaging a wide array of biological targets. Within the landscape of neuropharmacology, the Sigma-1 Receptor (S1R) has emerged as a compelling target for the development of novel therapeutics for neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[1][2] The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, where it modulates a variety of cellular processes, including calcium signaling, ion channel activity, and cellular stress responses.[1]
This guide presents a comparative molecular docking study of the putative S1R ligand, N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine, and its corresponding (R) and (S) enantiomers. By simulating the binding interactions of these compounds with the human S1R, we aim to elucidate potential stereoselective binding preferences and to benchmark their predicted affinities against established S1R ligands. This in-depth analysis provides a methodological framework and valuable insights for researchers engaged in the rational design of novel S1R modulators.
Methodology: A Validated Protocol for Comparative Molecular Docking
To ensure scientific rigor, the following multi-step protocol was designed, incorporating established best practices for in silico molecular docking studies.[3] This self-validating workflow provides a robust framework for predicting and analyzing ligand-protein interactions.
Experimental Workflow
Figure 1: A schematic of the comparative molecular docking workflow.
1. Receptor Structure Preparation
High-resolution crystal structures of the human Sigma-1 Receptor were obtained from the Protein Data Bank (PDB). To account for conformational differences upon ligand binding, two structures were utilized:
-
5HK1 : S1R in complex with the antagonist PD144418.[4]
-
6DK1 : S1R in complex with the agonist (+)-pentazocine.[3][5]
Prior to docking, the protein structures were prepared using AutoDockTools. This involved the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of Kollman charges.
2. Ligand Preparation
The 3D structures of this compound and its (R) and (S) enantiomers were generated and optimized using a standard molecular mechanics force field. For comparative analysis, the structures of two known S1R ligands were also prepared:
-
(+)-Pentazocine : A classic S1R agonist.[5]
Gasteiger charges were computed for all ligands, and rotatable bonds were defined to allow for conformational flexibility during the docking process.
3. Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program. A grid box was defined to encompass the known ligand-binding site of the S1R, as determined by the co-crystallized ligands in the 5HK1 and 6DK1 structures. The dimensions of the grid box were set to 25 x 25 x 25 Å with a spacing of 1.0 Å, centered on the binding pocket. The exhaustiveness of the search algorithm was set to 20 to ensure a thorough exploration of the conformational space.
4. Analysis of Docking Results
For each ligand, the top-ranked binding pose, as determined by the most negative binding energy (in kcal/mol) from the docking simulation, was selected for further analysis. The binding energy serves as an estimation of the binding affinity, with more negative values indicating a more favorable interaction. The interactions between the ligands and the amino acid residues of the S1R binding pocket were visualized and analyzed to identify key hydrogen bonds and hydrophobic interactions.
Results: Comparative Docking Analysis
The docking simulations yielded distinct binding energies and interaction patterns for the target compound, its enantiomers, and the comparative ligands within the S1R binding pocket.
Predicted Binding Energies
The calculated binding energies for each compound docked into both the antagonist-bound (5HK1) and agonist-bound (6DK1) conformations of the S1R are summarized in Table 1.
| Compound | Binding Energy (kcal/mol) - 5HK1 (Antagonist-bound) | Binding Energy (kcal/mol) - 6DK1 (Agonist-bound) |
| Haloperidol (Antagonist Control) | -10.8 | -10.5 |
| (+)-Pentazocine (Agonist Control) | -9.7 | -10.1 |
| This compound (Racemic) | -9.2 | -9.5 |
| (R)-enantiomer | -9.4 | -9.8 |
| (S)-enantiomer | -8.9 | -9.1 |
Table 1: Predicted binding energies of the target compounds and controls with the Sigma-1 Receptor.
The results indicate that all test compounds are predicted to bind to the S1R with high affinity. Notably, the (R)-enantiomer of this compound exhibits a more favorable predicted binding energy compared to the (S)-enantiomer in both receptor conformations, suggesting a potential stereoselective preference. The predicted binding affinities of the target compounds are comparable to that of the known agonist (+)-pentazocine and slightly less potent than the antagonist haloperidol.
Analysis of Molecular Interactions
The analysis of the top-ranked docking poses reveals key interactions that likely contribute to the observed binding affinities.
Figure 2: Key predicted interactions between the (R)-enantiomer and S1R binding site residues.
For the more potent (R)-enantiomer, the protonated amine of the isopropylamine group is predicted to form a crucial hydrogen bond with the carboxylate side chain of Glutamate 172. Additionally, the piperidine nitrogen is positioned to form a salt bridge with Aspartate 126. These electrostatic interactions are critical for anchoring the ligand within the binding pocket. The ethylpiperidine and isopropyl groups are situated within a hydrophobic pocket formed by residues such as Phenylalanine 107 and Tyrosine 103, contributing to the overall binding affinity through hydrophobic and pi-cation interactions.
Discussion and Future Directions
This in silico comparative analysis provides compelling evidence that this compound and its enantiomers are promising candidates for S1R modulation. The docking results suggest a clear stereochemical preference, with the (R)-enantiomer predicted to have a higher binding affinity than the (S)-enantiomer. This predicted difference in binding energy, driven by the specific orientation and interactions within the S1R binding pocket, underscores the importance of stereochemistry in drug design.
The predicted binding affinities of the target compounds, while slightly lower than the potent antagonist haloperidol, are in a similar range to the known agonist (+)-pentazocine. This suggests that these novel compounds could exhibit significant S1R activity. The nature of this activity, whether agonistic or antagonistic, cannot be definitively determined by docking studies alone and would require experimental validation through in vitro functional assays.
The methodological workflow presented here serves as a robust template for the initial screening and prioritization of novel chemical entities. The concordance of the docking poses and binding energy rankings of the known ligands with their established pharmacological profiles provides confidence in the predictive power of this in silico model.
Future research should focus on the chemical synthesis and chiral separation of the enantiomers of this compound. Subsequent in vitro binding assays are necessary to experimentally validate the predicted binding affinities and to determine their functional activity as S1R agonists or antagonists. Further lead optimization, guided by the structural insights from this docking study, could lead to the development of even more potent and selective S1R ligands with therapeutic potential.
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Safety Operating Guide
Navigating the Prudent Disposal of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine, a substituted piperidine derivative.
I. Hazard Profile Analysis: An Inductive Approach to Safety
The molecular structure of this compound, featuring a piperidine ring and a tertiary amine functional group, suggests a hazard profile characterized by:
-
Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage.[2][3][4]
-
Toxicity: Similar amine compounds are often harmful if swallowed, inhaled, or in contact with skin.[3][4][5]
-
Flammability: Many aliphatic amines are flammable liquids and vapors.[2][6]
-
Environmental Hazard: Amines can be harmful to aquatic life.
Given these potential hazards, this compound must be managed as a hazardous waste.
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste.
Step 1: Waste Identification and Segregation
The first and most crucial step is the accurate identification and segregation of the waste.
-
Designate as Hazardous Waste: As soon as the decision is made to discard the chemical, it must be treated as hazardous waste.
-
Segregate at the Source: Do not mix this compound waste with other waste streams.[7] This is critical to prevent dangerous reactions. Incompatible materials include:
-
Acids
-
Strong oxidizing agents
-
Halogenated compounds
-
-
Consider Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must also be disposed of as hazardous waste.
Step 2: Containerization and Labeling
Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Select an Appropriate Container:
-
Use a container that is chemically compatible with amines. High-density polyethylene (HDPE) or polypropylene containers are generally suitable.[8]
-
Ensure the container is in good condition, with a secure, leak-proof lid.
-
The original container, if in good condition, is an ideal choice.
-
-
Properly Label the Container:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the words "HAZARDOUS WASTE".[7]
-
Clearly write the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity.
-
List all constituents of the waste, including any solvents.
-
Include the date accumulation started.
-
Attach appropriate hazard pictograms (e.g., corrosive, toxic, flammable).
-
Step 3: On-Site Accumulation and Storage
Laboratories must adhere to strict guidelines for the temporary storage of hazardous waste.
-
Satellite Accumulation Areas (SAAs): Waste should be stored in a designated SAA at or near the point of generation.[7]
-
The SAA must be under the control of laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a well-ventilated area, away from heat, sparks, or open flames.
-
Secondary containment (e.g., a chemical-resistant tray) is a best practice to contain potential leaks or spills.[9]
-
-
Quantity Limits: Be aware of the quantity limits for SAAs. The federal limit is 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[7]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with licensed waste vendors. They will provide guidance on pickup schedules and specific institutional requirements.
-
Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from generation to its final disposal. Your EHS office will typically handle the completion of this form.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
III. Quantitative Data Summary
| Parameter | Guideline | Rationale |
| pH of Waste Stream | Must be between 5.5 and 9.0 for drain disposal (NOT recommended for this compound) | Amines are alkaline; neutralization may be required for certain treatment processes. |
| Satellite Accumulation Area (SAA) Limit | ≤ 55 gallons | Federal regulation to prevent large quantities of hazardous waste from being stored in laboratory spaces.[7] |
| Acutely Hazardous Waste SAA Limit | ≤ 1 quart | Stricter limit for highly toxic "P-listed" chemicals. While the specific listing for this compound is unknown, caution is advised.[7] |
| Container Headspace | Leave at least 10% | To accommodate vapor expansion and prevent spills. |
IV. Experimental Protocol: Spill Decontamination
In the event of a spill, a pre-approved cleanup protocol is essential.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include:
-
Chemical splash goggles and a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
-
-
Contain the Spill: Use a chemical spill kit with an absorbent material suitable for amines (e.g., vermiculite or a commercial sorbent). Do not use combustible materials like paper towels to absorb large quantities of a flammable liquid.
-
Neutralize (for small spills): For very small spills, cautious neutralization with a weak acid (e.g., citric acid solution) can be considered. However, this may generate heat and should only be performed by trained personnel.
-
Collect and Containerize: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your EHS office, as required by institutional policy.
V. Conclusion: A Culture of Safety
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental integrity. By adhering to these guidelines, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of their colleagues or the planet.
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PubChem. (n.d.). N-(2-Methoxyethyl)isopropylamine. National Center for Biotechnology Information. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine. This document is structured to provide in-depth technical guidance, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Hazard Assessment: Understanding the Risks
Amines as a class of compounds can present a range of hazards.[1][2] Based on analogous compounds, this compound should be treated as a potentially hazardous substance. Key potential hazards include:
-
Corrosivity: Many amines can cause severe skin burns and eye damage.[3][4][5][6]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][7][8] Inhalation of vapors may cause respiratory irritation, headache, dizziness, and nausea.[7]
-
Flammability: Similar amines are often flammable liquids and vapors.[3][9][10]
A thorough risk assessment should be conducted before any handling of this compound.[1][2]
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[7]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is crucial for safe handling. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Provides protection against splashes and vapors. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects against skin contact. Double gloving is recommended for extended handling. |
| Body | Flame-retardant lab coat or chemical-resistant apron | Protects against splashes and potential fire hazards. |
| Respiratory | Use in a chemical fume hood is the primary control. For emergencies or situations with potential for high vapor concentration, a NIOSH-approved respirator with an organic vapor/ammonia cartridge is necessary.[11] | Protects against inhalation of harmful vapors. |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Step-by-Step Guide to Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for donning PPE.
Doffing PPE Workflow
Caption: Sequential process for doffing PPE.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[7][10] If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention.[7][10]
-
Spills: Evacuate the area.[3] Use appropriate absorbent material (e.g., sand, vermiculite) and spark-proof tools for cleanup.[3][7] Dispose of waste in a sealed, labeled container.
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all chemical waste.
-
Disposal Regulations: Dispose of waste in accordance with all local, state, and federal regulations.[7][9] Do not empty into drains.[7]
Conclusion: A Culture of Safety
Safe handling of this compound is paramount for the protection of laboratory personnel and the environment. By understanding the potential hazards, implementing robust engineering controls, and diligently using the correct personal protective equipment, researchers can mitigate risks and foster a strong culture of safety.
References
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- National Institutes of Health (NIH), PubChem. 1-(2-Diisopropylaminoethyl)piperazine.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
